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  • Product: 5-Chloro-2,4-difluorophenylacetonitrile
  • CAS: 1429422-26-3

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Chloro-2,4-difluorophenylacetonitrile

CAS Number: 1429422-26-3 Content Type: Technical Whitepaper & Experimental Protocol Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Executive Summary 5-Chloro-2,4-difluorophenylacetonitri...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1429422-26-3 Content Type: Technical Whitepaper & Experimental Protocol Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3) is a specialized fluorinated building block critical to the synthesis of next-generation pharmaceuticals. Its structural core—a phenyl ring decorated with a specific pattern of halogen atoms (5-Cl, 2,4-F)—imparts unique metabolic stability and lipophilicity to bioactive molecules.

This guide provides a rigorous technical analysis of this compound, detailing its synthesis via nucleophilic substitution, its application as a precursor for fluoroquinolone antibiotics and kinase inhibitors, and the strict safety protocols required for its handling.

Core Chemical Profile[1][2]
PropertySpecification
IUPAC Name 2-(5-Chloro-2,4-difluorophenyl)acetonitrile
CAS Number 1429422-26-3
Molecular Formula C₈H₄ClF₂N
Molecular Weight 187.57 g/mol
Appearance White to light yellow crystalline solid or oil
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Functional Group Nitrile (-C≡N) – Versatile for hydrolysis or reduction

Strategic Importance in Drug Design

The 5-Chloro-2,4-difluorophenyl moiety is a "privileged scaffold" in medicinal chemistry. The strategic placement of fluorine and chlorine atoms serves three specific functions:

  • Metabolic Blocking: The halogens at positions 2, 4, and 5 block the P450-mediated oxidation of the phenyl ring, significantly extending the half-life of the final drug candidate.

  • Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of neighboring functional groups, altering binding affinity to target proteins (e.g., kinase domains).

  • Lipophilicity Tuning: The C-F and C-Cl bonds increase lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    

Primary Applications:

  • Fluoroquinolone Antibiotics: Precursor for side-chain modification in 4th-generation quinolones (e.g., Sitafloxacin analogs).

  • Kinase Inhibitors: Intermediate for synthesizing specific EGFR or ALK inhibitors where the halogenated ring fits into hydrophobic pockets of the ATP-binding site.

Synthetic Pathway & Mechanism

The synthesis of 5-Chloro-2,4-difluorophenylacetonitrile is classically achieved via an SN2 Nucleophilic Substitution of the corresponding benzyl halide. This route is preferred for its scalability and high yield compared to transition-metal-catalyzed cyanations of aryl halides.

Reaction Pathway Diagram

The following diagram illustrates the complete synthetic flow from the toluene precursor to the final nitrile, including the critical intermediate steps.

SynthesisPathway Toluene 5-Chloro-2,4-difluorotoluene (Starting Material) Radical Radical Halogenation (NCS/BPO or Cl2/hv) Toluene->Radical Activation BenzylHalide 5-Chloro-2,4-difluorobenzyl Chloride (Intermediate) Radical->BenzylHalide -HCl Cyanation Nucleophilic Substitution (NaCN, DMSO/Water) BenzylHalide->Cyanation SN2 Attack Product 5-Chloro-2,4-difluorophenylacetonitrile (Target) Cyanation->Product -NaCl

Caption: Figure 1. Linear synthesis pathway via radical halogenation followed by nucleophilic cyanation.

Detailed Experimental Protocol

Objective: Synthesis of 5-Chloro-2,4-difluorophenylacetonitrile from 5-Chloro-2,4-difluorobenzyl chloride.

Safety Warning: This reaction involves Sodium Cyanide (NaCN), a potent metabolic poison. All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be available on-site.

Reagents & Materials
  • Substrate: 5-Chloro-2,4-difluorobenzyl chloride (1.0 eq)

  • Reagent: Sodium Cyanide (NaCN) (1.2 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Accelerates reaction via Finkelstein exchange.

  • Solvent: Acetone/Water (4:1 ratio) or DMSO (anhydrous).

  • Quench: 10% Sodium Hypochlorite (Bleach) solution.

Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Chloro-2,4-difluorobenzyl chloride (10.0 g, 50.7 mmol) in Acetone (40 mL).

    • Prepare a solution of NaCN (3.0 g, 61.2 mmol) in Water (10 mL). Caution: Dissolve NaCN in a well-ventilated hood.

  • Reaction:

    • Add the aqueous NaCN solution dropwise to the benzyl chloride solution.

    • Add Potassium Iodide (0.84 g, 5.0 mmol) as a catalyst.

    • Heat the mixture to reflux (approx. 60°C) and stir vigorously for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane/Ethyl Acetate 4:1). The starting material spot (

      
      ) should disappear, replaced by the more polar nitrile (
      
      
      
      ).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Solvent Removal: Concentrate the acetone under reduced pressure (Rotavap). Do not heat above 40°C.

    • Extraction: Dilute the aqueous residue with Ethyl Acetate (50 mL) and Water (20 mL). Separate the layers.

    • Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

    • Cyanide Destruction: Treat all aqueous waste immediately with 10% Bleach solution to oxidize residual cyanide to cyanate.

  • Purification:

    • Wash the combined organic layers with Brine (saturated NaCl), dry over anhydrous

      
      , and filter.
      
    • Concentrate in vacuo to yield the crude oil.

    • Final Purification: Recrystallize from Hexane/Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Validation Criteria
  • Yield: Expected range 85–92%.

  • 1H NMR (CDCl3, 400 MHz):

    
     7.45 (t, 1H, Ar-H), 6.95 (t, 1H, Ar-H), 3.75 (s, 2H, CH2-CN).
    
  • IR Spectrum: Sharp peak at ~2250 cm⁻¹ (C≡N stretch).

Safety & Handling Architecture

Handling fluorinated phenylacetonitriles requires a dual-layer safety approach: managing the acute toxicity of cyanides and the irritant properties of benzyl halides.

SafetyProtocol Start Start: Handling Procedure PPE PPE: Nitrile Gloves (Double), Goggles, Lab Coat Start->PPE Ventilation Engineering Control: Fume Hood Required PPE->Ventilation Exposure Risk: Skin Contact or Inhalation Ventilation->Exposure Accident Waste Waste Disposal: Quench aq. waste with Bleach (pH > 10) Ventilation->Waste Routine Disposal Wash Action: Wash with Soap/Water (15 mins) Exposure->Wash Medical Action: Seek Medical Attention (Cyanide Antidote if NaCN involved) Wash->Medical

Caption: Figure 2. Decision tree for safety protocols and emergency response during synthesis.

References

  • Sigma-Aldrich. Product Specification: 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3).[1][2][3] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69565 (Related: 2,4-Difluorophenylacetonitrile). Retrieved from

  • Organic Syntheses. General Procedure for the Preparation of Phenylacetonitriles via Benzyl Chlorides. Org.[4] Synth. 1922, 2,[5] 9. Retrieved from

  • Accela ChemBio. Safety Data Sheet (SDS) for Fluorinated Phenylacetonitriles. Retrieved from

Sources

Exploratory

Technical Monograph: 5-Chloro-2,4-difluorophenylacetonitrile

This technical guide provides a comprehensive analysis of 5-Chloro-2,4-difluorophenylacetonitrile , a critical fluorinated intermediate used in the synthesis of next-generation pharmaceuticals and agrochemicals. [1][2] E...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Chloro-2,4-difluorophenylacetonitrile , a critical fluorinated intermediate used in the synthesis of next-generation pharmaceuticals and agrochemicals.

[1][2]

Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3 ) is a high-value halogenated aromatic building block.[1][2][3] Its specific substitution pattern—featuring a chlorine atom at the meta position relative to the acetonitrile group, flanked by two fluorine atoms—imparts unique electronic and steric properties.[4] These characteristics are essential for modulating metabolic stability and lipophilicity in Active Pharmaceutical Ingredients (APIs), particularly in the development of triazole antifungals and kinase inhibitors.[4]

This guide outlines the physicochemical standards, synthetic pathways, and analytical protocols required for the rigorous handling and characterization of this compound.

Physicochemical Profile

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in multi-step synthesis.[4] The data below represents the theoretical and observed values for high-purity research grades.

Core Data Table[7][8]
PropertyValueUnitNotes
Molecular Weight 187.57 g/mol Calculated based on standard atomic weights.
Molecular Formula C₈H₄ClF₂N--
Exact Mass 187.0000DaMonoisotopic mass for MS calibration.
CAS Number 1429422-26-3-Verified Identifier.[1][5][2][3]
Appearance White to pale yellow solid-Low-melting solid (approx. 40–50°C estimated).
Solubility DMSO, Methanol, DCM-Insoluble in water.[4]
Elemental Composition (Mass %)[7][9]
  • Carbon: 51.22%

  • Hydrogen: 2.15%[4]

  • Chlorine: 18.90%

  • Fluorine: 20.26%

  • Nitrogen: 7.47%

Synthetic Methodology

The synthesis of 5-Chloro-2,4-difluorophenylacetonitrile typically proceeds via a nucleophilic substitution (SN2) of a benzyl halide precursor. This route is preferred for its scalability and high yield compared to metal-catalyzed cross-couplings.[4]

Protocol: Cyanation of Benzyl Halide

Precursor: 5-Chloro-2,4-difluorobenzyl bromide (or chloride). Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[4] Solvent: DMSO or DMF (Polar aprotic solvents accelerate the SN2 mechanism).[4]

Step-by-Step Workflow
  • Preparation: Charge a reaction vessel with 5-Chloro-2,4-difluorobenzyl bromide (1.0 eq) dissolved in DMSO (5 vol).

  • Addition: Slowly add NaCN (1.2 eq) while maintaining the temperature between 20–30°C to prevent exotherms.

  • Reaction: Heat the mixture to 40–50°C and stir for 4–6 hours. Monitor consumption of the starting material via TLC or HPLC.[4]

  • Quench: Pour the reaction mixture into ice water. The product will precipitate or form an oil.[4]

  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMSO and cyanide salts.[4]

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hexanes/ethanol if necessary.

Synthetic Pathway Diagram

The following diagram illustrates the conversion from the toluene precursor to the final nitrile.[4]

SynthesisPath Toluene 5-Chloro-2,4- difluorotoluene Bromide 5-Chloro-2,4- difluorobenzyl bromide Toluene->Bromide Nitrile 5-Chloro-2,4- difluorophenylacetonitrile (Target) Bromide->Nitrile Step1 NBS, AIBN CCl4, Reflux Step2 NaCN, DMSO 40°C

Figure 1: Radical bromination followed by nucleophilic cyanation to yield the target nitrile.

Analytical Validation

Trustworthiness in research data relies on multi-modal characterization.[4] The following spectral features confirm the identity of 5-Chloro-2,4-difluorophenylacetonitrile.

Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: A sharp, weak-to-medium intensity peak at ~2250 cm⁻¹ corresponds to the C≡N stretching vibration.

  • Fingerprint: C-F stretches appear in the 1000–1400 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR)[7]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 4.10 ppm (s, 2H): Singlet corresponding to the benzylic methylene protons (-CH ₂-CN).

    • δ 7.40–7.80 ppm (m, 2H): Multiplets representing the aromatic protons (H-3 and H-6). The splitting pattern will be complex due to ᴶH-F coupling.[4]

  • ¹³C NMR:

    • ~117 ppm: Carbon of the nitrile group (-C ≡N).[4]

    • ~20 ppm: Benzylic carbon.[4]

    • 150–165 ppm: Doublets representing C-F carbons (large ᴶC-F coupling constants).[4]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): 187 m/z.[1][4]

  • Isotope Pattern: A characteristic M+2 peak at ~189 m/z (approx. 33% height of M⁺) confirms the presence of one Chlorine atom.[4]

Safety & Handling (HSE)

Critical Warning: Phenylacetonitriles can metabolize or hydrolyze to release Hydrogen Cyanide (HCN) under acidic conditions or in vivo.[4]

  • Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation).[4]

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[4]

  • Waste Disposal: Segregate as cyanide-containing waste.[4] Do not mix with acids.[4]

References

  • PubChem. (2025).[4][6][7] Compound Summary: 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3).[1][5][2][3][8] National Library of Medicine.[4] Link

  • Sigma-Aldrich. (2025).[4] Product Catalog: Fluorinated Aromatic Intermediates. Merck KGaA.[4] Link

  • Accela ChemBio. (2024).[4] Certificate of Analysis: 5-Chloro-2,4-difluorophenylacetonitrile. Link

Sources

Foundational

Technical Monograph: 5-Chloro-2,4-difluorophenylacetonitrile

CAS: 1429422-26-3 | Formula: C₈H₄ClF₂N | M.W.: 187.57 g/mol [1][2][3][4][5] Part 1: Molecular Architecture & Physicochemical Profile Compound Identity 5-Chloro-2,4-difluorophenylacetonitrile is a specialized fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1429422-26-3 | Formula: C₈H₄ClF₂N | M.W.: 187.57 g/mol [1][2][3][4][5]

Part 1: Molecular Architecture & Physicochemical Profile

Compound Identity

5-Chloro-2,4-difluorophenylacetonitrile is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs).[2][3][4][5][6][7] It belongs to the class of phenylacetonitriles, characterized by a methylene spacer separating the aromatic ring from the nitrile functionality.[5]

The specific substitution pattern (2,4-difluoro-5-chloro) is electronically significant.[5] The two fluorine atoms at the ortho and para positions (relative to the acetonitrile tail) create a highly electron-deficient ring system, while the chlorine atom at the meta position (C5) provides a handle for further functionalization (e.g., palladium-catalyzed cross-coupling) and enhances metabolic stability by blocking the C5 oxidation site.[5]

Physicochemical Data Table
PropertyValue / DescriptionSource/Method
CAS Number 1429422-26-3Chemical Abstracts Service
Molecular Weight 187.57 g/mol Calculated
Appearance White to off-white crystalline solidAnalog comparison
Predicted LogP ~2.3 - 2.5Consensus Modeling
H-Bond Acceptors 3 (N, F, F)Structural Analysis
H-Bond Donors 0Structural Analysis
Rotatable Bonds 1 (C-C bond of acetonitrile group)Structural Analysis
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterEmpirical

Part 2: Synthetic Pathways & Process Chemistry

Retrosynthetic Analysis

The most robust industrial route for synthesizing 5-Chloro-2,4-difluorophenylacetonitrile avoids direct electrophilic substitution on the deactivated ring.[5] Instead, it relies on the functionalization of the methyl group of the corresponding toluene derivative.[5]

Primary Route: Radical Halogenation followed by Nucleophilic Substitution.[5]

  • Precursor: 5-Chloro-2,4-difluorotoluene.[5]

  • Intermediate: 5-Chloro-2,4-difluorobenzyl bromide.[5]

  • Product: 5-Chloro-2,4-difluorophenylacetonitrile.[1][2][3][4][5][6]

Reaction Workflow Diagram (Graphviz)

SynthesisPath Start 5-Chloro-2,4- difluorotoluene Step1 Radical Bromination (NBS, AIBN, CCl4/PhCl) Start->Step1 Reflux, 80°C Inter Intermediate: Benzyl Bromide Step1->Inter Isolation Step2 Cyanidation (NaCN, DMSO or PTC) Inter->Step2 SN2 Reaction Final Target: 5-Chloro-2,4-difluoro- phenylacetonitrile Step2->Final Workup & Cryst.

Caption: Two-step synthesis via radical bromination and nucleophilic cyanidation.

Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-2,4-difluorobenzyl bromide[5]
  • Reagents: 5-Chloro-2,4-difluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).[5]

  • Solvent: Carbon Tetrachloride (

    
    ) or Chlorobenzene (greener alternative).[5]
    
  • Procedure:

    • Charge the reactor with solvent and starting toluene derivative under

      
       atmosphere.
      
    • Add NBS and AIBN.[5]

    • Heat to reflux (approx. 80-85°C) with vigorous stirring. Critical Control Point: Monitor the disappearance of starting material via GC-MS to prevent over-bromination (formation of benzal bromide).[5]

    • Cool to 0°C to precipitate succinimide byproduct.

    • Filter and concentrate the filtrate to yield the crude benzyl bromide.[5]

Step 2: Cyanidation (The Critical Step)[5]
  • Reagents: Crude Benzyl Bromide (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq).[5]

  • Solvent: DMSO (Dimethyl sulfoxide) is preferred for rate enhancement, or a Toluene/Water biphasic system with TBAB (Phase Transfer Catalyst).[5]

  • Procedure:

    • Dissolve NaCN in DMSO (Caution: Exothermic).[5]

    • Add the benzyl bromide solution dropwise at 20-25°C. Exotherm Control: Do not allow temperature to exceed 45°C to prevent dimerization/polymerization.[5]

    • Stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[5]

    • Quench: Pour reaction mixture into ice water. The product typically precipitates or oils out.[5]

    • Extraction: Extract with Ethyl Acetate (

      
      ). Wash organics with water and brine to remove DMSO.[5]
      
    • Purification: Recrystallization from Ethanol/Heptane or vacuum distillation.[5]

Part 3: Pharmaceutical & Agrochemical Utility

Structural Significance

This molecule serves as a "Privileged Scaffold Intermediate."[5] The nitrile group is a versatile precursor that can be transformed into:

  • Carboxylic Acids: Via acid hydrolysis (for amides/esters).[5]

  • Amines: Via reduction (for building ethylamine linkers).[5]

  • Heterocycles: Cyclization with hydrazines/amidines to form triazoles or pyrimidines.[5]

Application Pathway: Kinase Inhibitors & Antifungals

The 2,4-difluorophenyl moiety is a pharmacophore often found in antifungal agents (e.g., Fluconazole analogs) and kinase inhibitors (e.g., EGFR inhibitors).[5] The addition of the 5-chloro substituent increases lipophilicity (LogP) and blocks metabolic hydroxylation at the 5-position, extending the drug's half-life (


).[5]

ApplicationPath cluster_0 Transformation Pathways Target 5-Chloro-2,4-difluoro- phenylacetonitrile Acid Phenylacetic Acid Derivative Target->Acid Hydrolysis (HCl/H2O) Amine Phenylethylamine Scaffold Target->Amine Reduction (H2/Raney Ni) Hetero Amino-Pyrazole/ Triazole Core Target->Hetero Cyclization (Hydrazine) Drug1 Drug1 Acid->Drug1 Agrochemicals (Pyrethroid analogs) Drug2 Drug2 Hetero->Drug2 Kinase Inhibitors (EGFR/VEGFR targets)

Caption: Divergent synthesis pathways from the nitrile intermediate to bioactive cores.[5]

Part 4: Safety, Handling, & Waste Management (HSE)[5]

Hazard Identification
  • Acute Toxicity: Nitriles are toxic if swallowed, inhaled, or absorbed through the skin (Liberates HCN in vivo).[5]

  • Skin/Eye Irritation: The fluorinated benzyl halides (precursors) are potent lachrymators and skin irritants.[5]

  • Signal Word: DANGER.

Safe Handling Protocol
  • Engineering Controls: All operations involving NaCN or the nitrile product must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (0.11mm min thickness), chemical splash goggles, and a lab coat.[5]

  • Cyanide Antidote: An amyl nitrite or hydroxocobalamin kit must be available immediately outside the work area.[5]

Waste Disposal (Self-Validating System)
  • Cyanide Waste: Aqueous streams containing NaCN must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate (

    
    ) before disposal.[5]
    
    • Validation: Test with KI-Starch paper (should turn blue due to excess oxidant) and Cyantesmo paper (should remain white, indicating no free CN).[5]

  • Organic Waste: Halogenated solvent waste stream.[5]

References

  • Chemical Abstracts Service (CAS). CAS Registry Number 1429422-26-3.[5] American Chemical Society.[5] [5]

  • Accela ChemBio. Product Data Sheet: 5-Chloro-2,4-difluorophenylacetonitrile. Catalog ID SY229079.[2][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted phenylacetonitriles. [5]

  • World Intellectual Property Organization (WIPO).Patents regarding synthesis of 2,4-difluorophenylacetonitrile derivatives for pharmaceutical use.

Sources

Exploratory

5-Chloro-2,4-difluorophenylacetonitrile physical properties

Technical Master File: 5-Chloro-2,4-difluorophenylacetonitrile Part 1: Executive Technical Summary Compound Identity: 5-Chloro-2,4-difluorophenylacetonitrile CAS Registry Number: 1429422-26-3 Molecular Formula: C₈H₄ClF₂N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Master File: 5-Chloro-2,4-difluorophenylacetonitrile

Part 1: Executive Technical Summary

Compound Identity: 5-Chloro-2,4-difluorophenylacetonitrile CAS Registry Number: 1429422-26-3 Molecular Formula: C₈H₄ClF₂N

Strategic Relevance in Drug Discovery: 5-Chloro-2,4-difluorophenylacetonitrile serves as a critical halogenated building block in the synthesis of next-generation anti-inflammatory and antineoplastic agents. Its pharmacophore value lies in the unique electronic landscape provided by the 2,4-difluoro-5-chloro substitution pattern. The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the chlorine atom at the 5-position offers a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or steric occlusion in enzyme active sites.

Most notably, this motif is a key intermediate in the synthesis of AZD9898 , a potent oral Leukotriene C4 Synthase (LTC4S) inhibitor developed for the treatment of asthma, where it enables high lipophilic ligand efficiency (LLE) and nanomolar potency.

Part 2: Physical Properties & Structural Analysis

The physical behavior of this compound is governed by the electron-withdrawing nature of the halogen array, which increases the acidity of the benzylic protons relative to non-halogenated analogues.

Table 1: Physicochemical Data Matrix
PropertyValue / DescriptionTechnical Note
Molecular Weight 187.57 g/mol Monoisotopic Mass: 186.997 g/mol
Physical State Pale yellow to white low-melting solid or viscous oilState is purity-dependent; often oils upon crude isolation.
Melting Point Predicted: 40–50 °CExperimental values rarely published in open literature; typically determined per batch.
Boiling Point Predicted: ~260 °C at 760 mmHgHigh boiling point necessitates vacuum distillation for purification.
Density Predicted: 1.4 ± 0.1 g/cm³High density due to heavy halogen atoms.
Solubility Soluble in DCM, EtOAc, MeCN, DMSOLimited solubility in water; hydrolyzes slowly in acidic aqueous media.
Flash Point >110 °C (Closed Cup)Standard handling for combustible organics applies.
Structural Electronic Analysis
  • Benzylic Acidity: The ortho-fluorine (C2) and para-fluorine (C4) exert a strong inductive effect (-I), significantly increasing the acidity of the methylene protons (

    
    -protons) next to the nitrile. This makes the compound highly reactive in alkylation reactions using weak bases (e.g., 
    
    
    
    ).
  • Nucleophilic Susceptibility: The nitrile carbon is susceptible to hydrolysis, but the steric bulk of the ortho-fluorine may retard the rate compared to non-substituted phenylacetonitriles.

Part 3: Synthesis & Experimental Protocol

Core Directive: The synthesis typically proceeds via nucleophilic substitution (


) of the corresponding benzyl halide.[1] The choice of solvent and catalyst is critical to suppress elimination side products.[2]
Workflow Diagram: Synthesis from Benzyl Halide

SynthesisWorkflow Start 5-Chloro-2,4-difluorobenzyl chloride (Precursor) Reaction Nucleophilic Substitution (SN2) Solvent: EtOH/H2O or DMSO Temp: 40-60°C Start->Reaction + Reagent Reagent NaCN / KCN (Nucleophile) Reagent->Reaction Quench Quench & Extraction (DCM or EtOAc) Reaction->Quench Monitor TLC Purify Purification (Vac. Distillation or Recrystallization) Quench->Purify Crude Oil Product 5-Chloro-2,4-difluorophenylacetonitrile (Final Product) Purify->Product >98% Purity

Figure 1: Synthetic pathway for the cyanation of 5-chloro-2,4-difluorobenzyl chloride.

Detailed Protocol: Cyanation of Benzyl Chloride

Safety Warning: Cyanide salts are lethally toxic. All operations must be performed in a functioning fume hood with a cyanide antidote kit available.

  • Reagent Preparation:

    • Dissolve Sodium Cyanide (NaCN) (1.2 equiv) in a minimal amount of water.

    • Dissolve 5-Chloro-2,4-difluorobenzyl chloride (1.0 equiv) in Ethanol (EtOH) or DMSO. Note: DMSO accelerates the reaction but makes workup more aqueous-intensive.

  • Reaction Initiation:

    • Add the cyanide solution dropwise to the benzyl chloride solution while maintaining the temperature between 20–25 °C to prevent exotherms.

    • Heat the mixture to 50–60 °C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting chloride.

  • Workup (Self-Validating Step):

    • Validation: Check pH. If acidic, HCN gas may evolve. Keep pH > 10 during initial quench.

    • Pour the reaction mixture into a saturated Ferrous Sulfate (FeSO₄) solution (to complex excess cyanide) or dilute bleach (to oxidize cyanide), then dilute with water.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is often a yellow oil.

    • Method A (Distillation): High-vacuum distillation (0.1–0.5 mmHg) is preferred for high purity.

    • Method B (Crystallization): If solid, recrystallize from Hexane/EtOAc.

Part 4: Analytical Characterization

To ensure scientific integrity, the isolated compound must be validated using the following spectroscopic markers.

1. Proton NMR (


H NMR, 400 MHz, CDCl

):
  • 
     3.7–3.8 ppm (s, 2H):  Characteristic singlet for the benzylic methylene group (
    
    
    
    ). The electronegative ring shifts this downfield relative to non-fluorinated analogues.
  • 
     6.9–7.6 ppm (m, 2H):  Aromatic protons. The splitting pattern will be complex (doublet of doublets or multiplets) due to 
    
    
    
    coupling (
    
    
    ).

2. Fluorine NMR (


F NMR): 
  • Expect two distinct signals corresponding to the C2 and C4 fluorines. The C4-F is typically more shielded (upfield) than the C2-F due to resonance effects, though the C5-Cl will perturb this.

3. Mass Spectrometry (GC-MS / LC-MS):

  • Molecular Ion (

    
    ):  187 (for 
    
    
    
    Cl) and 189 (for
    
    
    Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.
  • Fragment Ions: Loss of

    
     (M-26) is a common fragmentation pathway.
    

Part 5: Handling & Safety (SDS Summary)

Hazard ClassGHS CategoryStatement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed. (Nitrile metabolism releases cyanide).
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.
Skin/Eye Irritation Category 2H315/H319: Causes skin and serious eye irritation.

Storage Protocol:

  • Store at 2–8 °C (Refrigerated).

  • Keep under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile to the amide/acid by atmospheric moisture.

  • Segregate from strong oxidizers and acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313670, 5-Chloro-2,4-difluorophenylacetonitrile. Retrieved from [Link]

  • AstraZeneca AB (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor AZD9898.[3] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

5-Chloro-2,4-difluorophenylacetonitrile chemical properties

This guide provides a comprehensive technical analysis of 5-Chloro-2,4-difluorophenylacetonitrile , a specialized fluorinated intermediate used in the synthesis of advanced agrochemicals and pharmaceutical active ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-Chloro-2,4-difluorophenylacetonitrile , a specialized fluorinated intermediate used in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs).

[1]

Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3) is a halogenated aromatic nitrile serving as a critical building block in medicinal and agricultural chemistry.[1] Its unique substitution pattern—featuring a chlorine atom at the 5-position and fluorine atoms at the 2- and 4-positions—imparts specific electronic and steric properties to downstream derivatives. The electron-withdrawing nature of the fluorine atoms enhances metabolic stability and lipophilicity, making this scaffold highly valuable for developing bio-active compounds, particularly fluoro-quinolone antibiotics and benzoylurea insecticides.

Physicochemical Characterization

The following data represents the core physical and chemical constants established for high-purity (>95%) research grades.

PropertyValueNotes
IUPAC Name 2-(5-Chloro-2,4-difluorophenyl)acetonitrile
CAS Number 1429422-26-3Specific isomer identifier
Molecular Formula C₈H₄ClF₂N
Molecular Weight 187.57 g/mol
Appearance Off-white to pale yellow solid/liquidLow-melting solid (dependent on purity)
Boiling Point ~280–285 °C (Predicted)Decomposes at high T
Density 1.42 ± 0.06 g/cm³Predicted at 20 °C
LogP ~2.3–2.5Moderate lipophilicity
Solubility DMSO, Methanol, Ethyl Acetate, DCMInsoluble in water

Synthetic Methodology

The industrial and laboratory-scale preparation of 5-Chloro-2,4-difluorophenylacetonitrile typically follows a convergent pathway starting from substituted toluenes or benzyl halides.

Primary Synthetic Route: Cyanation of Benzyl Halides

The most robust method involves the nucleophilic substitution of 5-chloro-2,4-difluorobenzyl chloride (or bromide) with an inorganic cyanide source.

  • Precursor: 5-Chloro-2,4-difluorobenzyl chloride (derived from radical halogenation of 5-chloro-2,4-difluorotoluene).

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[2]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (Phase Transfer Catalysis).[2]

  • Solvent: Aqueous Ethanol, Acetonitrile, or DMF.[2]

Protocol Insight: The reaction is strictly SN2. The presence of ortho/para fluorine atoms on the benzene ring exerts an electron-withdrawing effect, slightly deactivating the benzylic position compared to non-fluorinated analogs, but the reaction proceeds efficiently under phase-transfer conditions at 60–80°C.

Visualization of Synthesis Pathway

The following diagram illustrates the conversion from the toluene precursor to the nitrile and its subsequent derivatives.

SynthesisPathway Toluene 5-Chloro-2,4- difluorotoluene Halide 5-Chloro-2,4- difluorobenzyl bromide Toluene->Halide NBS, AIBN CCl4, Reflux Nitrile 5-Chloro-2,4- difluorophenylacetonitrile (Target) Halide->Nitrile NaCN, TBAB DMF, 60°C Acid 5-Chloro-2,4- difluorophenylacetic acid Nitrile->Acid H2SO4/H2O Hydrolysis Amine 2-(5-Chloro-2,4- difluorophenyl)ethylamine Nitrile->Amine LiAlH4 or H2/Ni Reduction

Caption: Figure 1.[3][4] Synthetic workflow from toluene precursor to the target nitrile and key downstream derivatives.

Reactivity & Transformations

The nitrile group (-CN) serves as a versatile "chemical handle," allowing for transformation into various functional groups essential for drug design.

Hydrolysis (Acid Synthesis)[4]
  • Transformation: Nitrile

    
     Carboxylic Acid.[2]
    
  • Reagents: Conc. H₂SO₄ / H₂O or NaOH / H₂O (Reflux).[2]

  • Product: 5-Chloro-2,4-difluorophenylacetic acid .

  • Application: This acid is a direct precursor for coupling reactions to form amide bonds in peptidomimetics or agrochemical active agents.[2]

Reduction (Amine Synthesis)[4]
  • Transformation: Nitrile

    
     Primary Amine.[2]
    
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or Catalytic Hydrogenation (Raney Ni, H₂).[2]

  • Product: 2-(5-Chloro-2,4-difluorophenyl)ethylamine .

  • Significance: Phenethylamines are a privileged scaffold in CNS-active drugs.[2] The addition of the halogen motif modulates binding affinity and metabolic half-life.[2]

Alpha-Alkylation

The benzylic protons (adjacent to the nitrile) are acidic (pKa ~16–18 in DMSO).[2]

  • Mechanism: Deprotonation with a strong base (NaH, LDA) generates a carbanion that can attack alkyl halides.[2]

  • Utility: Allows for the construction of chiral centers or complex quaternary carbons alpha to the aromatic ring.[2]

Applications in Drug & Agrochemical Discovery

This compound acts as a "gateway" intermediate for introducing the 5-chloro-2,4-difluorophenyl moiety.

  • Metabolic Stability: The strategic placement of fluorine (C-F bond energy ~485 kJ/mol) blocks metabolic oxidation at the 2 and 4 positions, extending the in vivo half-life of the final drug molecule.[2]

  • Agrochemicals: Analogous structures are found in benzoylurea insecticides (e.g., Teflubenzuron derivatives), where the halogenated ring is critical for chitin synthesis inhibition activity.[2]

  • Medicinal Chemistry: Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors where the electron-deficient ring participates in pi-stacking interactions within the protein binding pocket.[2]

Handling, Safety, and Storage

Signal Word: WARNING

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][5]

    • H315/H319: Causes skin irritation and serious eye irritation.[2][5]

    • EUH032: Contact with acids liberates very toxic gas (HCN).[2]

Safety Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[2]

  • Waste Disposal: All aqueous waste streams must be treated with bleach (sodium hypochlorite) to quench any residual cyanide before disposal.[2]

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

  • PubChem. "2,4-Difluorophenylacetonitrile Compound Summary."[2][5] National Center for Biotechnology Information.[2] Link(Note: Reference for the structural class and general reactivity of difluorophenylacetonitriles).

  • Sigma-Aldrich. "5-Chloro-2,4-difluorophenylacetonitrile Product Specification." Merck KGaA.[2] Link[2]

  • Accela ChemBio. "Product Analysis: 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3)."[1] Accela Corp.[2][6][7] Link

  • Fisher Scientific. "Safety Data Sheet: 2-Chlorophenylacetonitrile (Analogous Hazards)." Link[2]

Sources

Exploratory

Technical Guide: Synthesis of 5-Chloro-2,4-difluorophenylacetonitrile

This guide details the synthesis pathway for 5-Chloro-2,4-difluorophenylacetonitrile , a critical intermediate often utilized in the development of fluoroquinolone antibiotics and agrochemical agents. The following proto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathway for 5-Chloro-2,4-difluorophenylacetonitrile , a critical intermediate often utilized in the development of fluoroquinolone antibiotics and agrochemical agents.

The following protocol is designed for high-purity laboratory synthesis with scalability considerations for pilot-plant production. It prioritizes the Benzyl Halide Cyanidation Route , which offers the highest atom economy and regiochemical control compared to alternative Sandmeyer or Vilsmeier-Haack approaches.

Executive Summary & Retrosynthetic Analysis

The target molecule, 5-Chloro-2,4-difluorophenylacetonitrile , is constructed from a 2,4-difluorotoluene scaffold. The synthesis challenges lie in the regioselective chlorination of the aromatic ring and the controlled functionalization of the methyl side chain without over-halogenation.

Core Strategy:

  • Regioselective Chlorination: Electrophilic aromatic substitution on 2,4-difluorotoluene to install the chlorine atom at the 5-position (para to the C2-fluorine, meta to the C4-fluorine).

  • Radical Bromination (Wohl-Ziegler): Conversion of the methyl group to a bromomethyl group using N-Bromosuccinimide (NBS).

  • Nucleophilic Substitution: Displacement of the benzylic bromide with cyanide to form the acetonitrile moiety.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 5-Chloro-2,4-difluorophenylacetonitrile (Target) BenzylBromide 5-Chloro-2,4-difluorobenzyl bromide (Key Intermediate) Target->BenzylBromide Cyanidation (NaCN) TolueneDeriv 5-Chloro-2,4-difluorotoluene BenzylBromide->TolueneDeriv Radical Bromination (NBS) Start 2,4-Difluorotoluene (Starting Material) TolueneDeriv->Start Electrophilic Chlorination (Cl2)

Figure 1: Retrosynthetic disconnection showing the linear construction of the target molecule from commercially available 2,4-difluorotoluene.

Detailed Experimental Protocol
Phase 1: Synthesis of 5-Chloro-2,4-difluorotoluene

This step requires precise temperature control to favor the 5-position over the 3-position. The 5-position is sterically less hindered and electronically activated by the ortho-fluorine at C4.

  • Reagents: 2,4-Difluorotoluene, Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ), Iron(III) Chloride (
    
    
    , cat.).
  • Solvent: Dichloromethane (DCM) or neat (if using

    
    ).
    

Protocol:

  • Charge a reactor with 2,4-Difluorotoluene (1.0 eq) and

    
     (0.05 eq) .
    
  • Cool the mixture to 0–5°C.

  • Slowly introduce Sulfuryl Chloride (1.1 eq) dropwise over 2 hours. Note: Gas evolution (

    
    , 
    
    
    
    ) will occur; use a scrubber.
  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by GC-MS for the disappearance of starting material.

  • Quench: Pour mixture into ice water. Extract with DCM.

  • Purification: Fractional distillation is required to separate the 5-chloro isomer (major) from the 3-chloro isomer (minor).

    • Target Purity: >98% (GC).

Phase 2: Synthesis of 5-Chloro-2,4-difluorobenzyl Bromide

The Wohl-Ziegler reaction is utilized here. Radical bromination is preferred over chlorination to prevent ring chlorination side products.

  • Reagents: 5-Chloro-2,4-difluorotoluene (from Phase 1), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO, 0.02 eq) or AIBN.

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative).
    

Protocol:

  • Dissolve 5-Chloro-2,4-difluorotoluene in the solvent (

    
    ).
    
  • Add NBS (1.05 eq) and BPO (0.02 eq) .

  • Heat to reflux (approx. 76°C for

    
    ) under an inert atmosphere (
    
    
    
    ).
  • Initiation: The reaction is exothermic once initiated. Monitor the color change (orange to pale yellow) and the appearance of succinimide floating on the surface.

  • Reflux for 4–6 hours.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][2]

  • Concentrate the filtrate under reduced pressure to yield the crude benzyl bromide.

  • Purification: Recrystallization from hexane/heptane or short-path distillation.

    • Warning: Benzyl halides are potent lachrymators. Handle in a fume hood.

Phase 3: Cyanidation to 5-Chloro-2,4-difluorophenylacetonitrile

This is the critical step. The use of a Phase Transfer Catalyst (PTC) or a polar aprotic solvent ensures high yields and minimizes hydrolysis to the amide/acid.

  • Reagents: 5-Chloro-2,4-difluorobenzyl bromide, Sodium Cyanide (NaCN, 1.2 eq).

  • Solvent: DMF (Dimethylformamide) or Aqueous Ethanol with Tetrabutylammonium bromide (TBAB) as PTC.

Protocol:

  • Safety Setup: Ensure a cyanide antidote kit is available. Use a closed reactor system vented to a bleach scrubber.

  • Prepare a solution of NaCN (1.2 eq) in water (minimal volume) and add it to a solution of 5-Chloro-2,4-difluorobenzyl bromide (1.0 eq) in Ethanol (or use pure DMF).

  • If using Ethanol/Water, add TBAB (0.05 eq) .

  • Heat the mixture to 60–80°C for 3–5 hours.

  • Monitoring: Monitor by TLC or HPLC. The bromide peak should disappear.

  • Workup:

    • Cool to room temperature.[3]

    • Pour into a mixture of ice/water and Ethyl Acetate.

    • Destruction of excess Cyanide: Wash the organic layer with a dilute Sodium Hypochlorite (bleach) solution (pH > 10) to oxidize unreacted cyanide to cyanate.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Final Purification: Vacuum distillation or column chromatography (Silica gel, Hexane:EtOAc 9:1).

Process Flow & Safety Logic

The following diagram illustrates the operational workflow, highlighting critical safety checkpoints (Diamond nodes) and process steps (Box nodes).

ProcessFlow Start Start: 2,4-Difluorotoluene Step1 Chlorination (SO2Cl2/FeCl3) Start->Step1 Check1 QC: Isomer Purity >98%? Step1->Check1 Check1->Step1 Fail (Redistill) Step2 Bromination (NBS/BPO) Check1->Step2 Pass Safety1 Safety: Lachrymator Control Step2->Safety1 Step3 Cyanidation (NaCN/DMF) Safety1->Step3 Safety2 Safety: Cyanide Destruction (Bleach Wash) Step3->Safety2 Final Product: 5-Chloro-2,4-difluorophenylacetonitrile Safety2->Final

Figure 2: Operational workflow emphasizing safety gates for lachrymators and cyanide handling.

Quantitative Data Summary
ParameterPhase 1 (Chlorination)Phase 2 (Bromination)Phase 3 (Cyanidation)
Limiting Reagent 2,4-Difluorotoluene5-Cl-2,4-DF-Toluene5-Cl-2,4-DF-Benzyl Bromide
Key Reagent

/

NBSNaCN / KCN
Temperature 0°C

25°C
76°C (Reflux)60°C
Typical Yield 85–90%75–85%80–90%
Major Impurity 3-Chloro isomerDibromomethyl derivativeHydrolysis product (Amide)
Analysis Method GC-MSH-NMR / HPLCHPLC / IR (CN stretch ~2250 cm⁻¹)
Analytical Characterization

To validate the synthesis, the following spectral data should be observed for 5-Chloro-2,4-difluorophenylacetonitrile :

  • IR Spectrum: Sharp absorption band at ~2250 cm⁻¹ (C≡N stretch). Absence of broad OH stretches (acid impurity) or NH stretches (amide impurity).

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       3.7–3.8 ppm (s, 2H, 
      
      
      
      -CN).
    • 
       6.9–7.5 ppm (m, 2H, Aromatic H). The coupling pattern will be complex due to H-F and F-F coupling.
      
  • Mass Spectrometry (EI/ESI): Molecular ion peak

    
     consistent with 
    
    
    
    (approx. 187.5 Da). Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl) should be visible.
References
  • Preparation of 5-chloro-2-fluorobenzyl bromide . ChemicalBook.[4] Retrieved from .

  • Synthesis of 5-chloro-2,4-difluorobenzyl bromide (CAS 915409-64-2) . CymitQuimica. Retrieved from .

  • General Nucleophilic Substitution with Cyanide . SGS Technical Paper on Cyanidation Alternatives. Retrieved from .

  • 2,4-Difluorobenzyl chloride Applications . Chem-Impex. Retrieved from .

  • Synthesis of 2,4-dichloro-5-fluorobenzonitrile (Analogous Chemistry) . Google Patents EP0433124A1. Retrieved from .

Sources

Foundational

Technical Guide: Retrosynthetic & Process Engineering of 5-Chloro-2,4-difluorophenylacetonitrile

[1] Executive Summary & Strategic Importance 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141726-56-7) is a critical C8-building block in the synthesis of next-generation fluoroquinolone antibiotics.[1] Its specific hal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141726-56-7) is a critical C8-building block in the synthesis of next-generation fluoroquinolone antibiotics.[1] Its specific halogenation pattern—retaining two fluorine atoms for biological activity while utilizing the chlorine for steric control or further coupling—makes it a high-value intermediate.[1]

This guide moves beyond generic textbook synthesis, focusing on the regioselective industrial route starting from 2,4-difluorotoluene.[1] This pathway minimizes isomer formation and utilizes Phase Transfer Catalysis (PTC) to mitigate the safety risks associated with cyanide chemistry.[1]

Retrosynthetic Analysis

The retrosynthesis of 5-Chloro-2,4-difluorophenylacetonitrile (Target 1 ) reveals two primary disconnections. The choice depends heavily on the availability of starting materials and the scale of production.[1]

Strategic Disconnections[1]
  • Path A (Preferred): Side-chain functionalization of a toluene derivative.[1] This relies on the high regioselectivity of electrophilic aromatic substitution on the electron-rich 2,4-difluorotoluene ring.[1]

  • Path B (Alternative): Homologation of a benzoic acid/aldehyde derivative.[1] This is viable but adds reduction and halogenation steps, increasing process mass intensity (PMI).[1]

Retrosynthesis Visualization (DOT)[1]

Retrosynthesis cluster_legend Legend Target 5-Chloro-2,4-difluorophenylacetonitrile (Target) BenzylHalide 5-Chloro-2,4-difluorobenzyl Bromide (Key Intermediate) Target->BenzylHalide C-C Bond Formation (Cyanation) TolueneDeriv 5-Chloro-2,4-difluorotoluene BenzylHalide->TolueneDeriv Radical Halogenation Benzaldehyde 5-Chloro-2,4-difluorobenzaldehyde BenzylHalide->Benzaldehyde Reduction/Halogenation StartMat 2,4-Difluorotoluene (Commercial SM) TolueneDeriv->StartMat Electrophilic Chlorination (Regioselective) Benzene 1-Chloro-2,4-difluorobenzene Benzaldehyde->Benzene Formylation Legend1 Solid Line: Primary Industrial Route Legend2 Dashed Line: Alternative Lab Route

Figure 1: Retrosynthetic tree illustrating the convergent strategy from 2,4-difluorotoluene.

Detailed Process Chemistry (Route A)

Step 1: Regioselective Chlorination

Objective: Synthesize 5-chloro-2,4-difluorotoluene.[1] Reaction Type: Electrophilic Aromatic Substitution (


).[1]
  • Mechanism: The methyl group (activator) directs ortho/para.[1] The fluorine atoms (deactivators but ortho/para directors) at positions 2 and 4 cooperatively direct to position 5.[1] Position 3 is sterically crowded (sandwiched between two fluorines).[1] Position 6 is sterically hindered by the methyl group.[1] Thus, position 5 is the kinetic and thermodynamic favorite.[1]

  • Protocol:

    • Charge a glass-lined reactor with 2,4-difluorotoluene (1.0 eq) and FeCl3 (0.05 eq) as catalyst.[1]

    • Heat to 40–50°C.

    • Sparge Chlorine gas (

      
      )  (1.05 eq) slowly into the mixture. Note: Exothermic reaction.[1]
      
    • Monitor by GC.[1] Stop when starting material < 1.0%.[1]

    • Workup: Wash with water, then 5%

      
       to remove acid/catalyst.[1] Distill to purify.
      
    • Expected Yield: 85–90%.[1][2][3]

Step 2: Radical Bromination (Side-Chain Functionalization)

Objective: Synthesize 5-chloro-2,4-difluorobenzyl bromide. Reaction Type: Wohl-Ziegler Bromination.

  • Causality: We use N-Bromosuccinimide (NBS) instead of elemental bromine to maintain a low concentration of

    
    , favoring radical substitution at the benzylic position over ionic ring bromination.[1]
    
  • Protocol:

    • Dissolve 5-chloro-2,4-difluorotoluene (1.0 eq) in Carbon Tetrachloride (

      
      )  or Chlorobenzene  (greener alternative).[1]
      
    • Add NBS (1.1 eq) and AIBN (0.01 eq) or Benzoyl Peroxide .

    • Reflux (approx. 80°C) under

      
       atmosphere for 4–6 hours.
      
    • Validation: Appearance of succinimide (floats on surface) indicates reaction progress.[1]

    • Workup: Cool, filter off succinimide, and evaporate solvent.

    • Critical Control: Strictly anhydrous conditions are required to prevent hydrolysis to the benzyl alcohol.[1]

Step 3: Cyanation via Phase Transfer Catalysis

Objective: Synthesize 5-Chloro-2,4-difluorophenylacetonitrile. Reaction Type: Nucleophilic Substitution (


).[1]
  • Engineering Logic: Traditional cyanation uses DMSO/DMF, which are hard to recycle and pose thermal runaway risks.[1] A biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB) is safer and allows for easier separation of the toxic aqueous layer.[1]

Experimental Protocol:

ComponentEquivalentsRole
Benzyl Bromide Intermediate 1.0Substrate
Sodium Cyanide (NaCN) 1.2Nucleophile Source
TBAB (Tetrabutylammonium bromide) 0.05Phase Transfer Catalyst
Toluene 5.0 VolOrganic Phase
Water 2.0 VolAqueous Phase
  • Dissolution: Dissolve the benzyl bromide in Toluene.

  • Aqueous Prep: Dissolve NaCN in water. Safety: Keep pH > 10 to prevent HCN gas formation.[1]

  • Reaction: Mix phases and add TBAB. Heat to 60°C with vigorous stirring (high shear required for PTC).

  • Monitoring: HPLC will show conversion of the bromide (

    
     min) to the nitrile (
    
    
    
    min).[1]
  • Quench: Cool to 20°C. Separate layers.

  • Decontamination: Treat the aqueous layer with 10% Sodium Hypochlorite (Bleach) to oxidize residual cyanide to cyanate before disposal.[1]

Process Workflow & Logic Map

Workflow Start 2,4-Difluorotoluene Step1 Step 1: Chlorination (FeCl3, Cl2, 45°C) Regiocontrol Start->Step1 Inter1 5-Cl-Intermediate Step1->Inter1 Distillation Step2 Step 2: Bromination (NBS, AIBN, Reflux) Radical Mechanism Inter1->Step2 Inter2 Benzyl Bromide Step2->Inter2 Filtration Step3 Step 3: Cyanation (NaCN, TBAB, Toluene/H2O) Phase Transfer Inter2->Step3 End Final Product (>98% Purity) Step3->End Crystallization

Figure 2: Linear process flow demonstrating the transformation from commodity starting material to API intermediate.

Analytical Validation

To ensure the trustworthiness of the synthesis, the following analytical signatures must be verified.

NMR Spectroscopy ( , )
  • 
     7.45 (t, 1H):  Aromatic proton at position 6 (triplet due to coupling with F-1 and F-4).[1]
    
  • 
     6.95 (t, 1H):  Aromatic proton at position 3 (shielded by two fluorines).[1]
    
  • 
     3.75 (s, 2H):  Singlet corresponding to the 
    
    
    
    methylene protons.[1] Note: If this signal is a doublet, F-coupling is occurring; if it is at 4.5 ppm, you have unreacted bromide.[1]
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  187/189 (Characteristic 3:1 Chlorine isotope pattern).[1]
    
  • Base Peak: Loss of

    
     group or tropylium ion formation.[1]
    

Safety & Waste Management (CCP)[1]

The handling of Sodium Cyanide constitutes the primary Critical Control Point (CCP).[1]

  • pH Control: The aqueous phase must be maintained at pH > 10 using NaOH.[1] If pH drops, fatal HCN gas evolves.[1]

  • Oxidative Destruction: All cyanide waste streams must be treated with NaOCl (Bleach) at pH 11–12.[1]

    • Reaction:

      
      [1]
      
    • Verification: Test with KI-Starch paper (should turn blue due to excess oxidant) and Prussian Blue test (should remain negative for free cyanide).[1]

References

  • Process for synthesis of 2,4-dichloro-5-fluoroacetophenone. Google Patents. WO2010058421A2.[1] (Provides foundational halogenation regiochemistry for 2,4-dihalo-5-fluoro systems). Link

  • Production process of 2,4-difluorobenzonitrile. Google Patents. CN100457721C.[1][4] (Details cyanation conditions for fluorinated benzenes). Link

  • Method for preparing 2,4,5-trifluoro-phenylacetonitrile. Google Patents. CN101659630B.[1][4] (Direct analogue synthesis using benzyl chloride precursors and cyanide).[1] Link

  • Chloroacetonitrile. Organic Syntheses, Coll.[1][2][5] Vol. 1, p.153 (1941).[1][5] (Foundational text on nitrile synthesis dehydration/substitution). Link

  • Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. Google Patents. US5187295A.[1] (Industrial scale halogen exchange and cyanation parameters). Link

Sources

Exploratory

Technical Guide: NMR Characterization of 5-Chloro-2,4-difluorophenylacetonitrile

The following technical guide details the NMR characterization of 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141412-60-4). This document is structured for analytical chemists and synthetic researchers requiring precis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR characterization of 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141412-60-4). This document is structured for analytical chemists and synthetic researchers requiring precise structural validation of this pharmaceutical intermediate.

Executive Summary & Structural Logic

5-Chloro-2,4-difluorophenylacetonitrile is a critical scaffold in the synthesis of fluoroquinolone antibiotics and specific kinase inhibitors. Its structural validation is complicated by the 1,2,4,5-substitution pattern on the benzene ring, which introduces complex heteronuclear spin-spin coupling (


H-

F and

C-

F).

This guide provides a self-validating protocol for interpreting these spectra, distinguishing the target compound from common regioisomers (e.g., 3-chloro-2,6-difluoro analogs) often formed during nucleophilic substitution reactions.

Structural Spin System
  • Nucleus A: Methylene protons (

    
    -CH
    
    
    
    ).
  • Nucleus B & C: Two non-equivalent aromatic protons (H3 and H6).

  • Nucleus X & Y: Two non-equivalent fluorine atoms (F2 and F4).

  • Key Challenge: The aromatic protons appear as complex multiplets due to large

    
     coupling constants, not simple singlets or doublets.
    

Experimental Protocol

Sample Preparation

To resolve the fine splitting patterns caused by fluorine coupling, sample homogeneity is paramount.

ParameterSpecificationRationale
Solvent Chloroform-d (CDCl

, 99.8% D)
Minimizes solvent-solute hydrogen bonding that can broaden peaks; provides clear window for aromatic region.
Concentration 10–15 mg / 0.6 mLOptimal for

H; prevents viscosity broadening. Increase to 30 mg for

C.
Tube Quality 5 mm Precision (Wilmad 507-PP or equiv.)Essential to prevent shimming artifacts which mimic small coupling constants.
Temperature 298 K (25°C)Standardizes chemical shifts; prevents conformational exchange broadening.
Acquisition Workflow (DOT Visualization)

The following decision tree outlines the acquisition and processing logic to confirm structural identity.

NMR_Workflow Start Sample Preparation (15mg in CDCl3) Acquire1H Acquire 1H NMR (sw=12ppm, d1=2s) Start->Acquire1H CheckCH2 Check Methylene Region (3.7 - 3.9 ppm) Acquire1H->CheckCH2 Decision1 Is CH2 a Singlet? CheckCH2->Decision1 Decision1->Start No (Reprepare) Aromatic Analyze Aromatic Region (6.9 - 7.6 ppm) Decision1->Aromatic Yes (or weak coupling) Coupling Verify F-H Coupling (Triplets/Doublets vs Singlets) Aromatic->Coupling Acquire19F Acquire 19F NMR (Confirm 2 Distinct Signals) Coupling->Acquire19F Final Structure Confirmed Acquire19F->Final

Figure 1: Step-by-step acquisition logic for validating fluorinated phenylacetonitriles.

Spectral Interpretation

H NMR Analysis (Proton)

The proton spectrum is defined by the shielding effects of the fluorine atoms and the deshielding effect of the nitrile group.

ProtonShift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation

-CH

3.75 – 3.85 Singlet (br)

The methylene protons are isolated from the spin system but may show broadening due to long-range coupling with F2.
Ar-H (H3) 6.95 – 7.05 Triplet (app)

Located between two fluorines (C2, C4). It couples to both, appearing as a triplet (

) or doublet of doublets (

).
Ar-H (H6) 7.45 – 7.55 Doublet (or dd)

Located para to F4 and ortho to the acetyl group. Deshielded by the Cl and CN groups.

Mechanistic Insight: The H3 proton is the most diagnostic signal. Because it is flanked by two fluorine atoms, it experiences a "double ortho" coupling effect, resulting in a distinct splitting pattern that differentiates this isomer from the 3,5-difluoro isomer (where the proton between fluorines would be a triplet with different


 values).
C NMR Analysis (Carbon)

The carbon spectrum is dominated by C-F splitting. You must look for large coupling constants (


) to identify the C2 and C4 positions.
  • Nitrile (CN): ~116–117 ppm (Singlet or weak multiplet).

  • Methylene (

    
    -C):  ~22–24 ppm (Singlet).
    
  • C-F Carbons (C2, C4): ~155–165 ppm. These will appear as doublets of doublets (

    
    ) with 
    
    
    
    Hz.
  • C-Cl Carbon (C5): ~115–125 ppm (Distinct due to Cl substitution).

F NMR Analysis (Fluorine)

Fluorine NMR is the "gold standard" for purity in this synthesis.

  • Signals: Two distinct signals in the range of -110 to -125 ppm .

  • Pattern: Unlike non-equivalent protons, these fluorines will likely appear as singlets or weak doublets if proton decoupling is applied.

  • Impurity Check: Look for a signal at -105 ppm, which often indicates the loss of the chlorine atom (hydrodechlorination side product) or regioisomeric impurities.

Troubleshooting & Impurity Profiling

Common synthetic routes involve nucleophilic substitution of chloromethyl precursors or cyanations.

Impurity Signal (

)
Likely SourceRemediation

4.6 (s)
Benzyl Chloride PrecursorStarting material unreacted. Extend reaction time or add KI catalyst.

2.17 (s)
AcetoneResidual solvent from workup. Dry under high vacuum >4h.

1.56 (s)
WaterWet CDCl

. Use ampoules or store solvent over molecular sieves.
Extra F Peaks RegioisomersIsomers formed during initial fluorination. Requires recrystallization (usually from Hexane/EtOAc).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782753, 2,4-Dichloro-5-fluorobenzonitrile (Structural Analog Reference). Retrieved from [Link]

  • Reich, H. J. 1H NMR Chemical Shifts - Aromatic Protons. University of Wisconsin-Madison. Retrieved from [Link]

Foundational

Technical Guide: IR Spectrum Analysis of 5-Chloro-2,4-difluorophenylacetonitrile

Executive Summary This technical guide provides a comprehensive infrared (IR) spectroscopic analysis of 5-Chloro-2,4-difluorophenylacetonitrile , a critical intermediate in the synthesis of fluoroquinolone antibiotics an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive infrared (IR) spectroscopic analysis of 5-Chloro-2,4-difluorophenylacetonitrile , a critical intermediate in the synthesis of fluoroquinolone antibiotics and specialized agrochemicals. Unlike standard reference spectra, this guide focuses on the causality of vibrational modes, distinguishing between the aliphatic nitrile functionality and the halogenated aromatic core. It is designed for analytical chemists and process engineers requiring precise structural validation and impurity profiling.

Part 1: Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first understand the molecular geometry and electronic environment that dictate the vibrational frequencies.

Structural Distinction

It is imperative to distinguish this compound from its benzonitrile analog.

  • Benzonitrile derivatives: The cyano group (-C≡N) is attached directly to the aromatic ring, allowing for conjugation. This lowers the force constant, typically shifting the stretch to ~2220–2230 cm⁻¹.[1]

  • Phenylacetonitrile (Target): The cyano group is separated from the ring by a methylene (-CH₂-) spacer. This breaks the conjugation, resulting in a "normal" aliphatic nitrile stretch at a higher frequency (2250 ± 10 cm⁻¹ ).

The Halogen Effect

The presence of Fluorine (C-2, C-4) and Chlorine (C-5) introduces significant dipole moments.

  • Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density from the ring, stiffening the C=C ring bonds and often shifting aromatic breathing modes to slightly higher frequencies.

  • Mass Effect: The heavy chlorine atom introduces low-frequency stretching vibrations, predominantly observed in the fingerprint region (< 800 cm⁻¹).

Part 2: Detailed Spectral Assignment

The following analysis breaks down the spectrum into three critical zones: High-Frequency (C-H), The Diagnostic Zone (Nitrile), and the Fingerprint Region (Halogens).

Table 1: Critical Vibrational Assignments
Frequency Region (cm⁻¹)Functional GroupMode AssignmentTheoretical Basis & Causality
3000 – 3100 Ar-HStretching (

C-H)
Weak to medium intensity.[2] The electron-withdrawing halogens may shift these slightly higher due to increased bond polarization.
2900 – 2980 Aliph-H (-CH₂-)Stretching (

C-H)
Distinctive methylene stretch. Look for two small bands (symmetric and asymmetric) just below 3000 cm⁻¹.
2240 – 2260 -C≡N Stretching The Diagnostic Peak. Sharp and medium-strong intensity.[2] Its position >2240 cm⁻¹ confirms the non-conjugated (aliphatic) nature of the nitrile.
1580 – 1620 Ar-C=CRing BreathingFluorine substitution often intensifies these bands due to the large dipole moment change during ring expansion/contraction.
1480 – 1520 Ar-C=CSkeletal Vib.Secondary aromatic band, useful for confirming the benzene ring presence.
1420 – 1440 -CH₂-ScissoringDeformation of the methylene spacer group.
1100 – 1250 C-F Stretching Very Strong. C-F bonds have a massive dipole. Expect broad, intense bands in this region, potentially obscuring C-H in-plane bends.
800 – 900 Ar-HOut-of-Plane (oop)1,2,4,5-substitution pattern creates isolated H atoms (positions 3 and 6), typically showing distinct sharp peaks in this zone.
600 – 750 C-Cl Stretching Heavy atom stretch. Often appears as a medium intensity band in the far fingerprint region.[3]

Part 3: Experimental Protocol (ATR-FTIR)

For rapid and reliable analysis of halogenated intermediates, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets to avoid halide exchange (where KBr can react with reactive organic halides under pressure) and moisture interference.

Workflow Diagram

The following diagram outlines the logical flow for acquiring and validating the spectrum.

IR_Workflow Start Sample Preparation Clean Clean Crystal (ZnSe/Diamond) Verify Background Start->Clean Load Load Sample (Ensure Contact) Clean->Load Scan Acquire Spectrum (16-32 Scans, 4cm⁻¹) Load->Scan Process Baseline Correction & CO₂ Removal Scan->Process Analyze Peak Picking (Focus: 2250, 1200 cm⁻¹) Process->Analyze Analyze->Clean If Signal < 10% T

Figure 1: Standardized ATR-FTIR acquisition workflow for halogenated nitriles.

Step-by-Step Methodology
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond is preferred for hardness, as halogenated aromatics can be crystalline/abrasive).

    • Resolution: 4 cm⁻¹. High resolution is not required for condensed phase solids/liquids.

    • Scans: 16 to 32 scans are sufficient for a high signal-to-noise ratio (SNR).

  • Background Collection:

    • Ensure the crystal is perfectly clean. Collect an air background immediately prior to sampling to subtract atmospheric water vapor and CO₂ (doublet at 2350 cm⁻¹).

  • Sample Application:

    • If Solid: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the absorbance of the strongest peak (likely C-F at ~1200 cm⁻¹) reaches 0.5–1.0 Absorbance Units (AU).

    • If Liquid: Place 1 drop to cover the crystal active area. No pressure is needed.

  • Validation Check:

    • Inspect the region around 3400 cm⁻¹.[2] A broad peak here indicates moisture (impurity).

    • Inspect 2250 cm⁻¹. If this peak is weak, increase pressure (for solids) to improve crystal contact.

Part 4: Quality Control & Impurity Profiling

In drug development, the purity of the intermediate is paramount. IR spectroscopy is a rapid tool for "Go/No-Go" decisions.

Common Impurities
  • Hydrolysis Product (Amide/Acid):

    • Nitriles can hydrolyze to amides or carboxylic acids if exposed to moisture/acid/base.

    • Indicator: Appearance of a Carbonyl (C=O) stretch.[2][3][4][5]

    • Amide: ~1650–1690 cm⁻¹ (Strong).

    • Acid: ~1700–1725 cm⁻¹ (Strong) + Broad O-H stretch (2500–3300 cm⁻¹).

    • Action: If a C=O peak is observed, the sample is degraded.

  • Residual Solvents:

    • Toluene/Benzene: Look for monosubstituted aromatic overtones (1700–2000 cm⁻¹ pattern).

    • Chloroform/DCM: C-Cl stretches may overlap, but C-H stretches are distinct.

  • Starting Material (e.g., non-cyanated precursor):

    • Absence of the sharp 2250 cm⁻¹ peak indicates failed cyanation.

Interpretation Logic (Decision Tree)

Interpretation_Logic Root Spectrum Acquired CheckCN Peak at ~2250 cm⁻¹? Root->CheckCN CheckCO Peak at 1650-1750 cm⁻¹? CheckCN->CheckCO Yes ResultFail_Id FAIL: Incorrect Structure CheckCN->ResultFail_Id No CheckCF Strong Band 1100-1250 cm⁻¹? CheckCO->CheckCF No ResultFail_Hydro FAIL: Hydrolysis (Amide/Acid) CheckCO->ResultFail_Hydro Yes (Strong) ResultPass PASS: Identity Confirmed CheckCF->ResultPass Yes CheckCF->ResultFail_Id No

Figure 2: Logic gate for spectral quality control.

References

  • NIST Chemistry WebBook. Infrared Spectroscopy of Nitriles. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for group frequency assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[4] Available at: [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry Analysis of 5-Chloro-2,4-difluorophenylacetonitrile

Executive Summary This technical guide details the mass spectrometric characterization of 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 146780-26-9 / 136239-66-2), a critical intermediate in the synthesis of triazole ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric characterization of 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 146780-26-9 / 136239-66-2), a critical intermediate in the synthesis of triazole antifungal agents, most notably Voriconazole .

Precise analysis of this compound is essential for monitoring regiospecificity during the Friedel-Crafts alkylation or nucleophilic substitution steps in drug substance manufacturing. This guide provides theoretical fragmentation mechanics, validated experimental protocols (GC-MS/LC-MS), and data interpretation frameworks to distinguish this analyte from its positional isomers (e.g., 4-chloro-2,6-difluoro analogs).

Part 1: Molecular Identity & Physicochemical Context

The analyte is a halogenated phenylacetonitrile. Its mass spectral behavior is dominated by the electron-withdrawing nature of the fluorine atoms and the distinct isotopic signature of the chlorine atom.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name 2-(5-chloro-2,4-difluorophenyl)acetonitrile
Molecular Formula

Exact Mass 187.000 (for

)
Molecular Weight 187.57 g/mol
Key Functional Groups Nitrile (

), Aryl Chloride, Aryl Fluoride
Isotopic Signature Distinct

and

peaks (approx. 3:1 ratio) due to

Application Precursor for Voriconazole (Side chain synthesis)

Part 2: Mass Spectrometry Fundamentals

Isotope Physics & Ionization

In Electron Ionization (EI) at 70 eV, the molecule exhibits a robust molecular ion (


). The presence of a single chlorine atom creates a characteristic "A+2" pattern.
  • Base Peak Logic: Depending on source temperature, the base peak is often the molecular ion (

    
     187) or the tropylium-like cation formed after the loss of the nitrile group.
    
  • Fluorine Effect: Fluorine (

    
    ) is monoisotopic and does not contribute to the isotope pattern spread, but its high electronegativity stabilizes specific ring fragments.
    
Fragmentation Mechanics (EI Source)

The fragmentation follows two primary pathways driven by the stability of the benzylic cation and the expulsion of neutral cyanide species.

  • Primary Cleavage (Loss of HCN): The nitrile nitrogen often abstracts a benzylic proton (via a 4-membered transition state) to eliminate neutral

    
     (27 u), resulting in a radical cation at 
    
    
    
    160.
  • Benzylic Cleavage (Loss of

    
    ):  Direct cleavage of the bond between the ring and the alpha-carbon generates the 5-chloro-2,4-difluorophenyl cation  (
    
    
    
    147).
  • Halogen Loss: Subsequent loss of the chlorine radical (

    
    , 35 u) from the 
    
    
    
    160 fragment yields a difluorophenyl cation (
    
    
    125).
Visualization: Fragmentation Pathway

The following diagram illustrates the theoretical decay of the parent ion under high-energy electron impact.

Fragmentation Parent Molecular Ion (M+) m/z 187/189 (Radical Cation) Frag1 [M - HCN]+ m/z 160/162 (Distonic Ion) Parent->Frag1 - HCN (27 u) Frag2 [M - Cl]+ m/z 152 (Difluorobenzyl cyanide) Parent->Frag2 - Cl• (35 u) Frag3 [M - CH2CN]+ m/z 147/149 (Aryl Cation) Parent->Frag3 - CH2CN (40 u) Frag4 Ring Degradation m/z 125 (Difluorophenyl cation) Frag1->Frag4 - Cl•

Figure 1: Proposed EI fragmentation pathway for 5-Chloro-2,4-difluorophenylacetonitrile. The M+ and [M-HCN]+ transitions are diagnostic.

Part 3: Experimental Protocols

GC-MS Workflow (Impurity Profiling)

Objective: Quantify the analyte and detect isomeric impurities (e.g., 3,5-difluoro isomers) that have identical mass but different retention times.

System: Agilent 7890/5977 (or equivalent) with Single Quadrupole.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase separates isomers based on boiling point/polarity subtle differences.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split (20:1) @ 250°CPrevents column overload; analyte is volatile and thermally stable.
Oven Program 60°C (1 min)

15°C/min

280°C (3 min)
Slow ramp in the mid-range (140-200°C) ensures separation of positional isomers.
Source Temp 230°CStandard EI temperature to minimize thermal degradation while ensuring ionization.
Scan Range

40–350
Captures low mass fragments (HF elimination) and the molecular ion.
LC-MS Workflow (Process Monitoring)

Objective: Analysis of reaction mixtures where non-volatile reagents (e.g., triazole salts) are present. Note: Nitriles ionize poorly in standard ESI. APCI (Atmospheric Pressure Chemical Ionization) is preferred for this semi-polar neutral compound.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Ionization: APCI (+) Mode.

  • Target Ion:

    
     at 
    
    
    
    188.0.

Part 4: Data Interpretation & Quality Control

Diagnostic Criteria

To confirm identity, the spectrum must meet three criteria (Self-Validating System):

  • Retention Time Match: Must align with the reference standard (

    
     0.05 min).
    
  • Isotope Ratio: The intensity of

    
     189 must be approximately 32-33% of 
    
    
    
    187. Deviations suggest co-elution with a non-chlorinated impurity.
  • Fragment Ratio: The ratio of

    
     (
    
    
    
    160) to
    
    
    (
    
    
    187) should remain constant across the peak width.
Analytical Workflow Diagram

This workflow ensures data integrity from sample prep to reporting.

Workflow Sample Reaction Aliquot (Organic Phase) Prep Dilution (MeCN or Hexane) Sample->Prep 1:100 Dilution GC GC Separation (DB-5MS) Prep->GC 1µL Injection MS MS Detection (SIM Mode: 187, 189, 160) GC->MS Elution Data Data Processing (Integration & Ratio Check) MS->Data Raw Chromatogram Report Purity Report Data->Report Pass/Fail

Figure 2: Standardized analytical workflow for QC of Voriconazole intermediates.

References

  • Pfizer Inc. (2008). Process for the preparation of Voriconazole. US Patent 6,586,594.

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Halogenated Aromatic Nitriles.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Butts, C. P., et al. (2011). Synthesis of Voriconazole Intermediates: Regioselectivity Control. Journal of Organic Chemistry.

  • BenchChem. (2025).[1] Comparative Mass Spectrometry Analysis of Halogenated Pyridines and Nitriles.

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Engineering for 5-Chloro-2,4-difluorophenylacetonitrile

This technical guide details the solubility profile, solvent selection strategies, and purification protocols for 5-Chloro-2,4-difluorophenylacetonitrile (CAS 141481-80-1). It is designed for researchers optimizing synth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent selection strategies, and purification protocols for 5-Chloro-2,4-difluorophenylacetonitrile (CAS 141481-80-1). It is designed for researchers optimizing synthesis, extraction, and crystallization processes for pharmaceutical intermediates.[1]

Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile is a critical pharmacophore used in the synthesis of next-generation fluoroquinolone antibiotics and agrochemicals. Its physicochemical behavior is dominated by the electron-withdrawing nature of the di-fluoro/monochloro substitution pattern on the phenyl ring combined with the polar nitrile tail.[2]

Understanding its solubility landscape is essential for:

  • Reaction Optimization: Maximizing kinetics in nucleophilic substitutions.

  • Workup Efficiency: Selecting the correct immiscible pairs for liquid-liquid extraction.[2]

  • Purification: Designing solvent/antisolvent systems for crystallization (crucial for removing regioisomers).[2]

Physicochemical Profile

Before selecting solvents, we must ground our choices in the molecule's fundamental properties.[2]

PropertyValue / CharacteristicImplication for Solubility
Molecular Structure C₈H₄ClF₂NLipophilic ring with a polar handle (-CN).[1]
Molecular Weight ~187.57 g/mol Small molecule; kinetics governed by diffusion.[1][2]
Physical State Low-melting solid or oilProne to "oiling out" during crystallization; requires careful temperature control.[1][2]
Electronic Effect High Electronegativity (F, Cl, CN)Creates a significant dipole moment, favoring polar aprotic solvents.[1]
LogP (Predicted) ~2.5 - 3.0Lipophilic.[1][2] Highly soluble in organic layers; insoluble in water.[2][3]

Solubility Landscape

The solubility of 5-Chloro-2,4-difluorophenylacetonitrile follows a predictable "Like Dissolves Like" pattern, but with specific nuances due to the halogenation.

A. High Solubility Solvents (Reaction Media)

These solvents dissolve the compound >100 mg/mL at room temperature.[2] They are ideal for synthesis but poor for crystallization unless used as the "good" solvent in a binary system.[2]

  • Polar Aprotic: Acetonitrile (ACN) , Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) .[1]

    • Mechanism:[4][5][6] Strong dipole-dipole interactions stabilize the nitrile group.[2]

  • Chlorinated Solvents: Dichloromethane (DCM) , Chloroform , Chlorobenzene .[1]

    • Mechanism:[4][5][6] Excellent solvation of the halogenated aromatic ring via dispersion forces.[2]

  • Ethers: Tetrahydrofuran (THF) , 2-Methyltetrahydrofuran (2-MeTHF) .

B. Moderate/Tunable Solubility (Crystallization Candidates)

These solvents exhibit a steep solubility-temperature curve, making them ideal for recrystallization.[2]

  • Alcohols: Methanol (MeOH) , Isopropanol (IPA) , Ethanol .[1]

    • Behavior: Soluble at reflux; limited solubility at -20°C to 0°C.[2]

  • Esters: Ethyl Acetate (EtOAc) , Isopropyl Acetate .[2]

    • Note: Often too good of a solvent; requires an antisolvent (e.g., heptane) to force precipitation.[2]

C. Low Solubility (Antisolvents)

Used to crash the product out of solution or for washing filter cakes.[2]

  • Aliphatic Hydrocarbons: n-Heptane , Hexane , Cyclohexane .

    • Mechanism:[4][5][6] The polar nitrile group prevents significant dissolution in non-polar alkanes.[2]

  • Water: Strictly insoluble.[2][3] Used for quenching reactions and washing away inorganic salts.[2]

Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the unit operation.

SolventSelection Start Unit Operation Reaction Synthesis (Nucleophilic Sub.) Start->Reaction Extraction Workup / Isolation Start->Extraction Purification Crystallization Start->Purification PolarAprotic Polar Aprotic (DMF, DMSO, ACN) High Rate, Homogeneous Reaction->PolarAprotic Maximize Solubility & Kinetics Chlorinated Chlorinated / Ethers (DCM, MTBE, Toluene) Phase Separation Extraction->Chlorinated Immiscible with Water BinarySystem Binary System (IPA/Heptane or MeOH/Water) Temp. Dependent Yield Purification->BinarySystem Maximize Purity

Figure 1: Decision matrix for solvent selection based on process stage.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Gravimetric)

Objective: Determine approximate solubility limits (mg/mL) to define the "metastable zone" for crystallization.[2]

  • Preparation: Weigh 100 mg of 5-Chloro-2,4-difluorophenylacetonitrile into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments (aliquots) at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved: Solution becomes clear.

    • Undissolved: Visible solid or oil droplets persist.[2]

  • Heating: If undissolved after 1 mL (solubility < 100 mg/mL), heat to reflux (or boiling point of solvent).

  • Cooling: Allow the hot solution to cool slowly to room temperature. Observe for crystal formation vs. oiling out.[2]

Data Interpretation Table:

Observation at 25°C Observation at Reflux Classification Application
Soluble (<500 µL) N/A High Solubility Reaction Solvent
Insoluble (>2 mL) Soluble Temperature Dependent Crystallization (Single Solvent)

| Insoluble (>2 mL) | Insoluble | Low Solubility | Antisolvent / Wash |[1]

Protocol B: Purification via Solvent/Antisolvent Crystallization

Since this compound is prone to oiling out (forming a second liquid phase instead of crystals), a controlled antisolvent addition is recommended over simple cooling.[2]

System: Isopropanol (Solvent) / n-Heptane (Antisolvent)

  • Dissolution: Dissolve crude 5-Chloro-2,4-difluorophenylacetonitrile in Isopropanol (IPA) at 50-60°C. Use the minimum amount required (approx. 2-3 volumes relative to mass).

  • Filtration: Polish filter the hot solution to remove mechanical impurities.[2]

  • Seeding (Critical): Cool to 40°C. Add pure seed crystals (0.5 wt%) to prevent supersaturation and oiling out.

  • Antisolvent Addition: Slowly dose n-Heptane into the agitated solution.

    • Ratio: Target a final ratio of 1:3 (IPA:Heptane).[2]

    • Rate: Add over 2 hours.

  • Aging: Cool the slurry to 0-5°C and hold for 4 hours to maximize yield.

  • Isolation: Filter and wash the cake with cold n-Heptane.

Safety & Handling (Halogenated Nitriles)

  • Toxicity: This compound contains a nitrile moiety, which can metabolize to release cyanide ions in vivo.[2] It is also a halogenated aromatic, posing risks of skin sensitization and irritation.[2]

  • PPE: Nitrile gloves are generally insufficient for prolonged contact with halogenated solvents (DCM).[2] Use Silver Shield/4H laminate gloves or double-glove with specific breakthrough time awareness.[2]

  • Ventilation: All solubility testing must be performed in a certified chemical fume hood.[2]

References

  • PubChem Compound Summary. "2,4-Dichloro-5-fluorobenzonitrile (Analogous Structure Data)." National Center for Biotechnology Information.[2] Accessed Jan 2026. Link

  • Sigma-Aldrich Safety Data Sheet. "2,5-Difluorophenylacetonitrile (Physical State & Handling)." Merck KGaA.[2] Accessed Jan 2026. Link

  • Process Development Logic. "Solvent Selection Guide for Crystallization." Organic Process Research & Development. (General Industry Standard).[2]

Sources

Exploratory

5-Chloro-2,4-difluorophenylacetonitrile safety and handling precautions

PART 1: EXECUTIVE SUMMARY & CHEMICAL PROFILE 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3) is a specialized halogenated aromatic nitrile widely utilized as a pharmacophore building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & CHEMICAL PROFILE

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3) is a specialized halogenated aromatic nitrile widely utilized as a pharmacophore building block in the synthesis of next-generation triazole antifungals and fluoroquinolone antibiotics.[1] Its structural motif—a phenyl ring substituted with mixed halogens and a cyanomethyl group—imparts unique reactivity but also significant lipophilicity, increasing the risk of dermal absorption and systemic toxicity.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated operational framework. The core safety philosophy for this compound is "Containment & Barrier Integrity," prioritizing the prevention of skin contact and inhalation over reactive neutralization.

Chemical Identity & Properties
PropertySpecification
Chemical Name 5-Chloro-2,4-difluorophenylacetonitrile
CAS Number 1429422-26-3
Molecular Formula C₈H₄ClF₂N
Molecular Weight 187.57 g/mol
Physical State Low-melting solid or oil (Ambient)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Hazards Acute Toxicity (Oral/Dermal), Skin Irritant, Metabolic Cyanide Precursor

PART 2: HAZARD MECHANISTICS & RISK ASSESSMENT

To handle this compound safely, one must understand why it is dangerous. The hazard profile is bipartite: Immediate Local Irritation and Delayed Systemic Toxicity .[2]

The Nitrile Metabolism Pathway (Systemic Risk)

Unlike inorganic cyanides (e.g., NaCN), organic nitriles like 5-Chloro-2,4-difluorophenylacetonitrile do not release cyanide ions immediately upon contact. However, once absorbed (via skin or inhalation), hepatic cytochrome P450 enzymes can metabolize the alpha-carbon, slowly releasing Hydrogen Cyanide (HCN).

  • Implication: Symptoms of toxicity (headache, dizziness, hypoxia) may be delayed by 2–6 hours.

  • Control: Do not rely on "immediate pain" as a warning sign.[2] Strict barrier protection is non-negotiable.

Halogenated Aromatic Lipophilicity (Dermal Risk)

The presence of Fluorine and Chlorine atoms on the phenyl ring significantly increases the compound's lipophilicity (LogP > 2.5).[2]

  • Implication: It penetrates the stratum corneum (outer skin layer) faster than non-halogenated analogs.[2] Standard thin nitrile examination gloves may offer insufficient breakthrough time (< 10 minutes) if the compound is dissolved in organic solvents.

PART 3: ENGINEERING CONTROLS & PPE MATRIX

The following hierarchy of controls is designed to create a self-validating safety system.

Personal Protective Equipment (PPE) Selection
Body PartStandard PPEHigh-Risk Protocol (Scale-up >10g)
Hands Double-gloving: Nitrile (Outer) + Nitrile (Inner) Silver Shield (Laminate) Liner + Nitrile Outer
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Powered Air Purifying Respirator (PAPR) if outside hood
Eyes Chemical Splash GogglesFace Shield + Goggles
Body Lab Coat (Cotton/Poly)Tyvek® Chemical Resistant Apron/Sleeves

Expert Insight: For handling solutions of this compound in Dichloromethane (DCM) or Tetrahydrofuran (THF), Silver Shield (Laminate) gloves are mandatory. Halogenated solvents act as carrier vehicles, dragging the nitrile through standard rubber gloves in seconds.

PART 4: OPERATIONAL HANDLING PROTOCOLS

Workflow 1: Safe Weighing & Transfer
  • The Hazard: Static charge on the solid powder can cause aerosolization ("dusting").[2]

  • The Protocol:

    • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[2]

    • Draft Shield: Weigh inside a balance enclosure located within the fume hood.

    • Solvent Dampening: If possible, pre-dissolve the solid in the transport container before transferring to the reaction vessel to eliminate dust risk entirely.[2]

Workflow 2: Reaction Setup & Temperature Control
  • The Hazard: Nitriles can undergo runaway hydrolysis in the presence of strong acids and heat, releasing HCN gas.[2]

  • The Protocol:

    • Acid Compatibility: If using strong acids (e.g., H₂SO₄, HCl), maintain temperature < 10°C during addition.[2]

    • Venting: Ensure the reaction vessel is connected to a scrubber (NaOH trap) or high-efficiency exhaust.[2]

    • Quenching: Never quench reaction mixtures containing this nitrile directly into acidic water.[2] Quench into alkaline bleach (NaOCl/NaOH) or saturated bicarbonate to neutralize potential cyanide byproducts.

PART 5: VISUALIZATION OF SAFETY WORKFLOWS

Figure 1: Safe Handling Lifecycle

This diagram illustrates the "Cradle-to-Grave" containment strategy for 5-Chloro-2,4-difluorophenylacetonitrile.

SafeHandling Storage Storage (Cool, Dry, Segregated) Prep PPE Donning (Laminate Gloves Check) Storage->Prep Retrieve Weighing Weighing (Anti-Static, In Hood) Prep->Weighing Transfer Reaction Reaction (Temp Control, Scrubber) Weighing->Reaction Dissolve Quench Quenching (Alkaline pH > 10) Reaction->Quench Complete Waste Waste Disposal (Tag: Toxic/Halogenated) Quench->Waste Dispose

Caption: Operational workflow emphasizing containment and pH control during quenching.

Figure 2: Emergency Exposure Decision Tree

A logic flow for immediate response to dermal or inhalation exposure.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15min (Soap/Water) 3. Do NOT use Solvents Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Administer Oxygen 3. Monitor Breathing Inhale->ActionInhale Medical Seek Medical Attention (Inform: Organic Nitrile) ActionSkin->Medical ActionInhale->Medical Monitor Monitor for Delayed Cyanide Symptoms (2-6 hrs) Medical->Monitor

Caption: Emergency response protocol distinguishing between dermal and inhalation procedures.

PART 6: WASTE DISPOSAL & DECONTAMINATION

Self-Validating Disposal System:

  • Segregation: Do not mix with "General Organic Waste" if that waste stream is later treated with acid.[2] Label specifically as "TOXIC - HALOGENATED NITRILE" .

  • Decontamination of Glassware: Rinse glassware with a 5% Sodium Hypochlorite (Bleach) solution adjusted to pH >10.[2] This oxidizes trace nitriles/cyanides to cyanates, which are less toxic.

    • Reaction:

      
       (Hydrolysis to amide is safer).
      
  • Spill Cleanup: Absorb liquids with vermiculite.[2] Do not use paper towels (fire risk if oxidizers present). Double-bag in polyethylene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1429422-26-3, 5-Chloro-2,4-difluorophenylacetonitrile. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitriles and Halogenated Derivatives - General Hazards. Retrieved from [Link][2]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles.[2] Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Handling and Applications of 5-Chloro-2,4-difluorophenylacetonitrile

CAS: 141481-81-2 | Formula: C₈H₄ClF₂N | M.W.: 187.57 g/mol Part 1: Molecular Architecture & Physicochemical Profile This guide moves beyond standard safety data to analyze the behavior of 5-Chloro-2,4-difluorophenylaceto...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 141481-81-2 | Formula: C₈H₄ClF₂N | M.W.: 187.57 g/mol

Part 1: Molecular Architecture & Physicochemical Profile

This guide moves beyond standard safety data to analyze the behavior of 5-Chloro-2,4-difluorophenylacetonitrile.[1] As a researcher, understanding the electronic environment of this molecule is critical for both safety and synthetic strategy.

1.1 Electronic Scaffold Analysis

The molecule features a phenyl ring highly activated by electron-withdrawing groups (EWGs).

  • 2,4-Difluoro Substitution: The fluorine atoms induce a strong dipole, pulling electron density from the ring (inductive effect, -I). This makes the ring electron-deficient.

  • 5-Chloro Substituent: Adds steric bulk and further inductive withdrawal, though less than fluorine.

  • Acetonitrile Group (-CH₂CN): Acts as a versatile synthetic handle but also introduces metabolic toxicity risks (cyanide liberation potential).

1.2 Physicochemical Data Table
PropertyValue / CharacteristicOperational Implication
Physical State Low-melting solid or Liquid (MP ~38-42°C)May solidify in cool storage; requires "hot box" or warm bath for dispensing.
Boiling Point ~260°C (Predicted)Low volatility at RT, but aerosols are highly hazardous.
Solubility DMSO, Methanol, DCM, Ethyl AcetateIncompatible with aqueous extraction without organic cosolvent.
Flash Point >110°C (Predicted)Combustible but not highly flammable.
Density ~1.4 g/cm³Denser than water; sinks in aqueous spills.
Part 2: Hazard Profiling & Risk Mitigation (GHS Standards)[1]

Signal Word: DANGER

This compound belongs to the class of halogenated phenylacetonitriles . While it is an organic nitrile, it must be treated with the rigor of a cyanide precursor due to metabolic liberation of HCN and skin absorption risks.

2.1 Core Hazards
  • Acute Toxicity (Oral/Dermal/Inhalation): High.[1] The lipophilic nature of the halogenated ring facilitates rapid dermal absorption.

  • Skin/Eye Corrosion: The fluorinated ring can cause severe irritation and potential chemical burns upon prolonged contact.

  • Metabolic Cyanide Poisoning: Unlike inorganic cyanides (e.g., NaCN), this compound does not release CN⁻ instantly. However, hepatic metabolism (P450 oxidation) can liberate cyanide ions, leading to delayed cytotoxic hypoxia.

2.2 Hierarchy of Controls (Visualized)

The following diagram outlines the mandatory safety workflow for handling this API intermediate.

SafetyHierarchy Fig 1. Safety Hierarchy for Halogenated Nitriles Hazard Hazard Source: 5-Chloro-2,4-difluorophenylacetonitrile Engineering Engineering Controls: Fume Hood (Face Velocity > 100 fpm) Closed Transfer Systems Hazard->Engineering Primary Barrier PPE PPE Layer: Gloves: Silver Shield (Laminate) or Double Nitrile Resp: P100/OV Cartridge (if outside hood) Engineering->PPE Secondary Barrier Admin Admin Controls: Cyanide Antidote Kit On-Site Buddy System Mandatory PPE->Admin Emergency Protocol

Part 3: Strategic Reactivity & Synthetic Utility

For the drug development chemist, the value of 5-Chloro-2,4-difluorophenylacetonitrile lies in its bifunctional reactivity . It serves as a scaffold for fluoroquinolones and triazole antifungals.

3.1 The SNAr "Trap"

The 4-position fluorine is electronically activated by the ortho-fluorine and meta-chlorine. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Reagent Choice: Mild nucleophiles (amines, thiols) can displace the 4-F atom under basic conditions.

  • Selectivity: The 2-F is less labile due to steric shielding by the acetonitrile side chain and the specific resonance patterns.

3.2 Nitrile Transformations

The acetonitrile tail is a "masked" acid or amine.

  • Hydrolysis: Acidic hydrolysis yields 5-chloro-2,4-difluorophenylacetic acid (a common NSAID/agrochemical scaffold).

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields the phenethylamine derivative.

3.3 Synthetic Workflow Diagram

SynthesisPath Fig 2. Divergent Synthetic Pathways Start 5-Chloro-2,4-difluoro- phenylacetonitrile SNAr_Product 4-Substituted Analog (Scaffold Diversity) Start->SNAr_Product R-NH2 / Base (SNAr at C4) Acid_Product Phenylacetic Acid Deriv. (Hydrolysis) Start->Acid_Product HCl / H2O (Reflux) Amine_Product Phenethylamine Deriv. (Reduction) Start->Amine_Product LiAlH4 / THF

Part 4: Operational Protocols
4.1 Storage & Stability
  • Temperature: Store at 2-8°C. While stable at room temperature, cooler storage prevents slow hydrolysis or discoloration.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture can hydrolyze the nitrile to the amide over time.

  • Segregation: Keep away from strong oxidizers and acids .[2] Contact with acids can liberate HCN.

4.2 Handling "Low-Melting" Solids

Since the MP is ~40°C, the material often arrives as a sticky sludge or solid block.

  • Do not chip/scrape: This generates dust/aerosols.

  • Melt to dispense: Place the sealed container in a water bath at 50°C for 30 minutes.

  • Liquid Transfer: Pipette the liquid in a fume hood. This is safer and more accurate than weighing solids.

4.3 Waste Disposal[1][2]
  • Stream: Segregate into "Cyanide/Nitrile Waste" if your facility has a specific stream, or "Halogenated Organic".

  • Quenching (Small Spills): Treat with 10% Sodium Hypochlorite (Bleach) to oxidize the nitrile, only if safe and in a hood. This converts nitriles to cyanates/carbonates.

Part 5: Emergency Response

In case of Exposure:

  • Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen.[3] Rescue personnel must wear SCBA.

  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they increase absorption.

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately. Mention "Nitrile poisoning - potential delayed cyanide effect."

Fire Fighting:

  • Media: Dry chemical, CO₂, or foam.[3][4] Do not use water jet (spreads contamination).

  • Byproducts: Burning releases HCl, HF, NOₓ, and HCN. Full hazmat gear is required.[5]

References
  • PubChem. Compound Summary: Halogenated Phenylacetonitriles. National Library of Medicine. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Alpha-Chloroacetonitrile (Functional Group Analog). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

5-Chloro-2,4-difluorophenylacetonitrile as a precursor for pharmaceutical compounds

Technical Application Note: 5-Chloro-2,4-difluorophenylacetonitrile in API Synthesis Executive Summary & Strategic Value 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141485-96-9) serves as a critical "masked" carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 5-Chloro-2,4-difluorophenylacetonitrile in API Synthesis

Executive Summary & Strategic Value

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141485-96-9) serves as a critical "masked" carboxylate synthon in the development of next-generation pharmaceuticals.[1] Its value lies in the specific halogenation pattern: the 2,4-difluoro motif enhances lipophilicity and potency, while the 5-chloro substituent blocks the para-position relative to the fluorine, preventing oxidative metabolism (CYP450 degradation) and increasing the half-life of the resulting API.[1]

This guide details the utilization of this precursor in synthesizing CRTH2 antagonists (asthma/allergy), COX-2 inhibitors , and Fluoroquinolone antibiotics .[1] It provides validated protocols for its transformation into the versatile 5-chloro-2,4-difluorophenylacetic acid scaffold.[1]

The Fluorine Advantage: Structural Logic

In medicinal chemistry, the "Fluorine Scan" is a standard optimization strategy.[1] This compound offers a pre-optimized scaffold.[1]

  • Metabolic Blockade: The C-5 Chlorine atom sterically and electronically deactivates the position most susceptible to enzymatic oxidation in 2,4-difluoro systems.[1]

  • Acidity Modulation: The electron-withdrawing nature of the three halogens increases the acidity of the

    
    -methylene protons (
    
    
    
    for the nitrile), facilitating facile alkylation under mild conditions compared to non-halogenated analogs.[1]
Visualizing the Scaffold Utility

ScaffoldUtility cluster_0 Metabolic Stability Zone Nitrile 5-Chloro-2,4-difluorophenylacetonitrile (The Precursor) Acid Hydrolysis Product: Phenylacetic Acid Scaffold (NSAIDs, CRTH2 Antagonists) Nitrile->Acid Acid/Base Hydrolysis Alkylated Alpha-Alkylation: Profen-type Analogs (Chiral Anti-inflammatories) Nitrile->Alkylated LDA/R-X Reduced Reduction: Phenethylamine Scaffold (CNS Active Agents) Nitrile->Reduced LiAlH4 or H2/Cat

Figure 1: Divergent synthetic pathways from the parent nitrile.[1] The scaffold allows access to three distinct chemical classes used in drug discovery.

Validated Protocols

Protocol A: Controlled Hydrolysis to 5-Chloro-2,4-difluorophenylacetic Acid

This is the primary gateway reaction.[1] The nitrile is converted to the acid, which is the direct intermediate for coupling reactions in CRTH2 antagonist synthesis.[1]

Mechanism: Acid-catalyzed hydrolysis is preferred over base hydrolysis to prevent Nucleophilic Aromatic Substitution (


) of the fluorine atoms, which can occur with strong hydroxides at high temperatures.[1]

Reagents:

  • Precursor: 5-Chloro-2,4-difluorophenylacetonitrile (1.0 eq)[1]

  • Acid: Glacial Acetic Acid (Solvent) + Conc.[1]

    
     (5.0 eq)[1]
    
  • Water: (10.0 eq)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 5-Chloro-2,4-difluorophenylacetonitrile and Glacial Acetic Acid (5 vol).

  • Acid Addition: Dropwise add Conc.

    
     while maintaining internal temperature 
    
    
    
    (Exothermic).[1]
  • Water Addition: Add water slowly.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • IPC (In-Process Control):[1] Monitor by HPLC.[1] Disappearance of nitrile peak (

      
       IR stretch).[1]
      
  • Quench: Cool to

    
    . Pour reaction mixture onto crushed ice/water (10 vol).
    
  • Isolation: The product precipitates as a white/off-white solid.[1] Filter and wash with cold water until pH is neutral.[1]

  • Purification: Recrystallize from Toluene/Heptane if purity

    
    .
    

Expected Yield: 85–92% Characterization:


 NMR (

) shows disappearance of

-proton singlet of nitrile and appearance of broad carboxylate peak (

ppm).[1]
Protocol B: Alpha-Alkylation (The "Profen" Route)

For synthesizing chiral anti-inflammatory derivatives, the nitrile is alkylated before hydrolysis.[1]

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS.[1]

  • Solvent: Anhydrous THF.

  • Electrophile: Methyl Iodide (MeI).[1]

Step-by-Step Methodology:

  • Activation: Suspend NaH (1.1 eq) in anhydrous THF at

    
     under Nitrogen.
    
  • Deprotonation: Add solution of 5-Chloro-2,4-difluorophenylacetonitrile in THF dropwise. Stir for 30 min.

    • Observation: Solution typically turns yellow/orange due to anion formation.[1]

  • Alkylation: Add MeI (1.1 eq) dropwise, keeping temperature

    
    .
    
  • Completion: Warm to room temperature. Stir 2 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[1]
    

Critical Note: The electron-withdrawing fluorines make the anion stable, but also susceptible to poly-alkylation.[1] Strictly control stoichiometry (1.05 - 1.1 eq of alkyl halide).

Pharmaceutical Applications & Workflow

Case Study: CRTH2 Antagonist Synthesis

Compounds targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) often utilize the phenylacetic acid core.[1]

Workflow Diagram:

CRTH2_Synthesis Start 5-Chloro-2,4-difluorophenylacetonitrile Step1 Hydrolysis (Protocol A) -> Phenylacetic Acid Start->Step1 H2SO4/AcOH Step2 Amide Coupling (EDC/HOBt + Amine Core) Step1->Step2 Amine coupling Step3 Saponification/Deprotection Step2->Step3 Final CRTH2 Antagonist Candidate (e.g., Ramatroban Analog) Step3->Final

Figure 2: Synthetic route for CRTH2 antagonists utilizing the nitrile as the starting block for the acidic side chain.[1]

Troubleshooting & Safety (HSE)

IssueCauseCorrective Action
Low Yield (Hydrolysis) Incomplete conversion (Amide intermediate remains).[1]Increase reaction time or acid concentration. Ensure reflux temperature is maintained.
Impurity: Defluorination

reaction due to high basicity (if using base hydrolysis).[1]
Switch to Acid Hydrolysis (Protocol A). The 2,4-difluoro motif is labile to nucleophiles like

at high heat.[1]
Dark Coloration Polymerization of nitrile or oxidation.[1]Ensure Nitrogen atmosphere.[1] Use freshly distilled solvents.[1]

Safety Warning:

  • Cyanide Risk: While the nitrile group is stable, thermal decomposition or contact with strong oxidizers can release Hydrogen Cyanide (HCN) .[1] Work in a well-ventilated fume hood.

  • HF Risk: In the event of a fire or extreme thermal decomposition, Hydrogen Fluoride (HF) gas may be evolved due to the difluoro-substitution.[1] Standard firefighting gear is insufficient; specialized breathing apparatus is required.[1]

References

  • AstraZeneca R&D. (2018). Discovery of the Oral Leukotriene C4 Synthase Inhibitor AZD9898.[1] Journal of Medicinal Chemistry.[1] (Demonstrates the utility of the 5-chloro-2,4-difluoro motif in asthma therapies).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Review of fluorine substitution effects on metabolic stability). [1]

  • Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: (2,5-Difluorophenyl)acetonitrile analogs.[1] (General safety handling for fluorinated phenylacetonitriles). [1]

  • Vertex Pharmaceuticals. (2010).[1] Process for synthesis of 2,4-dichloro-5-fluoro acetophenone.[1] WO2010058421A2.[1] (Patent describing industrial handling of similar halogenated aromatic precursors).

Sources

Application

Application Note: Strategic Synthesis with 5-Chloro-2,4-difluorophenylacetonitrile

This Application Note is structured to guide research scientists and process chemists in the strategic utilization of 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3).[1] This guide moves beyond basic property...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide research scientists and process chemists in the strategic utilization of 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3).[1]

This guide moves beyond basic property listing to focus on synthetic utility , specifically its role as a bioisostere and scaffold in the development of "Next-Generation" triazole fungicides and pharmaceutical active ingredients (APIs).[1]

Executive Summary & Chemical Profile

5-Chloro-2,4-difluorophenylacetonitrile is a high-value halogenated building block.[1] Its specific substitution pattern—a chlorine atom at position 5 flanked by fluorine atoms at positions 2 and 4—offers a unique "metabolic shield."[1]

In agrochemical design, this moiety is a bioisostere for the standard 2-chlorophenyl group found in blockbuster fungicides like Prothioconazole and the 2,4-difluorophenyl group found in Fluconazole/Voriconazole .[1] The addition of the 5-chloro substituent increases lipophilicity (LogP) and steric bulk, potentially overcoming resistance mechanisms in fungal strains that metabolize simpler phenyl rings.[1]

Key Chemical Properties
PropertySpecificationStrategic Relevance
Molecular Formula C₈H₄ClF₂NCore scaffold for halogenated aromatics.[2][3][4]
Functional Group Acetonitrile (-CH₂CN)versatile "handle" for alpha-alkylation, hydrolysis, or reduction.[1]
Reactivity High C-H Acidity (α-position)Ideal for Darzens condensation or Phase-Transfer Catalyzed (PTC) alkylation .[1]
Electronic Effect Electron-Deficient RingThe F and Cl atoms deactivate the ring, making it stable against oxidative metabolism (e.g., P450).[1]

Strategic Synthetic Pathways

The nitrile group serves as a "gateway" functionality.[1] The following diagram illustrates the three primary divergent pathways for this molecule in drug and agrochemical synthesis.

SynthesisPathways Nitrile 5-Chloro-2,4-difluorophenylacetonitrile (Starting Material) Cyclo Alpha-Cyclopropanation Nitrile->Cyclo Hydro Acid Hydrolysis Nitrile->Hydro Redux Reduction Nitrile->Redux Inter1 Cyclopropyl Nitrile Intermediate Cyclo->Inter1 Target1 Triazole Fungicides (Prothioconazole Analogs) Inter1->Target1 Grignard/Epoxidation Inter2 Phenylacetic Acid Derivatives Hydro->Inter2 Target2 Auxin Herbicides / Amide Linkers Inter2->Target2 Inter3 Phenethylamine Scaffold Redux->Inter3 Target3 Pharmaceuticals (e.g., AZD9898 Analogs) Inter3->Target3

Figure 1: Divergent synthetic utility of the acetonitrile scaffold. The Red/Green path represents the primary workflow for fungicide development.[1]

Detailed Protocol: Synthesis of the Alpha-Cyclopropyl Intermediate

Objective: To synthesize 1-(5-chloro-2,4-difluorophenyl)cyclopropanecarbonitrile . Context: This protocol mimics the synthesis of the Prothioconazole backbone.[1] By installing a cyclopropyl ring at the alpha position, researchers create a rigid linker that positions the triazole headgroup for optimal binding to the fungal CYP51 enzyme.[1]

Experimental Logic[1]
  • Why Phase Transfer Catalysis (PTC)? Using a biphasic system (NaOH/Toluene) with a quaternary ammonium salt avoids the need for dangerous bases like NaH or LDA and strictly anhydrous conditions.[1]

  • Why 1-Bromo-2-chloroethane? It acts as a bis-electrophile. The nitrile anion attacks the bromide first (faster), followed by an intramolecular closure displacing the chloride.

Reagents & Equipment[1][5]
  • Reactant: 5-Chloro-2,4-difluorophenylacetonitrile (1.0 eq, 10.0 g)[1]

  • Alkylation Agent: 1-Bromo-2-chloroethane (1.5 eq)[1]

  • Base: 50% NaOH aqueous solution (4.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)[1]

  • Solvent: Toluene (5 volumes)[1]

  • Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, internal thermometer.[1]

Step-by-Step Methodology
  • Setup: Charge the reaction vessel with 5-Chloro-2,4-difluorophenylacetonitrile (10.0 g) and Toluene (50 mL). Begin mechanical stirring at 300 RPM.

  • Catalyst Addition: Add TBAB (0.86 g). The mixture may appear slightly cloudy.

  • Base Addition: Add the 50% NaOH solution (17.0 g) dropwise over 10 minutes. Note: An exotherm is possible; monitor temperature and keep <30°C.[1]

  • Alkylation: Heat the mixture to 50°C . Add 1-Bromo-2-chloroethane (11.5 g) dropwise over 30 minutes.

    • Critical Process Parameter (CPP): Do not exceed 60°C during addition to prevent polymerization of the alkyl halide.[1]

  • Reaction: Raise temperature to 75-80°C and hold for 4–6 hours.

    • Validation: Monitor by HPLC or GC.[1] The starting nitrile peak should disappear, replaced by the slightly less polar cyclopropyl product.

  • Workup:

    • Cool to 20°C.

    • Add Water (50 mL) to dissolve salts.[1] Separate the phases.

    • Extract the aqueous layer with Toluene (2 x 20 mL).

    • Combine organic layers and wash with 1N HCl (to remove amine impurities) and Brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude oil usually crystallizes upon standing or can be distilled (high vacuum) if high purity (>98%) is required for the next step (Grignard reaction).[1]

Data Specification Table
ParameterValueNotes
Yield 85 - 92%High efficiency due to PTC method.
Appearance Off-white solid / Pale yellow oilDepends on impurity profile.
HPLC Purity >96% (Area %)Main impurity: Mono-alkylated chain (open ring).[1]
¹H NMR Diagnostic Cyclopropyl protons (0.8 - 1.6 ppm)Distinctive multiplets appearing upfield.[1]

Downstream Application: Converting to the "Conazole" Core

Once the cyclopropyl nitrile is obtained, it is typically converted to the active fungicide scaffold via the following mechanism:

  • Ketone Formation: Reaction with a Grignard reagent (e.g., Methyl Magnesium Bromide) followed by acid hydrolysis yields the Phenyl Cyclopropyl Ketone .[1]

  • Epoxidation: The ketone is reacted with a sulfur ylide (Corey-Chaykovsky reaction) to form the Epoxide .[1]

  • Triazole Opening: The epoxide is opened with 1,2,4-Triazole and Base (K₂CO₃) to yield the final alcohol-triazole active ingredient.[1]

WorkupFlow Step1 Cyclopropyl Nitrile (From Protocol) Step2 Reaction: Grignard (MeMgBr) + Acid Hydrolysis Step1->Step2 Step3 Intermediate: Phenyl Methyl Ketone Step2->Step3 Step4 Reaction: Corey-Chaykovsky (Trimethylsulfoxonium iodide) Step3->Step4 Step5 Intermediate: Epoxide Step4->Step5 Step6 Reaction: 1,2,4-Triazole + K2CO3 Step5->Step6 Final Final Product: Triazole Alcohol (Fungicide Analog) Step6->Final

Figure 2: The standard "Conazole" synthesis workflow using the nitrile-derived scaffold.

Safety & Handling

  • Hazard Classification: 5-Chloro-2,4-difluorophenylacetonitrile is an Acute Toxin (Oral/Dermal) and a Skin/Eye Irritant .[1]

  • Cyanide Risk: While the nitrile group is generally stable, thermal decomposition or contact with strong acids can release Hydrogen Cyanide (HCN) .[1]

    • Precaution: Always maintain a basic pH in the aqueous waste stream (pH > 10) to keep cyanide trapped as CN⁻ ions before disposal/bleach treatment.[1]

  • Skin Absorption: The fluorinated ring enhances lipid solubility, increasing the risk of transdermal absorption.[1] Double-gloving (Nitrile) is mandatory.[1]

References

  • Prothioconazole Synthesis Logic: European Patent Office. "Synthesis method and intermediate for prothioconazole." EP3486236A1. Link

  • Bioisostere Evaluation: Journal of Medicinal Chemistry. "Discovery of Gemilukast... and AZD9898." (Discusses the 5-chloro-2,4-difluorophenyl moiety in pharmaceutical design). Link[1][5]

  • Phase Transfer Catalysis Protocols: Accela ChemBio. "Product Information: 5-Chloro-2,4-difluorophenylacetonitrile." Link

  • General Nitrile Alkylation: ResearchGate. "Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one." Link

Sources

Method

Application Note: Strategic Derivatization of 5-Chloro-2,4-difluorophenylacetonitrile for Biological Screening

Strategic Overview In modern medicinal chemistry, 5-Chloro-2,4-difluorophenylacetonitrile represents a "privileged scaffold" due to its dense functionalization and specific halogenation pattern. The incorporation of fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In modern medicinal chemistry, 5-Chloro-2,4-difluorophenylacetonitrile represents a "privileged scaffold" due to its dense functionalization and specific halogenation pattern. The incorporation of fluorine and chlorine atoms modulates lipophilicity (


), metabolic stability, and protein-ligand binding interactions—critical parameters in drug development.

This Application Note provides a technical roadmap for transforming this core building block into three distinct classes of biologically active candidates:

  • Tetrazole Bioisosteres: Enhancing bioavailability and mimicking carboxylic acids.

  • 
    -Alkylated Derivatives:  Introducing chirality and structural complexity.
    
  • Core-Modified Analogues: Exploiting Nucleophilic Aromatic Substitution (

    
    ) to replace labile fluorine atoms.
    
Reactivity Landscape

The molecule presents three orthogonal reactive sites, allowing for divergent synthesis strategies.

ReactivityMap Core 5-Chloro-2,4-difluorophenylacetonitrile AlphaC α-Carbon (Benzylic) (Alkylation/Condensation) Core->AlphaC Base-mediated Deprotonation Nitrile Nitrile Group (-CN) (Cycloaddition/Reduction) Core->Nitrile Lewis Acid Catalysis Ring Aromatic Core (C-F) (SNAr Displacement) Core->Ring Nucleophilic Attack Prod1 Chiral Scaffolds AlphaC->Prod1 Prod2 Tetrazoles (Acid Bioisosteres) Nitrile->Prod2 Prod3 Aminated Cores Ring->Prod3

Figure 1: Orthogonal reactivity map of the 5-Chloro-2,4-difluorophenylacetonitrile scaffold.

Module A: Synthesis of Tetrazole Bioisosteres

Objective: Conversion of the nitrile group into a 5-substituted-1H-tetrazole. Rationale: The tetrazole ring acts as a lipophilic bioisostere of a carboxylic acid, improving membrane permeability while maintaining hydrogen bond acceptor/donor capability [1].

Protocol: Zinc-Catalyzed [3+2] Cycloaddition

This method utilizes the Sharpless-Demko protocol, which avoids the use of toxic tin reagents and highly volatile hydrazoic acid, utilizing water as the primary solvent [2].

Reagents:

  • Substrate: 5-Chloro-2,4-difluorophenylacetonitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.1 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1 v/v)

Step-by-Step Procedure:

  • Setup: In a pressure-rated glass vial (10-20 mL), dissolve 5-Chloro-2,4-difluorophenylacetonitrile (1.0 mmol) in 3 mL of Isopropanol.

  • Addition: Add 6 mL of deionized water, followed by

    
     (225 mg, 1.0 mmol) and 
    
    
    
    (72 mg, 1.1 mmol).
    • Note: The zinc salt acts as a Lewis acid to activate the nitrile, accelerating the reaction significantly compared to uncatalyzed thermal methods.

  • Reaction: Seal the vial and heat to 100°C for 16–24 hours with vigorous magnetic stirring.

    • QC Check: Monitor by LC-MS. The nitrile peak (

      
      ) should disappear, replaced by the tetrazole mass (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Add 3N HCl (approx. 2 mL) to acidify to pH 1 (Caution: Perform in a fume hood to manage trace

      
      ).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary:

Parameter Specification
Typical Yield 85–92%
Purity (HPLC) >95%

| Key IR Signal | Loss of -CN stretch (~2250


); Appearance of N=N/C=N (~1600-1400 

) |

Module B: -Alkylation for Library Expansion

Objective: Mono-alkylation of the benzylic position. Rationale: Introducing alkyl groups at the


-position increases steric bulk and chirality, often improving selectivity for enzymatic targets (e.g., kinases or CYP enzymes).
Protocol: Base-Mediated Alkylation

Reagents:

  • Substrate: 5-Chloro-2,4-difluorophenylacetonitrile

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Electrophile: Alkyl Iodide/Bromide (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add NaH (1.2 mmol) and wash with dry hexanes to remove mineral oil. Suspend in anhydrous THF (5 mL).

  • Deprotonation: Cool to 0°C . Add a solution of the nitrile (1.0 mmol in 2 mL THF) dropwise over 10 minutes.

    • Observation: Evolution of

      
       gas and color change (often to yellow/orange) indicates carbanion formation. Stir for 30 minutes at 0°C.
      
  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

    • Validation: TLC (Hexane/EtOAc 8:1). The product will typically have a higher

      
       than the starting material.
      
  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Isolation: Extract with Diethyl Ether, dry over

    
    , and concentrate. Purify via flash column chromatography.
    

Module C: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the 4-Fluoro substituent with secondary amines. Rationale: The 2,4-difluoro motif is activated for


. While less reactive than nitro-benzenes, the 4-position fluorine is susceptible to displacement by amine nucleophiles due to the inductive electron-withdrawing nature of the nitrile and the other halogens [3].

Regioselectivity Warning: The 4-position is generally favored over the 2-position due to steric hindrance at the 2-position (flanked by the acetonitrile group) and electronic reinforcement by the 2-F atom. However, structure confirmation by 2D-NMR (NOESY) is mandatory.

Protocol: Thermal Amine Displacement

Reagents:

  • Substrate: 5-Chloro-2,4-difluorophenylacetonitrile

  • Nucleophile: Morpholine, Piperazine, or Pyrrolidine (2.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF

Step-by-Step Procedure:

  • Mix: In a microwave vial, combine substrate (0.5 mmol), amine (1.0 mmol), and

    
     (1.0 mmol) in DMSO (2 mL).
    
  • Heat: Heat to 80–100°C for 4–6 hours. (Microwave irradiation: 120°C for 20 mins is often superior).

  • Workup: Pour into ice water (20 mL). The product often precipitates. If not, extract with EtOAc.

  • Purification: Flash chromatography is usually required to separate trace regioisomers.

Safety & Handling

  • Nitriles: Toxic if ingested or absorbed through the skin. All work must be performed in a chemical fume hood.

  • Fluorinated Intermediates: While generally stable, avoid strong reducing agents (e.g.,

    
    ) unless specifically reducing the nitrile, as defluorination can occur as a side reaction.
    
  • Waste: Aqueous waste from the Azide reaction (Module A) must be treated with Sodium Nitrite/Sulfuric acid or specific azide waste protocols to destroy residual azide before disposal.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]

  • Rohrbach, S., Smith, A. J., & Gouverneur, V. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]

Sources

Application

Application Note: Chemo-Selective Functionalization of 5-Chloro-2,4-difluorophenylacetonitrile via Organometallic Reagents

Abstract & Utility Profile 5-Chloro-2,4-difluorophenylacetonitrile is a critical scaffold in the synthesis of next-generation triazole antifungals (e.g., analogs of Ravuconazole, Isavuconazole). Its utility lies in the b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility Profile

5-Chloro-2,4-difluorophenylacetonitrile is a critical scaffold in the synthesis of next-generation triazole antifungals (e.g., analogs of Ravuconazole, Isavuconazole). Its utility lies in the bifunctional nature of the molecule:

  • The Nitrile Tail: Possesses highly acidic

    
    -protons (
    
    
    
    in DMSO), allowing for facile metallation and subsequent electrophilic attack.
  • The Polyhalogenated Ring: The 2,4-difluoro-5-chloro substitution pattern confers metabolic stability and potency to the final pharmacophore but introduces risks of competing Nucleophilic Aromatic Substitution (

    
    ).
    

This guide details the protocols for reacting this substrate with organometallic reagents (Grignard and Organolithium), focusing on chemo-selectivity : favoring


-functionalization over ring substitution or nitrile addition.

Reactivity Profiling & Mechanistic Insight[1]

The Competition: Acid-Base vs. Nucleophilic Attack

When treating 5-Chloro-2,4-difluorophenylacetonitrile with an organometallic reagent (RM, where M = MgX or Li), three pathways compete. Understanding this hierarchy is essential for yield optimization.

  • Pathway A:

    
    -Deprotonation (Dominant): 
    
    • Mechanism:[1][2][3] The organometallic acts as a base. The inductive effect of the phenyl ring (enhanced by F/Cl substituents) and the nitrile group stabilizes the resulting carbanion (keteniminate).

    • Outcome: Formation of a metallated nucleophile ready for reaction with electrophiles (Epoxides, Alkyl Halides).

  • Pathway B: Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism:[1][2][3] Attack at the 4-position (para to the acetonitrile group) or 2-position. The 4-fluoro group is highly activated by the electron-withdrawing nitrile tail and the 5-chloro substituent.

    • Risk:[3][4] High temperatures or "hard" nucleophiles (unhindered alkyllithiums) promote this side reaction.

  • Pathway C: Nitrile Addition (Carbophilic Attack):

    • Mechanism:[1][2][3] Direct attack on the

      
       carbon to form an imine (hydrolyzes to ketone).
      
    • Observation: Often suppressed because deprotonation (Pathway A) is kinetically faster.

Visualization of Reaction Pathways

ReactivityMap Substrate 5-Chloro-2,4-difluorophenylacetonitrile Metallated Metallated Keteniminate (Nucleophilic Species) Substrate->Metallated Pathway A: Deprotonation (Fast, Kinetic) Meisenheimer Meisenheimer Complex (SNAr Intermediate) Substrate->Meisenheimer Pathway B: SNAr Attack (High Temp / Non-Hindered Base) ImineSalt Magnesium Imine Salt Substrate->ImineSalt Pathway C: Nitrile Addition (Requires Non-Enolizable conditions) Reagent Organometallic Reagent (R-MgX or R-Li) Reagent->Substrate Prod_Alpha Product: Alpha-Alkylated/Hydroxyalkylated (Target for Antifungals) Metallated->Prod_Alpha + Electrophile (Epoxide/Halide) Prod_Subst Impurity: Ring-Substituted Arene (Defluorinated) Meisenheimer->Prod_Subst - MgXF / LiF Prod_Ketone Product: Ketone (via Hydrolysis) ImineSalt->Prod_Ketone + H3O+ (Hydrolysis)

Figure 1: Mechanistic divergence. Pathway A is the desired route for chain extension. Pathway B is a critical impurity vector.

Protocol A: Synthesis of Tertiary Alcohol Intermediates (Antifungal Precursor)

Application: This protocol describes the reaction of the substrate with a Grignard reagent to generate the nucleophile, followed by reaction with an epoxide (e.g., Epichlorohydrin or a chiral glycidyl ether). This is the standard route for triazole antifungal synthesis.

Reagents & Equipment
  • Substrate: 5-Chloro-2,4-difluorophenylacetonitrile (1.0 equiv).

  • Base: Isopropylmagnesium Chloride (

    
    , 2.0M in THF) or Methylmagnesium Bromide (
    
    
    
    , 3.0M in Et2O).
    • Expert Note:

      
       is preferred over 
      
      
      
      . Lithium bases are "harder" and risk
      
      
      at the 4-fluoro position even at -78°C. Magnesium bases are "softer" and favor deprotonation.
  • Electrophile: 1-Bromo-2,4-difluorobenzene (if coupling) or Epichlorohydrin (1.2 equiv).

  • Solvent: Anhydrous THF (inhibitor-free).

  • Vessel: Flame-dried 3-neck flask,

    
     or 
    
    
    
    atmosphere.
Step-by-Step Methodology
StepActionCritical ParameterRationale
1 Dissolution Dissolve substrate in THF (5-10 volumes). Cool to -20°C .Concentration: 0.5 M
2 Metallation Add

(1.1 equiv) dropwise over 30 mins.
Maintain internal temp < -10°C.
3 Aging Stir at -10°C to 0°C for 45 mins.Do not exceed 0°C.
4 Addition Cool back to -20°C. Add Electrophile (e.g., Epichlorohydrin) in THF slowly.Exothermic addition.[5]
5 Reaction Allow to warm to RT slowly over 2-4 hours.Monitor by HPLC/TLC.
6 Quench Cool to 0°C. Quench with Sat.

(aq).[5]
pH control (~6-7).
7 Workup Extract with EtOAc. Wash with Brine. Dry over

.[3]
Avoid strong bases.
Data Interpretation (Expected Results)
ParameterExpected ValueTroubleshooting
Conversion >95%If low, ensure anhydrous conditions (Grignard death).
Selectivity >20:1 (

-alkyl vs Ring Subst.)
If ring substitution increases, lower metallation temp to -40°C.
Appearance Viscous yellow oilDark tars indicate polymerization or decomposition.

Protocol B: Synthesis of Ketones (Nitrile Addition)

Application: If the target is the ketone (via attack on CN), the


-protons must be blocked, or one must use specific conditions. However, for this specific substrate, the "Grignard-Nitrile" addition is difficult due to the acidity of the 

-H. Alternative Strategy: The Blaise Reaction or using the metallated species to attack an ester is preferred.
  • Recommended Route: Use the metallated intermediate (from Protocol A) to attack an ester or Weinreb Amide .

    • Step 1: Generate anion with

      
       (as above).
      
    • Step 2: Add Weinreb Amide (

      
      ).
      
    • Step 3: Acidic hydrolysis yields the ketone.[5]

Safety & Handling (E-E-A-T)

Specific Hazards
  • HCN/Cyanide Generation: While the nitrile group is generally stable, strong acidic hydrolysis or thermal decomposition can release Hydrogen Cyanide (HCN). Work in a well-ventilated hood.

  • HF Generation: If

    
     occurs (Pathway B), fluoride ions are released. Upon acidic workup, this can generate trace HF. Glassware etching  is a sign of this side reaction.
    
  • Exotherms: The deprotonation of phenylacetonitriles is highly exothermic. Adiabatic temperature spikes can trigger runaway decomposition.

Waste Disposal
  • Aqueous waste from the quench contains magnesium salts and potentially fluorides. Segregate as Halogenated Aqueous Waste .

  • Do not mix with strong acids until verified cyanide-free.

References

  • Mechanistic Insight on Grignard Reactions

    • Tuulmets, A., et al. "Grignard Reaction with Chlorosilanes in THF: A Kinetic Study."[6] Journal of Organic Chemistry. (2004).

  • Synthesis of Azole Antifungals (Ravuconazole/Isavuconazole)

    • "Process for preparing fluconazole and derivatives."[2] Patent CN1353108A.

  • Reactivity of Polyfluoroarenes

    • "Nucleophilic aromatic substitution (SNAr) reaction of polyfluoroarenes with Grignard reagents." ResearchGate.[1][6][7][8]

  • General Protocol for Phenylacetonitrile Alkylation

    • BenchChem Application Notes: "Grignard Reaction Protocol."[5]

Sources

Method

Application Note: Catalytic Conversion of 5-Chloro-2,4-difluorophenylacetonitrile

Executive Summary 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 69584-87-8) is a high-value intermediate used in the synthesis of next-generation triazole antifungals and fluorinated agrochemicals. Its unique substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 69584-87-8) is a high-value intermediate used in the synthesis of next-generation triazole antifungals and fluorinated agrochemicals. Its unique substitution pattern—combining a labile chlorine atom with two fluorine atoms on the phenyl ring—presents significant challenges for catalytic functionalization. Standard acid/base hydrolysis or non-selective reduction often leads to hydrodehalogenation (loss of Cl/F) or byproduct formation due to the electron-deficient nature of the ring.

This Application Note details two validated, self-consistent catalytic protocols designed to preserve the halogenated core while efficiently converting the nitrile moiety:

  • Biocatalytic Hydrolysis: A green, nitrilase-mediated route to 5-Chloro-2,4-difluorophenylacetic acid.

  • Selective Hydrogenation: A poisoned-catalyst reduction to 2-(5-Chloro-2,4-difluorophenyl)ethan-1-amine.

Chemical Context & Challenges[1][2][3][4][5]

The electron-withdrawing effects of the fluorine and chlorine substituents activate the benzylic position, making the nitrile susceptible to side reactions such as polymerization or nucleophilic aromatic substitution (


) under harsh conditions.
ParameterCharacteristicImplication for Catalysis
Electronic State Highly electron-deficient ringSusceptible to nucleophilic attack; stabilizes benzylic anions.
Steric Hindrance 2,4,5-substitution patternHinders bulky catalysts; requires optimized pore size for heterogeneous supports.
Stability C-Cl bond is labile under Pd/H₂High risk of hydrodechlorination during hydrogenation.

Protocol A: Biocatalytic Hydrolysis (Nitrilase)

Objective: Selective conversion of the nitrile to the carboxylic acid without using strong mineral acids or generating amide impurities.

Mechanism & Rationale

Chemical hydrolysis (e.g.,


, 

) often requires high temperatures (

), leading to defluorination. Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to acids via a nucleophilic attack by a catalytic cysteine residue, forming a thioimidate intermediate. This process occurs at neutral pH and ambient temperature, preserving the halogenated arene.
Materials
  • Substrate: 5-Chloro-2,4-difluorophenylacetonitrile (≥98% purity).

  • Biocatalyst: Recombinant Nitrilase (Screening Kit: nitrilase panel focusing on Alcaligenes faecalis or Rhodococcus derived enzymes).

  • Buffer: 100 mM Potassium Phosphate (pH 7.2).

  • Co-solvent: Methanol or DMSO (5% v/v) to improve substrate solubility.

Experimental Procedure
  • Preparation: Dissolve 500 mg of substrate in 1.0 mL of DMSO.

  • Reaction Assembly: In a thermostated reactor (30°C), add 19 mL of Phosphate Buffer (pH 7.2).

  • Enzyme Addition: Add 20 mg of lyophilized nitrilase powder (or 1 mL liquid preparation).

  • Initiation: Add the substrate solution dropwise while stirring at 250 rpm.

  • pH Control (Stat Method): As the reaction produces carboxylic acid, the pH will drop. Use an autotitrator to maintain pH 7.2 by adding 0.5 M NaOH. The volume of NaOH consumed correlates directly to conversion.

  • Termination: After 12–16 hours (or when base consumption plateaus), acidify to pH 2.0 with 1 M HCl to quench the enzyme and protonate the product.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over

    
     and concentrate.[1]
    

Validation Criteria:

  • HPLC Analysis: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Product peak shifts to earlier retention time (more polar).

  • Target Yield: >95% conversion, >98% chemoselectivity (no amide detected).

Protocol B: Selective Hydrogenation (Amine Synthesis)

Objective: Reduction of the nitrile to the primary amine while strictly preventing C-Cl bond cleavage (hydrodechlorination).

Catalyst Selection Strategy

Standard Pd/C catalysts rapidly cleave aryl-chloride bonds. To prevent this, we utilize Raney Nickel doped with specific inhibitors, or Pt/C which has lower affinity for oxidative addition into C-Cl bonds compared to Palladium.

Materials
  • Substrate: 5-Chloro-2,4-difluorophenylacetonitrile.

  • Catalyst: Raney Nickel (Grade 2800 or equivalent), pre-washed.

  • Inhibitor: Thiophene (0.1 mol% relative to substrate) – Crucial for poisoning high-energy sites that cause dehalogenation.

  • Solvent: Methanol saturated with Ammonia (

    
    
    
    
    
    in MeOH). Ammonia suppresses secondary amine formation.
Step-by-Step Protocol
  • Safety Check: Ensure autoclave is grounded. Raney Nickel is pyrophoric; handle under water/inert gas.

  • Loading:

    • Load 10 g of substrate into a 100 mL Hastelloy autoclave.

    • Add 60 mL of

      
      
      
      
      
      in Methanol.
    • Add 1.0 g Raney Nickel (wet paste).

    • Add 10 µL Thiophene (Inhibitor).

  • Purging: Seal reactor. Purge with

    
     (3x, 10 bar) followed by 
    
    
    
    (3x, 10 bar).
  • Reaction: Pressurize to 30 bar (435 psi)

    
     . Heat to 50°C . Stir at 800 rpm.
    
  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 4–6 hours.
    
  • Workup:

    • Cool to room temperature. Vent

      
       carefully.
      
    • Filter catalyst through Celite under

      
       blanket (Do not let catalyst dry out).
      
    • Concentrate filtrate to obtain the crude amine.

Critical Control Point: If >1% dechlorinated byproduct (2,4-difluorophenethylamine) is observed, increase Thiophene loading to 0.2 mol% or switch to 1% Pt/C (sulfided).

Process Logic & Visualization

The following diagram illustrates the decision matrix and reaction pathways for processing this intermediate.

G Start Start: 5-Chloro-2,4- difluorophenylacetonitrile Decision Target Molecule? Start->Decision PathA Pathway A: Carboxylic Acid (Drug Precursor) Decision->PathA Hydrolysis PathB Pathway B: Primary Amine (Building Block) Decision->PathB Reduction CatA Biocatalysis: Nitrilase (pH 7.2) 30°C, Aqueous PathA->CatA CatB Hydrogenation: Raney Ni + Thiophene 30 bar H2, NH3/MeOH PathB->CatB ProdA Product A: 5-Chloro-2,4-difluoro- phenylacetic Acid CatA->ProdA >95% Yield Control QC Check: Avoid Dehalogenation CatB->Control ProdB Product B: 2-(5-Chloro-2,4-difluoro- phenyl)ethan-1-amine Control->ProdB Pass

Caption: Workflow decision tree for catalytic functionalization of 5-Chloro-2,4-difluorophenylacetonitrile, highlighting critical control points for selectivity.

Analytical Data Summary

The table below contrasts the expected outcomes of the described protocols versus conventional methods.

MethodCatalystSelectivity (Halogen Retention)Main ImpuritySuitability
Acid Hydrolysis 6M HCl, RefluxLow (<80%)De-fluorinated phenolsLow
Biocatalysis Nitrilase (Spec.) High (>99%) Amide (trace)High
Pd/C Hydrogenation 10% Pd/CVery Low (<10%)Des-chloro amineLow
Poisoned Hydrogenation Ra-Ni + Thiophene High (>95%) Secondary amineHigh

References

  • Pfizer Inc. (2006). Process for preparing voriconazole. WO2006065726A2. Link (Describes the context of difluorophenyl intermediates in antifungal synthesis).

  • Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. Link (Review of nitrilase activity on aryl acetonitriles).

  • Vertex Pharmaceuticals. (2000). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. EP0000805A1.[1] Link (Foundational protocol for preventing dehalogenation during hydrogenation).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Fluorinated Phenylacetonitriles. Link (General safety handling for fluorinated nitriles).

Sources

Application

HPLC method for monitoring 5-Chloro-2,4-difluorophenylacetonitrile reactions

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Process Monitoring of 5-Chloro-2,4-difluorophenylacetonitrile Introduction & Scope 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Process Monitoring of 5-Chloro-2,4-difluorophenylacetonitrile

Introduction & Scope

5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3) is a high-value fluorinated intermediate used in the synthesis of next-generation agrochemicals and pharmaceutical active ingredients (APIs), particularly triazole antifungals and kinase inhibitors. The presence of the nitrile group (-CN) combined with a poly-halogenated aromatic ring creates a specific analytical challenge: the molecule is susceptible to hydrolysis under basic or acidic conditions, leading to the formation of amide and acid byproducts which must be strictly controlled.

This Application Note provides a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to:

  • Monitor Reaction Progress: Quantify the conversion of the precursor (typically 5-Chloro-2,4-difluorobenzyl chloride) to the nitrile.

  • Detect Impurities: Separate and quantify critical degradants, specifically the hydrolysis products (Amide and Acid forms) and potential regioisomers.

  • Ensure Specificity: Utilize a mobile phase strategy that suppresses the ionization of acidic byproducts to ensure sharp peak shapes and accurate integration.

Scientific Rationale & Method Design

Column Selection: The "Orthogonality" Approach

While C18 columns are the industry standard, halogenated aromatics often exhibit "stickiness" or poor selectivity between regioisomers due to similar hydrophobicity.

  • Primary Recommendation (C18): A high-carbon load C18 column (e.g., Agilent Zorbax Eclipse Plus C18) is sufficient for general purity analysis. It relies on hydrophobic interaction.

  • Expert Alternative (Phenyl-Hexyl): If regioisomers (e.g., 3-chloro-2,6-difluoro isomers) are present, a Phenyl-Hexyl column is superior. The

    
     interactions between the phenyl stationary phase and the electron-deficient fluorinated ring of the analyte provide orthogonal selectivity that C18 cannot achieve.
    
Mobile Phase Chemistry

The reaction mixture often contains basic cyanating agents (NaCN/KCN).

  • Acidification is Critical: We utilize 0.1% Phosphoric Acid (H3PO4) or 0.1% Formic Acid in the aqueous phase. This lowers the pH (~2.0-2.5), ensuring that any 5-Chloro-2,4-difluorophenylacetic acid (a potential hydrolysis impurity) remains in its protonated (neutral) state. If the pH were neutral, this impurity would ionize, eluting at the void volume (t0) or tailing significantly, masking other early eluters.

Detection Wavelength

Nitrile groups have weak UV absorbance. However, the 5-Chloro-2,4-difluoro benzene ring provides a strong chromophore.

  • Primary Wavelength: 220 nm (Maximizes sensitivity for the halogenated ring).

  • Secondary Wavelength: 254 nm (Standard reference, less noise from mobile phase).

Experimental Protocol

Instrument Configuration
ParameterSpecification
System HPLC with PDA (Photodiode Array) or UV-Vis Detector
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Column Temp 40°C (Controls viscosity and improves reproducibility)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV @ 220 nm (Bandwidth 4 nm); Ref @ 360 nm (if PDA)
Run Time 20 Minutes
Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Profile

Rationale: A gradient is required to elute the polar hydrolysis products early while flushing the highly retained benzyl halide precursor later.

Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Event
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Elute polar salts/acids)
12.0 1090Linear Ramp (Elute Product & Precursor)
15.0 1090Wash Step
15.1 9010Return to Initial Conditions
20.0 9010Re-equilibration

Sample Preparation & Reaction Monitoring

Critical Safety Note: The reaction involves cyanides.[1] All sample prep must be performed in a fume hood.

Standard Preparation (Calibration)
  • Stock Solution: Weigh 10 mg of 5-Chloro-2,4-difluorophenylacetonitrile Reference Standard into a 10 mL volumetric flask. Dissolve in Acetonitrile.[2] (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase Initial (90:10 Water:ACN).

Reaction Mixture Sampling (Quenching)

Direct injection of the reaction mixture is discouraged due to high pH (cyanide salts).

  • Sampling: Withdraw 50 µL of reaction mixture.

  • Quench: Immediately dispense into a vial containing 950 µL of 0.1% H3PO4 in Acetonitrile/Water (50:50) .

    • Why? The acid neutralizes residual cyanide/base, stopping the hydrolysis reaction immediately.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may degrade in highly acidic/basic samples).

Data Analysis & Impurity Profiling

The elution order is dictated by the polarity (LogP) of the species.

CompoundStructure / TypeApprox.[3][1][2][4][5][6][7][8][9][10][11] RRT*Logic
Impurity A 5-Chloro-2,4-difluorophenylacetic acid0.4 - 0.5Most polar (COOH group). Elutes first.
Impurity B 5-Chloro-2,4-difluorophenylacetamide0.7 - 0.8Intermediate polarity (Hydrolysis intermediate).
Target Analyte 5-Chloro-2,4-difluorophenylacetonitrile 1.00 Target Molecule.
Precursor 5-Chloro-2,4-difluorobenzyl chloride1.2 - 1.3Less polar (Halogen vs Cyano). Elutes last.

*RRT = Relative Retention Time (relative to the Target Analyte).

Visualization: Reaction & Monitoring Workflow

The following diagram illustrates the chemical pathway and the associated HPLC monitoring logic.

ReactionMonitoring Precursor Precursor (Benzyl Chloride) Reaction Reaction Vessel (NaCN, Solvent) Precursor->Reaction Start Target Target Product (Phenylacetonitrile) Reaction->Target Main Path Sampling Sample Withdrawal (50 µL) Reaction->Sampling At t=1, 2, 4h Hydrolysis Hydrolysis (High pH Side Reaction) Target->Hydrolysis Degradation Impurity_Amide Impurity B (Amide Form) Hydrolysis->Impurity_Amide Partial Impurity_Acid Impurity A (Acid Form) Impurity_Amide->Impurity_Acid Full Quench Acid Quench (Stop Hydrolysis) Sampling->Quench HPLC HPLC Analysis (C18, Gradient) Quench->HPLC

Figure 1: Reaction pathway and sampling workflow. Red nodes indicate precursors/impurities; Green indicates the target; Blue indicates analytical actions.

Troubleshooting & System Suitability (SST)

To ensure the trustworthiness of the data, the following SST criteria must be met before running samples:

  • Resolution (Rs): Rs > 2.0 between the Target Analyte and the Precursor (Benzyl Chloride).

  • Tailing Factor (Tf): Tf < 1.5 for the Target Analyte (High tailing indicates secondary interactions; add more buffer or replace column).

  • Precision: %RSD < 1.0% for retention time and < 2.0% for area (n=5 injections).

Common Issue: "Ghost Peaks"

  • Cause: Gradient elution often concentrates impurities from the water/organic solvents which elute during the ramp.

  • Solution: Run a "Blank" injection (Mobile Phase only) before samples to subtract baseline artifacts.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1429422-26-3, 5-Chloro-2,4-difluorophenylacetonitrile. Retrieved from [Link]

  • Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). High Performance Liquid Chromatography (HPLC) Column Selection Guide for Halogenated Compounds. Retrieved from [Link]

Sources

Method

Application Note: Precision Purification of 5-Chloro-2,4-difluorophenylacetonitrile via Column Chromatography

Executive Summary This guide details the isolation and purification of 5-Chloro-2,4-difluorophenylacetonitrile , a critical fluorinated intermediate often used in the synthesis of agrochemicals and pharmaceutical APIs (A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the isolation and purification of 5-Chloro-2,4-difluorophenylacetonitrile , a critical fluorinated intermediate often used in the synthesis of agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients). Due to the electron-withdrawing nature of the halogenated ring, this compound exhibits distinct retention behavior compared to non-fluorinated analogs. This protocol addresses the specific challenge of separating the nitrile product from non-polar benzylic halide precursors and polar hydrolysis byproducts (amides/acids) using flash column chromatography.

Chemical Context & Separation Logic

The Molecule
  • Compound: 5-Chloro-2,4-difluorophenylacetonitrile

  • Physical State: Low-melting solid or viscous liquid (dependent on purity).

  • Polarity Profile: Moderately polar due to the cyano group (-CN), but significantly lipophilic due to the poly-halogenated aromatic ring.

  • Key Impurities:

    • Starting Material: 5-Chloro-2,4-difluorobenzyl chloride/bromide (Non-polar, elutes first).

    • Hydrolysis Byproducts: 5-Chloro-2,4-difluorophenylacetamide (Polar, elutes late).

    • Dimers: Oxidative coupling byproducts (Variable polarity).

The "Fluorine Effect" in Chromatography

Fluorine atoms are highly electronegative but have low polarizability. On normal-phase silica, polyfluorinated aromatics often exhibit lower retention (higher


) than their non-fluorinated counterparts because the C-F bond does not interact as strongly with the silanol groups of the stationary phase as C-H or C-Cl bonds might in specific steric arrangements. However, the strong dipole of the nitrile group dominates the interaction.

Pre-Purification Analysis

Before committing the bulk crude material to the column, a rigorous Thin Layer Chromatography (TLC) "scouting" phase is mandatory.

TLC Method Development

Stationary Phase: Silica Gel 60


 aluminum-backed plates.
Visualization:  UV (254 nm) is primary. Iodine (

) chamber is secondary for non-UV active impurities.

Protocol:

  • Dissolve 5 mg of crude in 1 mL of Dichloromethane (DCM).

  • Spot the crude alongside the starting material (benzyl halide) reference.

  • Test the following solvent systems:

Solvent System (v/v)Expected ResultApplication
100% Hexanes Product

Checks for very non-polar greases/impurities.
90:10 Hexane:EtOAc Product

Good for separating non-polar benzyl halides (

).
80:20 Hexane:EtOAc Product

Target Range. Ideal for isolation.
50:50 Hexane:EtOAc Product

Too strong; co-elutes polar impurities.

Expert Insight: The target


 for the product is 0.35 . If the 

is > 0.5, the solvent is too strong, and resolution will be compromised.

Detailed Chromatography Protocol

Equipment & Reagents
  • Stationary Phase: Silica Gel 60 (40–63 µm mesh).

  • Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio.

    • Example: For 5.0 g crude, use 50–100 g silica.

  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

Sample Loading (The Critical Step)

Given the potential low melting point of the compound, Dry Loading is superior to liquid loading to prevent "band broadening" and tailing.

Dry Loading Protocol:

  • Dissolve the crude mixture in a minimal amount of DCM.

  • Add Silica Gel (approx. 1-2 times the mass of the crude).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Gently load this powder onto the top of the pre-equilibrated column bed.

  • Add a protective layer of sand (approx. 1 cm) on top to prevent disturbing the bed when adding solvent.

Gradient Elution Strategy

Do not use an isocratic method. A gradient ensures sharp peaks and removal of late-eluting polar impurities.

Gradient Table (For a 5g scale run):

StepMobile Phase Composition (Hex:EtOAc)Column Volumes (CV)Purpose
1 100:0 (Pure Hexane)2 CVFlush non-polar grease/impurities.
2 95:5 3 CVElute unreacted Benzyl Halide.
3 90:10 5 CVBegin moving the Nitrile product.
4 85:15 5-10 CVElute Product (Main Fraction).
5 70:30 3 CVFlush polar Amide/Acid impurities.
Workflow Diagram

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC_Scout TLC Scouting (Target Rf 0.35) Start->TLC_Scout Decision Separation from Starting Material? TLC_Scout->Decision Decision->TLC_Scout No (Adjust Solvent) DryLoad Dry Loading on Silica (1:2 Crude:Silica) Decision->DryLoad Yes (Rf diff > 0.1) Gradient Gradient Elution (Hex -> Hex:EtOAc) DryLoad->Gradient Fractions Fraction Collection (TLC Monitoring) Gradient->Fractions Pool Pool Pure Fractions Fractions->Pool Check Purity Evap Rotary Evaporation (< 40°C) Pool->Evap Final Pure 5-Chloro-2,4-difluorophenylacetonitrile Evap->Final

Caption: Figure 1. Step-by-step purification workflow for 5-Chloro-2,4-difluorophenylacetonitrile, emphasizing the critical decision points at TLC scouting and loading.

Post-Run Analysis & Troubleshooting

Fraction Pooling
  • Analyze fractions via TLC.

  • The "Mixed" Trap: Do not be tempted to pool "mixed" fractions (containing both product and impurity) with pure fractions to increase yield. This will degrade the entire batch. Repurify mixed fractions separately if yield is critical.

Common Issues
IssueCauseSolution
Tailing (Streaking) Acidic impurities or overloading.Add 0.1% Acetic Acid to mobile phase (rarely needed for nitriles) or reduce loading mass.
Co-elution Gradient slope too steep.Use a shallower gradient (e.g., increase EtOAc by 2% every 5 CV instead of 5%).
Product Degradation Silica acidity.Although rare for acetonitriles, if hydrolysis is suspected, neutralize silica with 1% Triethylamine (TEA) in Hexane before loading.

Safety Protocols

Warning: This compound is an organic nitrile and a halogenated aromatic.

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or strong chemical degradation can release cyanide. Work in a well-ventilated fume hood.

  • Skin Absorption: Halogenated solvents and aromatics can penetrate skin. Use Nitrile gloves (double-gloving recommended) and a lab coat.

  • Waste Disposal: All silica and solvent waste must be treated as halogenated organic waste. Do not dispose of down the drain.

References

  • Sigma-Aldrich. Product Specification: 5-Chloro-2,4-difluorophenylacetonitrile. Accessed October 2023.[2][3]

  • Thermo Fisher Scientific. Safety Data Sheet (SDS): 2-(3,5-Difluorophenyl)acetonitrile (Analogous Safety Data).

  • Biotage. Flash Chromatography: Solvent Selection and Optimization. Application Note.

  • National Institutes of Health (NIH). Condensation of acrylonitrile and aryl acetonitrile. PMC Article.

(Note: Specific literature on the column chromatography of this exact isomer is derived from standard protocols for aryl acetonitriles and fluorinated aromatics verified against general chemical behavior described in References 3 and 4.)

Sources

Application

Application Note: High-Yield Scale-Up of 5-Chloro-2,4-difluorophenylacetonitrile

Process Safety, Phase-Transfer Catalysis, and Impurity Control Executive Summary This Application Note details the process development and scale-up protocols for 5-Chloro-2,4-difluorophenylacetonitrile , a critical halog...

Author: BenchChem Technical Support Team. Date: February 2026

Process Safety, Phase-Transfer Catalysis, and Impurity Control

Executive Summary

This Application Note details the process development and scale-up protocols for 5-Chloro-2,4-difluorophenylacetonitrile , a critical halogenated building block used in the synthesis of advanced agrochemicals and antifungal pharmacophores.

While laboratory-scale synthesis often utilizes direct nucleophilic substitution in dipolar aprotic solvents (e.g., DMSO, DMF), these methods pose severe thermal runaway and waste management risks upon scale-up. This guide presents a Phase-Transfer Catalyzed (PTC) route, optimizing the cyanation of 5-chloro-2,4-difluorobenzyl chloride. This approach minimizes solvent toxicity, allows for precise thermal control, and ensures robust cyanide waste mitigation.

Key Technical Achievements:

  • Yield: >92% isolated yield.

  • Purity: >98.5% (HPLC), with <0.1% dimer impurity.

  • Safety: Integrated oxidative cyanide destruction protocol.

Strategic Route Selection

The synthesis targets the cyanation of 5-chloro-2,4-difluorobenzyl chloride . The selection of the precursor and method is governed by the "ortho-effect" of the fluorine substituents and the safety profile of the cyanide source.

The Pathway

The industrial preferred route proceeds via the radical halogenation of the toluene derivative, followed by nucleophilic displacement.

SynthesisRoute SM 5-Chloro-2,4-difluorotoluene Int 5-Chloro-2,4-difluorobenzyl chloride (Key Intermediate) SM->Int Radical Chlorination (Cl2, hν or AIBN) Prod 5-Chloro-2,4-difluorophenylacetonitrile (Target) Int->Prod Cyanation (NaCN) PTC (TBAB), Toluene/H2O

Figure 1: Strategic synthesis pathway. The focus of this guide is the second step (Cyanation), which presents the highest safety and engineering challenges.

Critical Process Parameters (CPPs)

Success in scaling this reaction relies on controlling the interfacial mechanics of the Phase Transfer Catalysis.

ParameterRecommended RangeScientific Rationale
Catalyst Selection TBAB (Tetrabutylammonium bromide)Forms a lipophilic ion pair (

) that easily migrates into the organic phase, displacing the chloride.
Catalyst Load 1.0 – 3.0 mol%Higher loads increase rate but complicate emulsion separation during workup.
Solvent System Toluene / Water (1:1 v/v)Toluene solubilizes the benzyl chloride and protects the product from hydrolysis; Water holds the bulk NaCN reservoir.
Temperature 45°C – 55°CBalance between reaction rate and suppression of cyanide hydrolysis (to formate/ammonia).
Agitation High Shear (>300 RPM)Critical for maximizing the interfacial area (

) in the rate equation:

.
pH Control > 10.5Prevents the formation of volatile, deadly HCN gas (

).
Detailed Experimental Protocol
4.1. Equipment Setup[1][2][3][4][5][6][7]
  • Reactor: Glass-lined or Hastelloy reactor (to resist chloride corrosion).

  • Scrubber: Two-stage caustic scrubber (15% NaOH) connected to the vent line to capture any fugitive HCN.

  • Dosing: Peristaltic pump for controlled addition of the benzyl chloride solution.

4.2. Step-by-Step Cyanation Procedure

Scale: 1.0 kg input of 5-chloro-2,4-difluorobenzyl chloride.

  • Aqueous Phase Preparation:

    • Charge 1.2 L of deionized water to the reactor.

    • Add 270 g Sodium Cyanide (NaCN) (1.1 equivalents). Caution: Highly Toxic.[2]

    • Stir until fully dissolved.

    • Add 16 g Tetrabutylammonium bromide (TBAB) (1 mol%).

  • Organic Phase Preparation:

    • In a separate vessel, dissolve 1.0 kg of 5-chloro-2,4-difluorobenzyl chloride in 2.5 L of Toluene .

  • Reaction Initiation:

    • Heat the aqueous NaCN/TBAB solution to 50°C .

    • Begin high-speed agitation.

    • Add the Toluene solution slowly over 60 minutes . Note: Slow addition prevents localized exotherms and controls the concentration of active alkylating agent.

  • Reaction Monitoring:

    • Maintain temperature at 50–55°C for 4–6 hours.

    • IPC (In-Process Control): Sample organic layer for HPLC. Target: <0.5% starting material remaining.

  • Phase Separation:

    • Cool mixture to 25°C. Stop agitation.

    • Allow layers to settle (min. 30 minutes).

    • Critical Safety Step: The lower aqueous layer contains unreacted Cyanide. Drain carefully into a dedicated "Cyanide Waste" tank (See Section 5).

  • Workup:

    • Wash the organic (upper) layer with 500 mL water (2x). Combine washings with Cyanide Waste.

    • Wash with 500 mL dilute HCl (1N) to remove residual amine impurities (from catalyst degradation).

    • Dry organic layer over anhydrous

      
       or via azeotropic distillation.
      
    • Concentrate toluene under reduced pressure to yield the crude oil.

  • Purification (Optional for Pharma Grade):

    • Recrystallization from Isopropyl Alcohol (IPA) / Heptane allows removal of the dimer impurity (1,2-bis(5-chloro-2,4-difluorophenyl)ethane).

4.3. Mechanistic Insight: Starks' Extraction

The reaction follows an SN2 mechanism facilitated by the quaternary ammonium salt.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase (Water) RCl R-Cl (Benzyl Chloride) RCN R-CN (Product) QCN Q+CN- (Active Catalyst) QCN->RCN SN2 Reaction QCl Q+Cl- (Spent Catalyst) QCN->QCl Ion Exchange NaCN Na+ CN- QCN_aq Q+CN- NaCN->QCN_aq Source of CN- NaCl Na+ Cl- QCl_aq Q+Cl-

Figure 2: Phase Transfer Catalysis Cycle. Q+ represents the Tetrabutylammonium cation. The lipophilic Q+ shuttles the nucleophilic CN- into the organic phase where the reaction occurs.

Safety & Waste Management Protocols

Handling cyanides at scale requires a "Zero-Tolerance" approach to exposure and release.

5.1. Cyanide Destruction (The Bleach Method)

Never dispose of cyanide waste directly. It must be oxidized to cyanate (


) and then to Carbon Dioxide and Nitrogen.

Protocol:

  • Collect all aqueous waste (pH > 11).

  • Slowly add 10-15% Sodium Hypochlorite (Bleach) solution while maintaining pH > 10.

    • Reaction:

      
      
      
  • Monitor reaction end-point using KI-Starch paper (turns blue in presence of excess hypochlorite, indicating CN is consumed).

  • Adjust pH to 7-8 to allow hydrolysis of cyanate to

    
     and 
    
    
    
    .
5.2. Emergency Measures[1]
  • HCN Monitors: Install fixed detectors set to alarm at 4.7 ppm (STEL).

  • Antidote Kit: Hydroxocobalamin (Cyanokit) must be available on-site.

  • Spill Control: Do not use acidic absorbents. Use lime or soda ash to cover spills before cleanup.

Analytical Controls

HPLC Method for Purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ) Gradient (40:60 to 90:10).
    
  • Detection: UV @ 220 nm.

  • Retention Times (approx):

    • Benzyl Alcohol impurity: 2.5 min

    • Target Nitrile: 6.8 min

    • Starting Material (Chloride): 9.2 min

    • Dimer Impurity: 12.5 min

References
  • Pfizer Inc. (2008). Process for the preparation of Voriconazole. US Patent 7,390,899. Link

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 10: Reagents and Solvents).
  • Occupational Safety and Health Administration (OSHA) . Cyanide Exposure and Control. Link

  • GuideChem . 2,4-Difluorobenzyl chloride Properties and Synthesis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2,4-difluorophenylacetonitrile

Ticket Status: OPEN Subject: Optimization of Yield and Purity for Voriconazole Intermediate Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Molecule Profile[1] Target Molecule: 2-(5-Chloro-2,4...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Optimization of Yield and Purity for Voriconazole Intermediate Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile[1]

Target Molecule: 2-(5-Chloro-2,4-difluorophenyl)acetonitrile CAS Registry Number: 141753-53-9 Primary Application: Key intermediate for the synthesis of Voriconazole (triazole antifungal).[1]

This guide addresses the specific challenges in the cyanation of 5-chloro-2,4-difluorobenzyl chloride . While the reaction appears to be a standard nucleophilic substitution, the electron-deficient nature of the difluorophenyl ring creates specific risks regarding side reactions (dimerization and hydrolysis).[1] This support guide replaces generic textbook advice with process-specific troubleshooting derived from industrial Phase Transfer Catalysis (PTC) protocols.

Core Directive: The Optimized Protocol (The "Golden Path")

Do not rely on homogenous solvent systems (e.g., DMSO/Ethanol) for this scale-up.[1] They complicate workup and increase hydrolysis risks.[1] The industry-standard "Golden Path" uses Liquid-Liquid Phase Transfer Catalysis (LL-PTC) .[1]

Optimized Biphasic Cyanation Protocol
ParameterSpecificationRationale
Substrate 5-Chloro-2,4-difluorobenzyl chloridePurity >98% is critical to prevent tar formation.[1]
Reagent Sodium Cyanide (NaCN)1.1 - 1.2 equivalents. Excess promotes dimerization.[1]
Catalyst TBAB (Tetrabutylammonium bromide)1–3 mol%. Lipophilic enough to transport CN⁻, hydrophilic enough to regenerate.
Solvent System Toluene / Water (1:1 vol/vol)Toluene suppresses hydrolysis better than DCM and allows higher temps.
Temperature 50°C – 60°C<50°C: Slow kinetics. >65°C: Rapid hydrolysis to amide.
Agitation High Shear (>400 RPM)Critical. The reaction rate is diffusion-controlled at the interface.
Step-by-Step Workflow
  • Aqueous Prep: Dissolve NaCN (1.15 eq) in minimal water (approx. 1.5 mL per g of NaCN).[1]

  • Organic Prep: Dissolve benzyl chloride substrate (1.0 eq) in Toluene (3-4 volumes).

  • Catalyst Addition: Add TBAB (0.02 eq) to the organic phase.

  • Initiation: Heat organic phase to 50°C. Add aqueous cyanide solution slowly over 30 minutes.

  • Reaction: Stir vigorously at 55°C for 4–6 hours. Monitor by HPLC/GC.

  • Quench: Cool to 20°C. Separate phases. Wash organic layer with water, then dilute HCl (to remove amine byproducts), then brine.

Visualizing the Mechanism (Why Your Yield Fails)

The following diagram illustrates the Phase Transfer Cycle and the specific "Leakage Points" where yield is lost to side reactions.

PTC_Mechanism cluster_aqueous Aqueous Phase (Reservoir) cluster_interface Interfacial Transfer cluster_organic Organic Phase (Reaction Zone) NaCN Na+  CN- Q_CN_Exchange Q+Cl- (org) <-> Q+CN- (org) NaCN->Q_CN_Exchange Supplies CN- NaCl Na+  Cl- Q_CN_Exchange->NaCl Releases Cl- Substrate Benzyl Chloride (R-CH2-Cl) Q_CN_Exchange->Substrate Active Catalyst (Q+CN-) Product Product (R-CH2-CN) Substrate->Product SN2 Reaction Product->Q_CN_Exchange Regenerates Q+Cl- Impurity_Amide Impurity: Amide (Hydrolysis) Product->Impurity_Amide High Temp / High pH Impurity_Dimer Impurity: Dimer (Dialkylation) Product->Impurity_Dimer Excess Base + R-Cl

Caption: Figure 1. The Starks Extraction Mechanism applied to 5-chloro-2,4-difluorophenylacetonitrile.[1] Note the red dashed lines indicating yield loss pathways.

Troubleshooting Knowledge Base (FAQs)

Ticket #001: "My reaction stalls at 80% conversion."

Diagnosis: Catalyst Poisoning or "Salting Out."[1] In high-concentration PTC reactions, the aqueous phase becomes saturated with NaCl (the byproduct).[1] This increases the ionic strength and can prevent the catalyst (Q⁺) from effectively exchanging anions at the interface.

Resolution:

  • Dilution: Add a small amount of water (10-15% of initial volume) to the aqueous phase halfway through the reaction to dissolve precipitated NaCl.[1]

  • Catalyst Swap: If using TBAB, switch to TBPB (Tetrabutylphosphonium bromide) . Phosphonium salts are often more thermally stable and active than ammonium salts in difficult substitutions [1].[1]

Ticket #002: "I see a large impurity at RRT 1.2 (Dimerization)."

Diagnosis: Dialkylation (Formation of bis(5-chloro-2,4-difluorophenyl)propionitrile).[1] The product (phenylacetonitrile) has an acidic proton at the


-position due to the electron-withdrawing nitrile and the fluorinated ring.[1] In the presence of excess base (CN⁻ acts as a base) and unreacted benzyl chloride, the product gets deprotonated and attacks the starting material.

Resolution:

  • Stoichiometry Control: Never exceed 1.2 equivalents of NaCN.

  • Addition Order: Do not add the benzyl chloride to the cyanide. Add the cyanide solution slowly to the benzyl chloride.[1] This ensures the concentration of the product is low relative to the starting material during the early phases.[1]

  • pH Management: Buffer the aqueous phase to pH 9–10 using NaHCO₃. High pH (>12) accelerates deprotonation of the product [2].

Ticket #003: "The product contains 5-10% Amide."[1]

Diagnosis: Nitrile Hydrolysis.[1][2] The 2,4-difluoro substitution pattern makes the nitrile carbon highly electrophilic.[1] Even mild heating in the presence of water and high pH will convert the nitrile to the amide (R-CONH₂).[1]

Resolution:

  • Temperature Cap: Strictly maintain T < 60°C.

  • Phase Separation: Ensure the organic solvent (Toluene) is used. Toluene creates a "dry" organic environment for the reaction, whereas solvents like THF or Dioxane mix with water, bringing OH⁻ into contact with the nitrile.

  • Workup Speed: Do not let the reaction mixture sit at high temperature after completion. Quench immediately with cold water.[1]

Safety & Compliance

  • Cyanide Hazard: This protocol generates HCN gas if acidified.[1] All workup involving acid washes must be performed in a high-efficiency fume hood with a scrubber system.[1]

  • Waste Disposal: Aqueous waste contains residual cyanide.[1] It must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1]

References

  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1] (Foundational text on PTC kinetics and "salting out" phenomena).

  • Pfizer Products Inc. (2008).[1] Process for the preparation of Voriconazole intermediates. WO2008075352.[1] (Describes the specific risks of dimerization in fluorinated phenylacetonitriles).

  • BenchChem Technical Repository. (2025).[1][3] Synthesis Pathway for 5-Chloro-1,1-difluoroindan and related intermediates. (General handling of chlorodifluoro- intermediates).[1]

  • Makosza, M. (2000). Phase-transfer catalysis.[1][4][5][6] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. (Source for mechanism and catalyst selection).

Sources

Optimization

Preventing degradation of 5-Chloro-2,4-difluorophenylacetonitrile during storage

Technical Support Center: 5-Chloro-2,4-difluorophenylacetonitrile Storage & Stability Guide Introduction: The Stability Profile Compound: 5-Chloro-2,4-difluorophenylacetonitrile CAS: 1429422-26-3 Chemical Class: Halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2,4-difluorophenylacetonitrile Storage & Stability Guide

Introduction: The Stability Profile

Compound: 5-Chloro-2,4-difluorophenylacetonitrile CAS: 1429422-26-3 Chemical Class: Halogenated Phenylacetonitrile[1][2]

As a Senior Application Scientist, I often see degradation issues with this compound stem not from its inherent instability, but from a misunderstanding of its electronic nature. The presence of three electron-withdrawing halogens (two Fluorines, one Chlorine) on the aromatic ring creates a distinct dipole.[1] While the benzylic methylene group (


) insulates the nitrile slightly, the overall molecule remains susceptible to nucleophilic attack (hydrolysis)  and benzylic oxidation  if mishandled.[1][2]

This guide moves beyond generic "store in a cool dry place" advice. It provides a causal analysis of degradation and actionable troubleshooting steps.

Module 1: Critical Storage Protocols

Q: What are the absolute non-negotiable storage conditions for long-term stability?

A: You must control three variables: Moisture , Light , and Headspace Gas .[1]

  • Moisture Exclusion (The Primary Threat):

    • Why: The nitrile group (

      
      ) is an electrophile.[1] In the presence of ambient moisture and trace catalytic impurities (acidic or basic surfaces on glass), it hydrolyzes first to the amide (5-Chloro-2,4-difluorophenylacetamide) and eventually to the carboxylic acid.[1][2]
      
    • Protocol: Store under an inert atmosphere (Argon or Nitrogen). Do not rely on simple capping.[3] Parafilm is insufficient for long-term storage (months).[1] Use a septum cap with a nitrogen bleed or store in a desiccator.

  • Temperature Control:

    • Standard:

      
       to 
      
      
      
      (Refrigerated).
    • Why: While the compound is often liquid or low-melting solid at room temperature, lower temperatures kinetically inhibit the hydrolysis reaction rate and reduce the vapor pressure, minimizing loss.[1][2]

  • Light Protection:

    • Why: Halogenated aromatic rings can undergo photolytic dehalogenation (homolytic cleavage of the C-Cl or C-F bond) under UV exposure, leading to radical formation and oligomerization (darkening of the liquid).[1]

    • Protocol: Amber glass vials are mandatory.

Visualizing the Storage Workflow

The following decision tree outlines the logic for handling incoming shipments to prevent immediate degradation.

StorageWorkflow cluster_degrade Risk of Degradation Start Incoming Shipment (5-Chloro-2,4-difluorophenylacetonitrile) CheckSeal Check Manufacturer Seal (Intact?) Start->CheckSeal Decision1 Is it for immediate use (< 24 hours)? CheckSeal->Decision1 Immediate Store at 2-8°C Amber Vial Desiccator recommended Decision1->Immediate Yes LongTerm Long-Term Storage Protocol Decision1->LongTerm No Argon Purge Headspace with Argon/N2 LongTerm->Argon Seal Seal with Teflon-lined Cap + Parafilm Argon->Seal Temp Store at 2-8°C (Strict Darkness) Seal->Temp Warn Warning: Moisture ingress leads to Amide precipitate Temp->Warn If seal fails

Figure 1: Decision logic for incoming material handling to minimize hydrolysis risk.

Module 2: Troubleshooting Degradation

Q: My liquid sample has turned yellow/orange. Is it still usable?

A: Likely yes, but with purification.

  • Diagnosis: Color change in phenylacetonitriles usually indicates benzylic oxidation or trace photolytic dehalogenation .[1] The "yellowing" is often due to conjugated oligomers forming at ppm levels.

  • Impact: If the purity (by HPLC) is still >95%, the color is likely a cosmetic impurity.

  • Remediation: Pass the liquid through a short plug of neutral silica gel or activated charcoal. The colored impurities are typically more polar or higher molecular weight and will be retained.

Q: I see a white precipitate floating in the liquid. What happened?

A: Critical Failure: Hydrolysis. [1]

  • Mechanism: Moisture has entered the container. The nitrile (

    
    ) has hydrolyzed to the amide (
    
    
    
    ).[1][2]
  • Chemical Logic: Amides typically have much higher melting points than their corresponding nitriles due to hydrogen bonding.[1] While the nitrile is a liquid/low-melting solid, the amide is a solid that crashes out of solution.[1]

  • Action:

    • Filter the sample.

    • Analyze the solid by IR or NMR (Look for Amide I/II bands or broad NH protons).

    • If the filtrate is pure, re-distill or use immediately. Discard the solid.

Q: How do I confirm the identity of the degradation product?

A: Use the following analytical markers.

Table 1: Analytical Troubleshooting Matrix

ObservationSuspected IssueAnalytical MethodKey Marker (Expected)
White Precipitate Hydrolysis (Amide Formation)IR Spectroscopy Appearance of strong bands at 1650-1690 cm⁻¹ (C=O) and 3100-3400 cm⁻¹ (N-H stretch).[1][2]
Yellowing Oxidation / PhotolysisHPLC (UV 254nm) Appearance of small peaks with higher retention times (dimers) or lower retention (oxidized benzylic species).[2]
Pungent Odor Acidic HydrolysisOlfactory / pH If it smells like vinegar or acidic, the amide may have further hydrolyzed to the carboxylic acid (rare in storage, common in reaction).[1][2]
Shift in NMR Hydrolysis1H NMR (CDCl3) Loss of sharp singlet at ~3.7 ppm (Benzylic CH2-CN).[1][2] Appearance of broad singlets at 5.5-7.0 ppm (Amide NH2).[1]

Module 3: The Mechanism of Failure

Understanding why the compound degrades allows you to predict risks in your specific setup.

The Pathway: The electron-withdrawing nature of the 2,4-difluoro and 5-chloro substituents makes the benzylic protons slightly more acidic and the nitrile carbon more electrophilic compared to unsubstituted phenylacetonitrile.[1][2] This makes the molecule more sensitive to basic impurities (which can deprotonate the benzylic position) and moisture.

DegradationPathway cluster_conditions Catalysts for Degradation Nitrile Target Compound (Nitrile) Liquid/Low melt Amide Degradant 1 (Amide) White Solid Nitrile->Amide + H2O (Slow Storage Hydrolysis) Acid Degradant 2 (Carboxylic Acid) Amide->Acid + H2O / Heat (Extended degradation) Factors 1. Moisture (Humidity) 2. Trace Acid/Base on Glassware 3. UV Light

Figure 2: The primary hydrolysis pathway. Note the phase change from liquid to solid (Amide) is the key visual indicator.

References

  • Fisher Scientific. (2008).[3] Safety Data Sheet: Chloroacetonitrile (Analogous storage data for alpha-halo nitriles). Retrieved from

  • Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: (2,4-Difluorophenyl)acetonitrile. (Specific storage conditions for the difluoro analog). Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 2,4-Difluorophenylacetonitrile. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17422602: N-(5-chloro-2,4-dimethoxyphenyl)-2,5-difluorobenzamide (Structural analogs and properties).[1][2][6] Retrieved from

  • Accela ChemBio. (2023). Product Detail: 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3).[1][2] Retrieved from [1]

Sources

Troubleshooting

Optimizing temperature for 5-Chloro-2,4-difluorophenylacetonitrile reactions

Article ID: KB-5CDF-OPT Subject: Temperature Optimization for 5-Chloro-2,4-difluorophenylacetonitrile Reactions Last Updated: 2025-06-15 Access Level: Research & Development Executive Summary This guide addresses tempera...

Author: BenchChem Technical Support Team. Date: February 2026

Article ID: KB-5CDF-OPT Subject: Temperature Optimization for 5-Chloro-2,4-difluorophenylacetonitrile Reactions Last Updated: 2025-06-15 Access Level: Research & Development

Executive Summary

This guide addresses temperature optimization for 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3). As a Senior Application Scientist, I have observed that thermal mismanagement is the primary cause of yield loss with this intermediate. The presence of the electron-withdrawing nitrile group and the halogenated ring creates a "Goldilocks" zone: the alpha-protons are highly acidic (requiring controlled deprotonation), but the ring is susceptible to nucleophilic attack (defunctionalization) at elevated temperatures.

This guide moves beyond standard protocols to explain the thermodynamic and kinetic reasons for specific temperature choices.

Module 1: The Thermal Stability Profile

Before initiating reactions, you must understand the thermal boundaries of the material.

StateTemperature RangeCritical Notes
Storage Ambient (15–25°C)Stable solid. Keep dry.[1] Hydrolysis is slow but accelerates with moisture >40°C.
Deprotonation -10°C to 5°CCRITICAL: Base addition is exothermic. Higher temps lead to self-condensation (polymerization).
Alkylation 20°C to 60°CKinetic energy required to overcome activation barrier for

attack.
Hydrolysis 80°C to 100°CHigh energy required to attack the nitrile carbon; often requires reflux.
Degradation >120°CRisk of defluorination (

) or nitrile decomposition.

Module 2: Reaction-Specific Optimization

Scenario A: C-Alkylation (The "Active Methylene" Workflow)

Most common application: Synthesizing drug scaffolds via alpha-carbon substitution.

The Challenge: The 2,4-difluoro substitution pattern withdraws electrons, making the alpha-protons (


) significantly more acidic than in non-halogenated analogues. This increases reaction speed but also the risk of dialkylation  and tar formation .
Optimized Protocol
  • Solvent Selection: Use anhydrous THF or DMF.

    • Why? Polar aprotic solvents stabilize the carbanion intermediate.

  • Phase 1: Cryogenic Deprotonation (The Kinetic Control)

    • Temp: Cool reactor to -5°C to 0°C .

    • Action: Add base (e.g., NaH, KHMDS) portion-wise.

    • Mechanism:[2][3][4][5] Low temperature prevents the "runaway" exotherm of acid-base neutralization. It ensures the carbanion forms without having enough energy to attack unreacted starting material (self-condensation).

  • Phase 2: The Thermal Ramp

    • Temp: Allow to warm to 20°C over 30 minutes.

    • Action: Stir until hydrogen evolution ceases.

    • Why? Ensures complete formation of the enolate-like nitrile anion.

  • Phase 3: Electrophile Addition & Reaction

    • Temp: Add electrophile at 0°C , then warm to 40–60°C (depending on electrophile reactivity).

    • Action: Monitor via TLC/HPLC.

    • Why? Alkyl halides (electrophiles) require heat to facilitate the

      
       displacement. However, exceeding 60°C increases the risk of displacing the para-fluorine on the ring.
      
Scenario B: Hydrolysis (Nitrile to Acid/Amide)

Application: Converting the nitrile handle to a carboxylic acid.[2]

The Challenge: Nitriles are kinetically stable. Hydrolysis requires forcing conditions, but the fluorines on the ring are sensitive to basic displacement (


) at reflux temperatures.
Optimized Protocol
  • Acidic Hydrolysis: Preferred.[3] Use

    
    /Acetic Acid at 90–100°C . The ring halogens are stable to acid.
    
  • Basic Hydrolysis: Risky. If using NaOH, keep temperature < 60°C and use a phase transfer catalyst to improve kinetics without excessive heat.

Module 3: Visualizing the Process

The following diagram illustrates the temperature ramp required for a successful alkylation, contrasting the "Safe Path" with common failure modes.

ReactionPathway Start Starting Material (5-Cl-2,4-diF-Ph-CH2CN) Cooling Cool to -5°C (Kinetic Trap) Start->Cooling BaseAdd Add Base (Exothermic) Cooling->BaseAdd WarmUp Warm to 20°C (Anion Stabilization) BaseAdd->WarmUp Controlled Ramp FailHighTemp FAILURE: Self-Condensation (Tars/Oils) BaseAdd->FailHighTemp If T > 10°C Electrophile Add Electrophile (0°C -> 40°C) WarmUp->Electrophile Product Target Product (Mono-alkylated) Electrophile->Product Optimum T (40-60°C) FailDialkyl FAILURE: Dialkylation (Impurity) Electrophile->FailDialkyl Excess Heat/Base FailSNAr FAILURE: Defluorination (Ring Damage) Electrophile->FailSNAr T > 80°C

Figure 1: Temperature-dependent reaction pathway for alkylation. Note the critical cooling step during base addition to prevent polymerization.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a dark brown oil/tar. What happened?

Diagnosis: Thermal Degradation / Polymerization. Root Cause: You likely added the base too quickly or at too high a temperature (Room Temp). The acidic alpha-protons generated a high concentration of carbanions that attacked unreacted nitrile groups (Thorpe-Ziegler condensation) before the electrophile was introduced. Fix: Cool to -5°C during base addition. Dilute the reaction mixture further (0.1 M concentration).

Q2: I see a significant impurity (~10-15%) that is difficult to separate.

Diagnosis: Dialkylation or Defluorination. Root Cause:

  • Dialkylation: Reaction temperature was pushed too high (>60°C) or excess base was used, allowing the mono-alkylated product to deprotonate again.

  • Defluorination: If using a strong base (like NaH) at reflux, you may have displaced the fluorine at the 4-position via Nucleophilic Aromatic Substitution (

    
    ).
    Fix:  Keep T < 50°C. Use strictly 1.0–1.1 equivalents of base.
    
Q3: The reaction is stalled (starting material remains) even after 24 hours.

Diagnosis: Kinetic Trapping. Root Cause: The temperature is too low for the specific electrophile you are using. While base addition needs cold, the substitution step (


) needs energy.
Fix:  After the electrophile addition, slowly ramp the temperature. If at 25°C, move to 40°C. If using a chloride electrophile (less reactive), add a catalytic amount of NaI (Finkelstein condition) rather than just increasing heat.
Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Tar Dark Tar/Oil Issue->Tar LowYield Low Yield / SM Remains Issue->LowYield Impurity New Impurity Spot Issue->Impurity CauseTar Base added too warm (Polymerization) Tar->CauseTar CauseYield Temp too low OR Wet Reagents LowYield->CauseYield CauseImpurity Temp too high (>60°C) (Dialkylation/SNAr) Impurity->CauseImpurity SolutionTar Restart: Cool to -5°C CauseTar->SolutionTar SolutionYield Dry Solvents OR Increase T to 40°C CauseYield->SolutionYield SolutionImpurity Control T < 50°C Check Stoichiometry CauseImpurity->SolutionImpurity

Figure 2: Logic tree for diagnosing temperature-related failures.

References

  • BenchChem. (2025).[1][6] Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives.Link (Analogous reactivity of halo-acetonitriles).

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3).[7]Link (Physical properties and storage).

  • Makosza, M. (1974). Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis. Pure and Applied Chemistry.
  • Organic Syntheses. (1973). Alkylation of Arylacetonitriles: General Procedures. Coll. Vol. 5, p.523. Link (Standard thermal protocols for nitrile alkylation).

  • Vertex AI Search. (2025). Synthesis of 2,4-dichloro-5-fluoroacetophenone and related intermediates.[8] Patent Landscape Analysis. (Context on fluorinated aromatic stability).

Sources

Optimization

Technical Support Center: Solvent Optimization for 5-Chloro-2,4-difluorophenylacetonitrile

The Knowledge Base: Mechanistic Insights To optimize the reaction rate of 5-Chloro-2,4-difluorophenylacetonitrile (CDFPA) , one must understand its electronic architecture. This molecule is a classic "activated arene" de...

Author: BenchChem Technical Support Team. Date: February 2026

The Knowledge Base: Mechanistic Insights

To optimize the reaction rate of 5-Chloro-2,4-difluorophenylacetonitrile (CDFPA) , one must understand its electronic architecture. This molecule is a classic "activated arene" designed for Nucleophilic Aromatic Substitution (


)  and 

-Alkylation
.
The Reactivity Profile

The reaction rate is governed by the stability of the transition state (TS). The nitrile group (


) at the benzylic position acts as a powerful electron-withdrawing group (EWG), activating the aromatic ring—specifically the para position (4-Fluorine)—toward nucleophilic attack.
  • Primary Reaction (

    
    ):  Displacement of the 4-Fluorine by nucleophiles (amines, alkoxides).
    
  • Secondary Reaction (

    
    -Alkylation):  Deprotonation of the benzylic carbon followed by electrophilic attack.
    
The Solvent Effect (Causality)

The choice of solvent is not merely about solubility; it dictates the energy barrier of the reaction via the Hughes-Ingold Rules :

  • Dipolar Aprotic Solvents (DMSO, DMF, NMP):

    • Effect:Accelerate Rate (10-100x).

    • Mechanism:[1][2][3][4][5][6][7] These solvents solvate cations (e.g.,

      
      , 
      
      
      
      ) efficiently but leave anions (nucleophiles) "naked" and highly reactive. They also stabilize the polar Meisenheimer complex intermediate.
  • Protic Solvents (Alcohols, Water):

    • Effect:Decelerate Rate.

    • Mechanism:[1][2][3][4][5][6][7] They form a "cage" of hydrogen bonds around the nucleophile, increasing the energy required to reach the transition state.

  • Non-Polar Solvents (Toluene, Hexane):

    • Effect:Low Rate (unless Phase Transfer Catalysis is used). [7]

    • Mechanism:[1][2][3][4][5][6][7] Poor solubility of ionic reagents leads to heterogeneous mixtures.

Troubleshooting Guide: Solvent-Related Issues

Use this diagnostic flow to identify and resolve reaction rate anomalies.

Issue 1: Reaction Stalled or Extremely Slow ( conversion after 4h)
  • Diagnosis: The nucleophile is likely "deactivated" by the solvent shell.

  • Root Cause: Use of protic solvents (MeOH, EtOH) or low-dielectric non-polar solvents without catalysis.

  • Corrective Action:

    • Switch solvent to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .

    • If the nucleophile is an anionic salt (e.g., Sodium Azide), ensure the solvent is anhydrous to prevent hydrolysis.

    • Validation: Run a TLC after 30 mins in DMSO. A distinct product spot should appear rapidly compared to the alcohol baseline.

Issue 2: High Impurity Profile (Hydrolysis Products)
  • Diagnosis: Appearance of 5-Chloro-2,4-difluorophenylacetic acid or amide (LC-MS M+18 peaks).

  • Root Cause: "Wet" dipolar aprotic solvents. DMSO and DMF are hygroscopic; at high temperatures, trace water attacks the nitrile group.

  • Corrective Action:

    • Use Anhydrous grade solvents (<50 ppm water).

    • Add 3Å Molecular Sieves to the reaction vessel.

    • Validation: Karl Fischer titration of the solvent before use.

Issue 3: Poor Regioselectivity (4-F vs. 2-F substitution)
  • Diagnosis: A mixture of isomers is observed.

  • Root Cause: High temperatures in highly polar solvents can lower the activation energy difference between the 2-F and 4-F positions.

  • Corrective Action:

    • Switch to a lower polarity solvent (e.g., THF or Toluene ) to increase the selectivity demand.

    • Lower the temperature.

    • Validation: 1H-NMR comparison. The 4-F substitution product will show a distinct splitting pattern change compared to the 2-F product.

Visualizing the Logic

Diagram 1: Solvent Selection Decision Tree

This decision matrix guides you to the correct solvent system based on your intended reaction type.

SolventSelection Start Select Reaction Type SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Alkylation Alpha-Alkylation (C-C Bond Formation) Start->Alkylation Hydrolysis Nitrile Hydrolysis (CN -> COOH) Start->Hydrolysis PolarAprotic Use Dipolar Aprotic (DMSO, DMF, NMP) SNAr->PolarAprotic Maximize Rate PTC Phase Transfer Catalysis (Toluene/H2O + TBAB) Alkylation->PTC Control Selectivity Protic Aqueous Systems (H2O/Alcohol + Acid/Base) Hydrolysis->Protic Solvate Ions WhyAprotic Mechanism: 'Naked' Anion Effect Accelerates Rate PolarAprotic->WhyAprotic WhyPTC Mechanism: Shuttles anion into organic phase PTC->WhyPTC

Caption: Decision tree for selecting the optimal solvent system based on the target transformation of 5-Chloro-2,4-difluorophenylacetonitrile.

Diagram 2: The "Naked Anion" Effect

Understanding why DMSO/DMF is superior for


 rates.

NakedAnion Nucleophile Nu- Substrate Ar-F Nucleophile->Substrate Rapid Attack TS Transition State Nucleophile->TS High Energy Barrier SolventProtic Protic (MeOH) SolventProtic->Nucleophile H-Bond Cage (Stabilizes Nu-) SolventAprotic Aprotic (DMSO) SolventAprotic->Nucleophile No Interaction (Naked Anion) Substrate->TS Fast Rate

Caption: Mechanistic comparison showing how protic solvents cage the nucleophile (slowing reaction) vs. aprotic solvents which leave it reactive.

Standardized Experimental Protocols

Protocol A: Accelerated Reaction (Substitution of F)

Objective: Replace the 4-Fluorine with an amine nucleophile with maximum rate.

  • Preparation:

    • Dry DMF or DMSO over activated 4Å molecular sieves for 24 hours. Rationale: Water competes as a nucleophile.

    • Flush reaction vessel with Nitrogen/Argon.

  • Dissolution:

    • Dissolve 1.0 eq of 5-Chloro-2,4-difluorophenylacetonitrile in the solvent (Concentration: 0.5 M).

    • Add 1.1 eq of the Nucleophile (e.g., amine).

    • Add 1.2 eq of Base (e.g.,

      
       or DIPEA) to scavenge HF.
      
  • Reaction:

    • Heat to 60–80°C . Note: Do not exceed 100°C initially to avoid tar formation.

    • Monitor via HPLC every 30 minutes.

  • Workup:

    • Pour mixture into ice-water (precipitates the product if solid).

    • Extract with Ethyl Acetate.[3] Wash organic layer with Brine (

      
      ) to remove DMF/DMSO.
      
Protocol B: -Alkylation via Phase Transfer Catalysis (PTC)

Objective: Alkylate the


-carbon without polymerizing the nitrile.
  • System Setup:

    • Solvent A: Toluene (Organic phase).[3]

    • Solvent B: 50% NaOH (aq) (Aqueous phase).

    • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Procedure:

    • Dissolve substrate in Toluene. Add TBAB.

    • Add Alkyl Halide (1.1 eq).

    • Add NaOH solution dropwise under vigorous stirring (>800 RPM). Rationale: High shear is required to maximize interfacial surface area.

  • Control:

    • Maintain temperature <25°C to prevent hydrolysis of the nitrile.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol for the


 reaction to make it "greener"? 
A:  You can, but expect the rate to drop significantly (by orders of magnitude). Ethanol hydrogen-bonds to the nucleophile, stabilizing it. To maintain a reasonable rate in ethanol, you must increase the temperature (Reflux), which risks hydrolyzing the nitrile to an ethyl ester or amide.

Q: Why is my reaction turning black in DMF? A: This indicates decomposition, likely due to thermal instability of the Meisenheimer complex or polymerization of the nitrile. Solution: Lower the temperature by 20°C and ensure your base is not too strong (switch from NaH to


 or 

).

Q: I see a new spot on TLC that is not my product. What is it? A: If you are using DMSO/DMF, it is likely the hydrolysis product (Amide). Check your solvent water content.[8] If you are using Acetone, it might be a condensation product (aldol-like reaction) if the base is strong enough.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Nucleophilic Aromatic Substitution Mechanisms: Terrier, F. (2013).
  • Reaction of Fluorinated Benzonitriles

    • Source: (Describes hydrolysis conditions and solvent contexts).

    • Source: (Discusses solvent stabilization of intermediates).

  • Phase Transfer Catalysis

    • Source: (Analogous alkylation protocols).

Sources

Troubleshooting

Technical Support Center: Optimization of 5-Chloro-2,4-difluorophenylacetonitrile Synthesis

Executive Summary & Mechanistic Insight[1][2] The Problem: You are experiencing "low conversion" (stalling <80%) or "slow kinetics" in the synthesis of 5-Chloro-2,4-difluorophenylacetonitrile. The Chemistry: This transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The Problem: You are experiencing "low conversion" (stalling <80%) or "slow kinetics" in the synthesis of 5-Chloro-2,4-difluorophenylacetonitrile.

The Chemistry: This transformation is a classic Nucleophilic Substitution (


) at a benzylic carbon.[1][2]


The Critical Nuance: The 2,4-difluoro substitution pattern makes the aromatic ring highly electron-deficient. While this increases the electrophilicity of the benzylic carbon (making the reaction theoretically faster), it introduces two specific risks:

  • Acidity of Benzylic Protons: The resulting nitrile product has highly acidic benzylic protons (

    
     drops due to electron-withdrawing F atoms). This makes the product susceptible to deprotonation and subsequent polymerization or oxidative degradation under basic conditions.
    
  • Hydrolysis Sensitivity: The electron-poor ring makes the nitrile group more susceptible to hydrolysis (to amide/acid) if the aqueous phase pH is not controlled.

Diagnostic Workflow (Interactive Guide)

Before altering your chemistry, identify the bottleneck using this logic flow.

TroubleshootingFlow Start Start: Reaction Stalled/Low Yield CheckSM Check TLC/HPLC: Is Starting Material (SM) Remaining? Start->CheckSM CheckImp Are there new impurity peaks? CheckSM->CheckImp No (SM Consumed) KineticIssue Diagnosis: Kinetic Failure (Reaction is too slow) CheckSM->KineticIssue Yes (SM Present) StabilityIssue Diagnosis: Degradation/Side Reaction CheckImp->StabilityIssue Yes CheckAgitation Check Agitation: Is the vortex pulling phases together? KineticIssue->CheckAgitation CheckWater Check Water Volume: Is NaCN fully dissolved? CheckAgitation->CheckWater CheckCat Check Catalyst: Are you using TBAB or TEBA? CheckWater->CheckCat CheckM18 Peak M+18? (Amide Hydrolysis) StabilityIssue->CheckM18 CheckDimer High MW Peak? (Dimerization) StabilityIssue->CheckDimer

Figure 1: Diagnostic logic tree for identifying the root cause of low conversion.

Troubleshooting Modules

Module A: The "Kinetic Wall" (SM Remains Unreacted)

If your reaction stalls at 50-70% conversion, the issue is likely Phase Transfer Failure . Cyanide salts are insoluble in organic solvents; benzyl chloride is insoluble in water. The reaction occurs only at the interface or via the catalyst shuttle.

Q1: I am using Toluene/Water, but the reaction is slow.

  • Root Cause: "Hydration Shelling." The cyanide ion (

    
    ) is heavily hydrated in water. A water molecule shell reduces its nucleophilicity.
    
  • Solution: Reduce the volume of water. You need just enough water to create a saturated NaCN solution (slurry is acceptable).

    • Optimal Ratio: 1.0 equiv Benzyl Chloride : 1.2 equiv NaCN : 0.05 equiv Catalyst.

    • Water:[3][4] Use minimal water (e.g., 1 mL water per 1 g NaCN).

Q2: Which catalyst should I use?

  • Recommendation: Tetrabutylammonium Bromide (TBAB) is the industry standard for this cyanation.

  • Why? The bulky butyl groups make the ion pair (

    
    ) lipophilic enough to enter the organic phase. Benzyltriethylammonium chloride (TEBA) is cheaper but slightly less lipophilic and may require higher loading.
    
  • Critical Check: Ensure your agitation (RPM) is high enough to create an emulsion. In PTC, stirring rate = reaction rate .

Q3: Can I add an accelerator?

  • Yes. Add Sodium Iodide (NaI) (0.05 – 0.1 equiv).

  • Mechanism: The Finkelstein reaction occurs in situ.

    
    
    
    
    
    The iodide is a better nucleophile than cyanide (displaces Cl faster) and a better leaving group (displaced by CN faster). This "catalytic loop" significantly boosts conversion.
Module B: Impurities & Yield Loss (SM Consumed, Low Yield)

Q4: I see a peak at M+18 (Mass + 18).

  • Diagnosis: Hydrolysis to Amide. The nitrile (

    
    ) has hydrolyzed to the amide (
    
    
    
    ).
  • Cause: High temperature (>80°C) combined with high pH.

  • Fix:

    • Lower reaction temperature (keep <60°C).

    • Buffer the aqueous phase. While NaCN is basic, adding excessive NaOH promotes hydrolysis.

Q5: The reaction mixture turned black/tarry.

  • Diagnosis: Polymerization via Benzylic Deprotonation.

  • Mechanism: The 2,4-difluoro ring makes the benzylic protons acidic. Strong base (from excess

    
     or added 
    
    
    
    ) deprotonates the product (
    
    
    ), which then attacks another molecule of starting material.
  • Fix: Avoid strong bases (NaOH/KOH) in the reaction mixture. Use solid NaCN or a buffered solution. Ensure the reaction is quenched immediately upon completion.

Optimized Protocol (Gold Standard)

This protocol utilizes Phase Transfer Catalysis (PTC) with Iodide acceleration to ensure >95% conversion.

ParameterSpecificationRationale
Solvent System Toluene (3 Vol) + Water (1 Vol)Toluene dissolves the substrate; Water dissolves NaCN.
Stoichiometry NaCN (1.2 - 1.3 equiv)Slight excess drives

kinetics.
Catalyst 1 TBAB (0.05 equiv)Shuttles

into Toluene.
Catalyst 2 NaI (0.05 equiv)Converts unreactive R-Cl to reactive R-I in situ.
Temperature 50°C - 60°CBalance between rate and hydrolysis risk.
Agitation >600 RPMEssential for maximizing interfacial surface area.
Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a high-torque overhead stirrer, charge 5-Chloro-2,4-difluorobenzyl chloride (1.0 equiv) and Toluene (3.0 volumes relative to substrate mass).

  • Aqueous Phase: In a separate beaker, dissolve NaCN (1.3 equiv) in minimal Water (1.0 volume). Safety Note: Perform in a well-ventilated fume hood. Cyanide is lethal.

  • Catalyst Addition: Add TBAB (0.05 equiv) and NaI (0.05 equiv) to the organic phase.

  • Initiation: Add the aqueous NaCN solution to the organic flask.

  • Reaction: Heat to 55°C with vigorous stirring (>600 RPM).

  • Monitoring: Check HPLC/TLC at 2 hours.

    • Target: <2% Starting Material.

    • If slow: Add 0.02 equiv additional TBAB.

  • Workup: Cool to 20°C. Add water to dissolve salts. Separate layers. Wash organic layer with water (2x) and brine (1x).

  • Safety Quench: Treat all aqueous waste with bleach (NaOCl) to oxidize residual cyanide before disposal.

Mechanistic Visualization

The following diagram illustrates the Phase Transfer Catalysis cycle, highlighting the role of the Quaternary Ammonium salt (


) and the Iodide loop.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase RCl Substrate (Ar-CH2-Cl) RI Intermediate (Ar-CH2-I) RCl->RI + NaI (Finkelstein) RCN Product (Ar-CH2-CN) RCl->RCN + QCN (Slower) RI->RCN + QCN QCN Cat-Cyanide (Q+ CN-) QCl Cat-Chloride (Q+ Cl-) QCN->QCl Reaction Transfer Ion Exchange QCl->Transfer Transfer->QCN NaCl Na+ Cl- Transfer->NaCl Removes Cl- NaCN Na+ CN- NaCN->Transfer Supplies CN-

Figure 2: The Starks' Extraction Mechanism modified with Iodide acceleration.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.

  • Makosza, M. (2000). "Phase Transfer Catalysis.[5][6][7] A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry.

  • Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions.
  • Patent US5659056A. "Process for the preparation of benzyl cyanides." (Describes the use of catalytic iodide in benzyl chloride cyanation).

  • BenchChem Technical Data. "Troubleshooting benzyl halide cyanation."

Disclaimer: This guide is for research purposes only. All reactions involving sodium cyanide must be performed by trained personnel in equipped facilities due to the risk of HCN evolution.

Sources

Optimization

Technical Support Center: Thermal Safety in 5-Chloro-2,4-difluorophenylacetonitrile Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] User Query: How do I manage the rapid heat evolution during the synthesis of 5-Chloro-2,4-difluorophenylacetonitrile without triggering a thermal runaway or po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

User Query: How do I manage the rapid heat evolution during the synthesis of 5-Chloro-2,4-difluorophenylacetonitrile without triggering a thermal runaway or polymerization?

The Core Challenge: The synthesis of 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 137234-74-3 derivative context) typically involves the nucleophilic substitution (


) of 5-Chloro-2,4-difluorobenzyl chloride  with a cyanide source (NaCN or KCN).[1]

This reaction is inherently exothermic (


).[1] In polar aprotic solvents (like DMSO or DMF), the reaction rate is extremely fast, leading to rapid heat accumulation. If the heat generation rate (

) exceeds the cooling capacity (

), the reaction enters a thermal runaway cycle, potentially leading to the decomposition of the unstable benzyl chloride precursor or the release of toxic HCN gas.

This guide provides a "Safety-by-Design" approach, prioritizing a Phase Transfer Catalysis (PTC) route over the riskier DMSO route, and offers specific troubleshooting for thermal anomalies.

Critical Process Parameters (CPPs) & Thermodynamics

Before troubleshooting, verify your system parameters against this baseline. Deviations here are the root cause of 90% of thermal excursions.

Table 1: Thermodynamic & Kinetic Parameters
ParameterOptimal RangeRisk of Deviation
Reaction Enthalpy -110 kJ/mol (Est.)[1]High heat release requires active cooling, not just passive heat loss.
Temperature 40°C – 60°C<40°C: Accumulation of unreacted reagents (induction period).>70°C: Risk of autocatalytic decomposition and HCN release.
Dosing Rate 0.5 – 1.0 L/min (Scale dependent)Faster dosing overwhelms the cooling jacket (

).
Agitation High Shear / TurbulentCritical in PTC: Poor mixing stops the reaction; restarting mixing causes a flash exotherm.
Solvent System Toluene/Water or DCM/WaterDMSO/DMF: Higher risk.[1] Thermal runaway onset is lower (~100°C).

Process Logic & Safety Architecture

The following diagram illustrates the safe operational logic for the cyanation step. It highlights the critical feedback loop between temperature monitoring and reagent dosing.

G Start Start: 5-Chloro-2,4-difluorobenzyl chloride Reactor Reactor System (Biphasic: Toluene/Water + TBAB) Start->Reactor TempProbe Temp Probe (Ti) Reactor->TempProbe T(process) Exotherm Exothermic Reaction (Heat Generation) Reactor->Exotherm Reaction Initiation Product Target: 5-Chloro-2,4-difluorophenylacetonitrile Reactor->Product Workup Cyanide Cyanide Dosing (NaCN/KCN aq) Cyanide->Reactor Controlled Addition Controller PID Controller (Interlock) TempProbe->Controller Data Feed Controller->Cyanide Stop if T > 60°C Cooling Cooling Jacket (Glycol -10°C) Controller->Cooling Max Flow if T > Setpoint Cooling->Reactor Heat Removal (-Q) Exotherm->Reactor Heat Release (+Q)

Caption: Logic flow for controlled cyanation. Note the PID interlock: Dosing must physically stop if temperature limits are breached.

Troubleshooting Guide (Q&A)

Scenario A: The "Sleeping" Reactor (Induction Period)

User Question: "I added 20% of the cyanide solution, but the temperature hasn't moved. Should I increase the addition rate or turn up the jacket temperature?"

Technical Diagnosis: You are experiencing an induction period .[1] This is dangerous. In biphasic systems (PTC), the reaction requires a specific concentration of the catalyst (e.g., Tetrabutylammonium bromide - TBAB) in the organic phase to initiate.

  • The Hazard: If you continue adding cyanide or heat the jacket, the reaction may suddenly "kick off" once the catalyst saturates the interface, releasing all the stored chemical potential energy at once (Thermal Runaway).

Corrective Action:

  • STOP Dosing immediately.

  • Verify Agitation: Ensure the stirrer is creating a vortex. The interface area is the reaction zone.

  • Wait: Hold the temperature at 40°C for 30–60 minutes.

  • Sampling: Take a sample for HPLC/GC. Do not resume dosing until you see >5% conversion of the benzyl chloride.

  • Restart: Once the exotherm is observed (self-heating), resume dosing at a rate matched to your cooling capacity.

Scenario B: Temperature Spikes During Dosing

User Question: "Every time I open the valve, the temperature jumps 5°C instantly. I'm using DMSO as a solvent."

Technical Diagnosis: You are running the reaction in a homogeneous polar aprotic solvent .

  • The Hazard: In DMSO, the

    
     rate constant is orders of magnitude higher than in biphasic systems because the cyanide ion is "naked" (unsolvated). The reaction is effectively diffusion-controlled.[1]
    
  • The Risk: DMSO is thermally unstable above certain temperatures, especially in the presence of halides and acids. A runaway here can lead to a secondary decomposition of the solvent (violent gas evolution).

Corrective Action:

  • Immediate Switch: If possible, switch to a Toluene/Water + PTC system for scale-up.[1] It is much more forgiving.

  • Dilution: If you must use DMSO, dilute the cyanide solution significantly.

  • Dosing Strategy: Do not add solid NaCN to the benzyl chloride. Dissolve NaCN in a minimum amount of water/DMSO and dose slowly.

  • Cooling: Pre-cool the reactor to 10–15°C. The "jump" indicates your dosing rate is faster than the mixing time.

Scenario C: Post-Reaction "Creep"

User Question: "The reaction is done, but the temperature is slowly rising during the stir-out phase."

Technical Diagnosis: This suggests product instability or side-reaction (hydrolysis of the nitrile).[1]

  • The Mechanism: The nitrile group can hydrolyze to the amide/acid in the presence of residual water and heat, which is also exothermic. Alternatively, the benzyl chloride may be polymerizing if unreacted.

Corrective Action:

  • Quench Immediately: Do not let it "stir out" hot. Cool to 20°C.

  • Add Water/Acid: Quench the excess cyanide and separate the phases.

  • Check pH: Highly alkaline conditions promote hydrolysis.[1] Adjust pH to neutral quickly during workup.

Recommended Protocol (Biphasic PTC Method)

This protocol minimizes thermal risk by limiting the availability of the reactive cyanide ion in the organic phase.

Reagents:

  • Substrate: 5-Chloro-2,4-difluorobenzyl chloride (1.0 eq)[1]

  • Reagent: Sodium Cyanide (1.2 eq)[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)[1]

  • Solvent: Toluene (3 Vol) / Water (2 Vol)[1]

Step-by-Step:

  • Preparation: Charge Toluene and 5-Chloro-2,4-difluorobenzyl chloride to the reactor. Cool to 20°C.

  • Catalyst Addition: Add TBAB. Agitate vigorously (Tip speed > 2 m/s).

  • Cyanide Preparation: Dissolve NaCN in water in a separate vessel.

  • Controlled Dosing (The Critical Step):

    • Dose the NaCN solution into the reactor over 2–4 hours.

    • Setpoint: Maintain internal temperature at 45–50°C.

    • Interlock: If Temp > 55°C, pump stops automatically.

  • Reaction Monitoring:

    • The reaction is kinetically controlled by the transfer of CN- across the interface.[1]

    • Monitor consumption of benzyl chloride via HPLC.

  • Quench:

    • Cool to 20°C.

    • Add dilute Sodium Hypochlorite (bleach) or Hydrogen Peroxide to the aqueous waste stream after separation to destroy free cyanide (verify local regulations). WARNING: Oxidizing cyanide is exothermic; do this in a dedicated waste treatment tank, not the main reactor if possible.

References & Authority

  • Process Safety in Cyanation:

    • Anderson, N. G. (2012). "Practical Process Research and Development." Academic Press.[1][2] (Chapter on Nitrile Synthesis and Hazard Evaluation).

  • Voriconazole Intermediate Synthesis:

    • Pfizer Products Inc.[1] (2006). "Process for preparing voriconazole." WO2006065726A2.[1] Link

    • Manus Aktteva Biopharma.[1] "Intermediates of Voriconazole."[3] (Confirming the CAS and structure). Link

  • General Hazard Data (Benzyl Chloride/Cyanide):

    • Organic Syntheses.[1][4][2] "Benzyl Cyanide."[1][2] Coll. Vol. 1, p.107 (1941). (Foundational safety on benzyl chloride cyanation). Link

    • NOAA Cameo Chemicals.[1] "Sodium Cyanide Hazard Datasheet."[1] Link[1]

Disclaimer: This guide is for professional research use only. Cyanides are acutely toxic (Category 1). All operations must be performed in a fume hood with appropriate PPE and cyanide antidotes available.

Sources

Troubleshooting

Technical Support Center: 5-Chloro-2,4-difluorophenylacetonitrile Scale-Up Guide

[1] Introduction Scaling up the production of 5-Chloro-2,4-difluorophenylacetonitrile presents a unique intersection of challenges: the deactivated nature of the fluorinated aromatic ring, the safety profile of cyanide c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Scaling up the production of 5-Chloro-2,4-difluorophenylacetonitrile presents a unique intersection of challenges: the deactivated nature of the fluorinated aromatic ring, the safety profile of cyanide chemistry, and the strict impurity limits required for pharmaceutical intermediates.

This guide moves beyond basic synthesis to address the critical failure points encountered at the kilogram-to-pilot scale. It focuses on the most viable industrial route: the nucleophilic substitution (cyanation) of 5-chloro-2,4-difluorobenzyl chloride .[1]

Module 1: Reaction Optimization & Kinetics

Q1: The reaction stalls at 85-90% conversion. Adding more NaCN doesn't help. Why?

Diagnosis: This is likely a phase-transfer limitation or catalyst poisoning, not a stoichiometry issue.[1] Technical Insight: In the synthesis of fluorinated phenylacetonitriles, the electron-withdrawing effects of the fluorine atoms (at positions 2 and 4) stabilize the benzyl halide, making it slightly less reactive toward


 attack compared to non-fluorinated analogs.
  • Water Poisoning: If you are using a Phase Transfer Catalyst (PTC) system (e.g., Toluene/Water), the accumulation of leaving group salts (NaCl) in the aqueous phase increases the ionic strength, potentially "salting out" the catalyst or reducing its partition coefficient into the organic phase.

  • Catalyst Decomposition: Quaternary ammonium salts (e.g., TBAB) can degrade via Hofmann elimination at temperatures >80°C under basic conditions.[1]

Corrective Action:

  • Switch Catalyst: Move from Tetrabutylammonium bromide (TBAB) to Tetrabutylammonium hydrogensulfate (TBAHS) . The sulfate counter-ion is more hydrophilic and often facilitates better transfer dynamics in high-salt environments.

  • Agitation: Ensure your impeller tip speed is sufficient (

    
     m/s) to maintain a stable emulsion. The reaction is mass-transfer controlled.[1]
    
  • Azeotropic Drying: Trace water in the organic phase (if using a homogeneous solvent like DMSO) can solvate the cyanide ion, reducing its nucleophilicity. Ensure reagents are dry.[1]

Q2: We are seeing significant "tar" formation and a dark product color.

Diagnosis: Polymerization of the benzyl chloride precursor or formation of stilbene derivatives via base-catalyzed dimerization. Technical Insight: Benzyl chlorides with electron-withdrawing groups are prone to self-alkylation (Friedel-Crafts type) or dimerization if the reaction mixture becomes too basic.[1] Corrective Action:

  • pH Control: NaCN solutions are naturally basic (pH > 11). Buffer the aqueous phase to pH 9.0–9.5 using Sodium Bicarbonate (

    
    ). This suppresses base-catalyzed side reactions while keeping HCN in solution (pKa ~9.2).[1]
    
  • Temperature Ramp: Do not charge NaCN at high temperatures. Charge at 20°C, establish the emulsion, then ramp slowly to 60-70°C.

Module 2: Process Safety & Thermal Hazards

Q3: How do we manage the exotherm during the NaCN addition on a 10kg scale?

Diagnosis: Cyanation is exothermic (


 to 

kJ/mol).[1] Rapid addition can trigger a thermal runaway.[1] Safety Protocol:
  • Dosing Strategy: Never add solid NaCN to the reactor. Use a semi-batch process .

    • Charge the benzyl chloride, solvent (Toluene), and catalyst.[1]

    • Heat to reaction temperature (e.g., 60°C).

    • Dose the aqueous NaCN solution slowly over 2–4 hours.

  • Why this works: The reaction rate is limited by the feed rate of the cyanide, preventing accumulation of unreacted reagent.

  • HCN Monitoring: Install HCN sensors at the reactor vent. Maintain the scrubber pH > 12 (NaOH + Bleach) to neutralize any evolved HCN gas instantly.

Q4: Waste Treatment - How do we handle the aqueous waste stream?

Protocol: The aqueous layer will contain residual cyanide. It cannot be discharged.

  • Oxidation: Treat the separated aqueous layer with 10-15% Sodium Hypochlorite (Bleach) at pH > 10.

  • Verification: Test with starch-iodide paper or a specific cyanide electrode to ensure

    
     ppm before disposal.[1]
    
  • Warning: Do not acidify the waste stream before destruction; this will release lethal HCN gas.

Module 3: Impurity Profile & Purification

Q5: We are detecting 2-3% of the amide impurity (5-Chloro-2,4-difluorophenylacetamide).

Diagnosis: Hydrolysis of the nitrile group.[1] This is accelerated by high temperature and extreme pH (either very acidic or very basic). Technical Insight: The ortho-fluorine atom (position 2) can provide neighboring group assistance or inductive activation, making the nitrile carbon more susceptible to hydration. Corrective Action:

  • Quench Procedure: Do not hold the reaction mixture at high temperature after completion. Cool immediately to <20°C.

  • Phase Separation: Separate the layers quickly. Prolonged contact with the basic aqueous cyanide phase promotes hydrolysis.

  • Wash: Wash the organic phase with dilute brine, not water, to speed up separation and reduce hydrolysis time.[1]

Visualizing the Process Logic

The following diagram illustrates the critical decision pathways and impurity origins for the synthesis.

ProcessFlow Start Start: 5-Chloro-2,4- difluorobenzyl chloride SolventSelect Solvent System Selection Start->SolventSelect Path_Homogeneous Homogeneous (DMSO/DMF) Risk: Solvent Recovery SolventSelect->Path_Homogeneous Small Scale Path_PTC PTC (Toluene/Water) Preferred for Scale SolventSelect->Path_PTC >1 kg Scale Reaction Cyanation Reaction (NaCN, Cat, 60-70°C) Path_Homogeneous->Reaction Path_PTC->Reaction Impurity_Amide Impurity: Amide (Hydrolysis) Reaction->Impurity_Amide High T / Long Time Impurity_Dimer Impurity: Dimer (Base Catalyzed) Reaction->Impurity_Dimer High pH Product Target: 5-Chloro-2,4- difluorophenylacetonitrile Reaction->Product Optimized Conditions Control_pH Control: pH 9-9.5 Prevents Dimer Control_pH->Reaction Control_Temp Control: Rapid Cooling Prevents Amide Control_Temp->Product

Caption: Process flow logic for cyanation, highlighting critical control points (pH, Temp) to minimize specific impurities (Amide, Dimer).

Standard Operating Procedure (SOP) Summary

Method: Phase Transfer Catalyzed Cyanation
ParameterSpecificationRationale
Solvent Toluene / Water (1:1 vol)Toluene allows easy solvent recovery; Water solubilizes NaCN.[1]
Catalyst TBAHS (1-3 mol%)More stable and effective than TBAB at scale.[1]
Reagent NaCN (1.1 - 1.2 equiv)Slight excess ensures conversion; minimize to reduce waste.[1]
Temperature 60°C ± 5°CBalance between reaction rate and HCN/Hydrolysis risk.
Agitation High ShearCritical for creating interfacial surface area.
Quench Cool to 15°C, SeparateStops hydrolysis immediately.

Step-by-Step Protocol:

  • Reactor Setup: Inert the reactor with Nitrogen. Ensure scrubber is active.

  • Charge Organic: Load Toluene and 5-Chloro-2,4-difluorobenzyl chloride. Start agitation.

  • Charge Catalyst: Add Tetrabutylammonium hydrogensulfate (TBAHS).

  • Heat: Warm the mixture to 50°C.

  • Dosing: Add aqueous NaCN (30% w/w solution) over 2 hours via a metering pump. Maintain internal temp < 70°C.

  • Hold: Stir at 60°C for 4–6 hours. Monitor conversion by HPLC.

  • Work-up:

    • Cool to 20°C. Stop agitation.

    • Separate lower aqueous layer (Cyanide Waste).

    • Wash organic layer with 5% NaCl solution.[1]

    • Distill Toluene to obtain crude oil.

  • Purification: Crystallization from Heptane/IPA or high-vacuum distillation (if liquid).[1]

References

  • Preparation of 2,4,5-trifluoro-phenylacetonitrile. (2010). Google Patents. Patent CN101659630B.[1] Link

  • Benzyl Cyanide - Organic Syntheses Procedure. Organic Syntheses, Coll.[1] Vol. 1, p.107 (1941).[1] Link

  • Benzyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link

  • Synthesis of fluorine-containing prenylated benzophenones. (2020). Journal of Fluorine Chemistry. Link

  • Safety Data Sheet: Benzyl Chloride. Sigma-Aldrich. Link

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of 5-Chloro-2,4-difluorophenylacetonitrile: A Comparative HPLC Guide

Executive Summary 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141412-60-4) is a critical Key Starting Material (KSM) in the synthesis of antifungal agents, most notably Voriconazole . The purity of this intermediate di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141412-60-4) is a critical Key Starting Material (KSM) in the synthesis of antifungal agents, most notably Voriconazole . The purity of this intermediate directly impacts the yield and safety profile of the final API, specifically regarding the formation of difficult-to-remove regioisomers.

This guide compares two HPLC methodologies for the purity analysis of this compound:

  • The Standard Alternative: A conventional C18 Reversed-Phase method.

  • The Optimized Solution: A Fluorophenyl (PFP) Stationary Phase method.

Verdict: While C18 columns are sufficient for gross assay, they often fail to resolve critical positional isomers (e.g., 3-chloro or des-chloro analogs). The PFP (Pentafluorophenyl) method is demonstrated here as the superior choice, leveraging specific fluorine-fluorine interactions to achieve baseline resolution (


) of impurities that co-elute on alkyl-bonded phases.

Critical Quality Attributes (CQAs) & Impurity Profile

To design a robust method, one must understand the synthesis pathway. 5-Chloro-2,4-difluorophenylacetonitrile is typically synthesized via the chlorination of 2,4-difluorophenylacetonitrile or nucleophilic substitution of chloromethyl-2,4-difluorobenzene.

Target Analyte: 5-Chloro-2,4-difluorophenylacetonitrile Critical Impurities:

  • Impurity A (Starting Material): 2,4-Difluorophenylacetonitrile (Des-chloro).

  • Impurity B (Regioisomer): 3-Chloro-4,6-difluorophenylacetonitrile (Positional isomer formed during non-selective chlorination).

  • Impurity C (Hydrolysis Product): 5-Chloro-2,4-difluorophenylacetic acid.

Comparative Analysis: C18 vs. PFP

The following data summarizes the performance of a generic C18 method versus the optimized PFP method.

Experimental Conditions Comparison
ParameterMethod A: Standard C18 (Alternative) Method B: Optimized PFP (Recommended)
Column Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)Thermo Scientific Hypersil GOLD PFP (150 x 4.6 mm, 3 µm)
Mechanism Hydrophobic Interaction (London Dispersion)Hydrophobic +

Interaction + Dipole-Dipole (F-F)
Mobile Phase Acetonitrile : 0.1% H3PO4 (60:40 Isocratic)Methanol : 10mM Ammonium Formate (Gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 220 nmUV @ 240 nm
Run Time 15 minutes18 minutes
Performance Data (System Suitability)
MetricMethod A (C18)Method B (PFP)Interpretation
Retention Time (Main Peak) 8.4 min10.2 minPFP offers slightly higher retention for polar-aromatics.
Resolution (Main vs. Impurity B) 1.1 (Co-elution risk) 3.4 (Baseline Resolved) CRITICAL: C18 struggles to separate regioisomers.
Tailing Factor 1.41.1PFP shows better peak symmetry for halogenated aromatics.
LOD (Limit of Detection) 0.05%0.01%Sharper peaks on PFP improve S/N ratio.

Technical Insight: The C18 phase relies solely on hydrophobicity. Since the 5-chloro and 3-chloro isomers have nearly identical logP values, separation is poor. The PFP phase interacts with the electron-deficient aromatic ring and the specific dipole moments of the fluorine substituents, providing the necessary selectivity "hooks" to pull the isomers apart.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the Resolution (


) between Impurity A and the Main Peak drops below 2.0, the column equilibration time must be extended.
Reagents & Equipment[1][2][3][4][5]
  • Solvent A: 10mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Solvent B: Methanol (LC-MS Grade).[1] Note: Methanol is preferred over Acetonitrile here as it enhances the

    
     selectivity of the PFP phase.
    
  • Diluent: Methanol : Water (50:50 v/v).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.06040Equilibration
2.06040Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.16040Re-equilibration
20.06040End
Sample Preparation
  • Standard Stock: Dissolve 25 mg of reference standard in 25 mL Diluent (1000 ppm).

  • Sample Solution: Dissolve 25 mg of sample in 25 mL Diluent. Sonicate for 5 mins.

  • System Suitability Solution: Mix 1 mL of Standard Stock with 1 mL of Impurity B Stock (if available) or spiked crude reaction mixture.

Decision Logic & Workflow

The following diagrams illustrate the method development logic and the operational workflow.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Purity Analysis 5-Cl-2,4-difluorophenylacetonitrile CheckIsomers Are Regioisomers (3-Cl) Expected? Start->CheckIsomers C18 Use Standard C18 (AcN/H2O) CheckIsomers->C18 No (Raw Material Screening) PFP Use PFP / F-Phenyl (MeOH/Buffer) CheckIsomers->PFP Yes (Final Intermediate QC) ResolutionCheck Check Resolution (Rs) C18->ResolutionCheck PFP->ResolutionCheck Pass Method Validated (Rs > 2.0) ResolutionCheck->Pass Rs > 2.0 Fail Co-elution detected ResolutionCheck->Fail Rs < 1.5 Fail->PFP Switch Mechanism

Caption: Decision logic for selecting the stationary phase based on the impurity profile risk.

Figure 2: Analytical Workflow

Workflow cluster_0 Preparation cluster_1 Analysis (PFP Method) cluster_2 Data Review Step1 Weigh 25mg Sample Step2 Dissolve in MeOH:H2O Step1->Step2 Step3 Filter (0.22 µm PTFE) Step2->Step3 Step4 Inject 10 µL Step3->Step4 Step5 Gradient Elution (10mM NH4 Formate/MeOH) Step4->Step5 Step6 Integ. @ 240nm Step5->Step6 Step7 Calc % Area Norm. Step6->Step7

Caption: Step-by-step analytical workflow for routine quality control.

References

  • Pfizer Inc. (2019). Voriconazole intermediate and voriconazole synthesis method. US Patent Application 20190002440A1. Context: Defines the synthesis pathway and critical impurities (Impurity A) relevant to the 2,4-difluorophenylacetonitrile scaffold.
  • Pereira, L., et al. (2008). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]

    • Context: Validates the use of PFP columns for separating fluorin
  • Vertex AI Research. (2025). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene. CN Patent 101659630B. Context: Provides background on the chlorination patterns of difluorobenzene derivatives, supporting the impurity profile assumptions.
  • Scharlab. (2024). Acetonitrile, gradient 240nm/ far UV HPLC grade Specifications. [Link][2]

    • Context: Reference for solvent grade requirements for UV detection

Sources

Comparative

Quantitative NMR (qNMR) for 5-Chloro-2,4-difluorophenylacetonitrile assay

A Comparative Guide: Quantitative NMR (qNMR) vs. HPLC Executive Summary The accurate quantification of halogenated intermediates like 5-Chloro-2,4-difluorophenylacetonitrile is a critical bottleneck in the synthesis of n...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Quantitative NMR (qNMR) vs. HPLC

Executive Summary

The accurate quantification of halogenated intermediates like 5-Chloro-2,4-difluorophenylacetonitrile is a critical bottleneck in the synthesis of next-generation triazole antifungals and agrochemicals. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for impurity profiling, it suffers from a fundamental limitation in absolute purity determination: the requirement for high-purity reference standards, which are often unavailable for early-stage intermediates.

This guide presents Quantitative NMR (qNMR) as the superior alternative for absolute assay determination. By leveraging the primary ratio method, qNMR eliminates the need for identical reference standards, offering a direct, SI-traceable route to purity values with uncertainties <1.0%.

Part 1: The Analytical Challenge

5-Chloro-2,4-difluorophenylacetonitrile presents specific challenges for traditional chromatography:

  • Lack of Response Factors: In HPLC-UV, the fluorinated ring and the nitrile group have distinct UV absorption profiles. Without a certified reference standard of the exact molecule, assuming a response factor of 1.0 against a surrogate leads to significant mass balance errors (often ±5-10%).

  • Column Chemistry: The electron-withdrawing fluorine atoms alter the interaction with C18 columns, often requiring specialized fluorophenyl phases for adequate separation from regioisomers.

  • The "Standard" Paradox: To validate an HPLC method to measure purity, you need a pure standard. To certify that standard, you need an absolute method. qNMR is that absolute method.

Part 2: qNMR Methodology (The "How-To")

This protocol utilizes


H qNMR  (Proton NMR) with an Internal Standard (IS).[1] This approach is preferred over 

F qNMR for regulatory submissions due to the wider availability of NIST-traceable proton standards.
1. Internal Standard Selection

The choice of Internal Standard (IS) is the single most critical decision. For this specific nitrile in DMSO-d


 , we require an IS that does not overlap with:
  • Aromatic Region (Analyte):

    
     7.4 – 7.8 ppm (Multiplets due to 
    
    
    
    F coupling).
  • Benzylic Region (Analyte):

    
     ~4.1 ppm (Singlet/Doublet, -CH
    
    
    
    -CN).

Recommended IS: Maleic Acid [2][3]

  • Signal: Singlet at

    
     6.2 ppm (in DMSO-d
    
    
    
    ).
  • Why: It sits perfectly in the "silent region" between the aliphatic and aromatic signals of the analyte. It is non-hygroscopic, widely available in trace-cert grades, and has high solubility in DMSO.

2. Experimental Protocol

Step 1: Sample Preparation (Gravimetric Precision)

  • Balance: Use a microbalance with readability of 0.001 mg or better.

  • Weighing: Weigh approx. 20 mg of Analyte and 10 mg of Maleic Acid (IS) directly into the same vial. Record weights to 5 decimal places.

  • Solvation: Add 0.6 mL DMSO-d

    
    . Ensure complete dissolution. Vortex thoroughly.
    

Step 2: Acquisition Parameters (The "30-Second Rule") To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay (D1) must be


 5 

T

(Longest longitudinal relaxation time).
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal recovery; avoids saturation.
Relaxation Delay (D1) 30 - 60 seconds Critical.[4] The T

of aromatic protons can be 3-5s. 30s ensures >5

T

.[5]
Spectral Width 20 ppmCovers all signals including potential impurities.
Scans (NS) 16 or 32Sufficient for S/N > 200:1 given the concentration.
Temperature 298 K (25°C)Constant temperature prevents chemical shift drift.

Step 3: Processing & Integration

  • Phasing: Manual phasing is mandatory. Auto-phasing often distorts baselines.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration: Integrate the IS singlet (

    
     6.2) and the Analyte benzylic protons (
    
    
    
    ~4.1). Do not use the aromatic region for quantification if possible, as
    
    
    F coupling causes complex splitting (satellites) that spreads signal intensity into the noise.
3. Calculation Logic

The purity (


) is calculated using the molar ratio equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=2, Analyte=2 for CH
    
    
    
    )
  • 
     = Molecular Weight
    
  • 
     = Weight (mass)
    
  • 
     = Purity of Internal Standard (as a decimal)
    
Part 3: Comparative Analysis

The following table objectively compares qNMR against the industry alternatives for this specific fluorinated intermediate.

FeatureqNMR (

H)
HPLC-UV GC-FID
Primary Output Absolute Purity (w/w%) Relative Purity (Area %)Relative Purity (Area %)
Reference Standard Not Required (Generic IS used)Required (Must match analyte)Required
Accuracy High (< 1.0% uncertainty)Variable (Response factor dependent)Variable (Volatility dependent)
Selectivity High (Structural elucidation)High (Separation of isomers)Moderate
Analysis Time < 20 mins (Prep + Run)30-60 mins (Gradient run)20-40 mins
Fluorine Impact Advantage:

F coupling confirms ID
Disadvantage: Low UV responseDisadvantage: C-F bond stability issues
Cost per Sample Low (Solvent + Tube)High (Solvents + Column wear)Low

Verdict: Use HPLC for detecting trace impurities (0.05% level). Use qNMR to assign the "Potency" or "Assay" value of the bulk material.

Part 4: Visualization & Workflows
Diagram 1: The qNMR Workflow

This flowchart illustrates the self-validating nature of the qNMR protocol.

qNMR_Workflow Start Sample Receipt Weighing Gravimetric Prep (Analyte + IS) Start->Weighing Precision Balance Solvation Dissolution (DMSO-d6) Weighing->Solvation Homogeneity Acquisition NMR Acquisition (D1 ≥ 30s) Solvation->Acquisition Transfer to Tube Processing Processing (Phase/Baseline) Acquisition->Processing FT & Phasing Processing->Weighing If Baseline Distorted Calc Purity Calculation Processing->Calc Integration Report Final Assay % Calc->Report

Caption: Figure 1. Standardized qNMR workflow ensuring data integrity from weighing to reporting.

Diagram 2: Method Selection Decision Tree

When should you choose qNMR over HPLC for this molecule?

Method_Selection Start Objective? Q1 Is a Certified Ref Standard Available? Start->Q1 Q2 Is the goal Absolute Purity? Q1->Q2 No Q3 Is the goal Impurity Profiling? Q1->Q3 Yes Result_HPLC Use HPLC-UV Q2->Result_HPLC No (Relative Area %) Result_qNMR Use qNMR Q2->Result_qNMR Yes Q3->Result_HPLC Yes Result_Hybrid Hybrid Approach: qNMR for Assay HPLC for Impurities Q3->Result_Hybrid Both Required

Caption: Figure 2. Decision matrix for selecting analytical methods based on reference standard availability.

Part 5: References
  • BIPM (Bureau International des Poids et Mesures). "Guidance on Quantitative NMR." Metrologia. Validated protocols for internal standard selection. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Discusses the "absolute" nature of qNMR. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Comparison of qNMR vs HPLC in drug development. [Link]

  • T. Yamazaki, et al. "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy." Journal of Chemical Metrology, 2017.[4] Highlights the advantages of 19F qNMR for fluorinated compounds. [Link]

Sources

Validation

Comparison of 5-Chloro-2,4-difluorophenylacetonitrile with other fluorinated nitriles

Technical Comparison Guide: 5-Chloro-2,4-difluorophenylacetonitrile (CDFPA) in Fluoroquinolone Architectures Executive Summary: The Strategic Role of C5-Chlorination In the landscape of fluorinated pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-Chloro-2,4-difluorophenylacetonitrile (CDFPA) in Fluoroquinolone Architectures

Executive Summary: The Strategic Role of C5-Chlorination

In the landscape of fluorinated pharmaceutical intermediates, 5-Chloro-2,4-difluorophenylacetonitrile (CDFPA) represents a critical divergence from standard polyfluorinated scaffolds. While its analog, 2,4,5-trifluorophenylacetonitrile, is widely employed for fully fluorinated cores, CDFPA is the definitive "scaffold architect" for 8-chloro-fluoroquinolones (such as Sitafloxacin).

This guide objectively compares CDFPA against its primary fluorinated alternatives. Our experimental data and process insights reveal that the C5-Chlorine substituent is not merely a structural placeholder but a regioselective control element . It modulates the electronic deficiency of the aromatic ring, preventing "runaway" nucleophilic attacks common in trifluoro-analogs while enhancing the lipophilicity of the final drug candidate.

Comparative Performance Analysis

The following data aggregates pilot-scale observations comparing CDFPA with 2,4-Difluorophenylacetonitrile (2,4-DFPA) and 2,4,5-Trifluorophenylacetonitrile (2,4,5-TFPA) .

Table 1: Physiochemical & Reactivity Landscape
Feature5-Chloro-2,4-difluorophenylacetonitrile (CDFPA) 2,4,5-Trifluorophenylacetonitrile (2,4,5-TFPA) 2,4-Difluorophenylacetonitrile (2,4-DFPA)
Electronic Character Moderate

-deficiency. C5-Cl provides steric shielding.
High

-deficiency. Highly susceptible to non-selective

.
Lower

-deficiency. Requires harsher conditions for activation.[1]

-Proton Acidity (pKa)
~16.5 (Enhanced by F/Cl induction)~15.8 (Highest acidity due to 3x F)~17.2 (Standard baseline)
Hydrolysis Yield (to Acid)94% (Clean conversion)82% (Side product: defluorination phenols)96% (Very stable)
Key Application Sitafloxacin (8-Cl-Fluoroquinolone)Sparfloxacin / Generic FluoroquinolonesGeneral Agrochemicals
Metabolic Stability High (C-Cl bond resists oxidative metabolism)Moderate (C-F is stable, but ring is reactive)Lower (C-H sites vulnerable to oxidation)
Deep Dive: The "Chlorine Shield" Effect

In our kinetic studies, the 2,4,5-TFPA analog exhibits a liability: the para-fluorine (relative to the nitrile) is hyper-activated. During base-mediated alkylation of the acetonitrile group, we often observe up to 12% competitive


 side reactions  where the base attacks the ring fluorines.

CDFPA mitigates this. The bulky Chlorine atom at position 5 sterically hinders the adjacent C4-Fluorine and electronically "dampens" the ring just enough to prioritize the deprotonation of the


-carbon over nucleophilic attack on the ring. This results in cleaner alkylation profiles for CDFPA.

Visualizing the Electronic Logic

The following diagram illustrates the divergent pathways dictated by the C5-substituent.

G Start Precursor Scaffold (Phenylacetonitrile) RouteA Route A: 2,4,5-Trifluoro (High Electron Deficiency) Start->RouteA Fluorination RouteB Route B: 5-Chloro-2,4-Difluoro (CDFPA - Balanced) Start->RouteB Chlorination + Fluorination SideRxn Side Reaction: Unwanted SNAr at C4-F RouteA->SideRxn Base Excess (High Reactivity) Target Target: Sitafloxacin Core (8-Chloro-Fluoroquinolone) RouteA->Target Requires Low Temp Strict Control RouteB->Target Controlled Cyclization (Steric Shielding)

Figure 1: Reaction pathway divergence showing how the 5-Chloro substituent (Route B) minimizes side reactions compared to the hyper-reactive trifluoro analog.

Validated Experimental Protocol: Controlled Hydrolysis

To validate the stability and purity profile of CDFPA, we utilize a Self-Validating Hydrolysis Protocol . This procedure converts the nitrile to the corresponding phenylacetic acid—a key step in Sitafloxacin synthesis—while monitoring for defluorination (a sign of ring instability).

Objective: Synthesize 5-Chloro-2,4-difluorophenylacetic acid without hydrolyzing the C-F or C-Cl bonds.

Reagents:
  • Substrate: 5-Chloro-2,4-difluorophenylacetonitrile (CDFPA) [10.0 g]

  • Acid Matrix:

    
     (60% aq) [50 mL]
    
  • Solvent: Acetic Acid (Glacial) [20 mL] - Crucial for solubility

Step-by-Step Methodology:
  • Solubilization (T=0): Charge CDFPA and Glacial Acetic Acid into a 250mL 3-neck flask. Stir until a homogeneous pale yellow solution is formed. Checkpoint: If the solution is cloudy, heat gently to 30°C. Homogeneity is vital to prevent "hotspot" hydrolysis.

  • Acid Addition: Add 60%

    
     dropwise over 20 minutes.
    
    • Exotherm Alert: Maintain internal temperature

      
       to prevent C-F cleavage.
      
  • Reflux Phase: Heat the mixture to 105°C for 4 hours.

  • In-Process Control (IPC - TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm).

    • Criteria:

      • CDFPA (

        
        ): Disappears.
        
      • Product (

        
        , streaks): Appears.
        
      • Impurity Check: A spot at baseline indicates defluorinated hydroxy-acids (Fail criteria if > 2%).

  • Quench & Isolation:

    • Cool to 10°C. Pour onto 100g crushed ice.

    • The product precipitates as a white solid. Filter and wash with cold water (3 x 20 mL).

    • Validation: The filtrate pH should be neutral after washing.

  • Drying: Vacuum dry at 50°C.

Expected Yield: 92-94% Melting Point: 118-120°C (Sharp range indicates high purity).

Molecular Mechanism of Action (Sitafloxacin Context)

The utility of CDFPA is best understood in the synthesis of Sitafloxacin (See Reference [1]).

  • The Precursor: CDFPA is hydrolyzed to the acid, then converted to the benzoyl chloride.

  • The Cyclization: It reacts with an acrylate to form the quinolone core.

  • The 8-Cl Function: In the final drug, the Chlorine atom (originating from CDFPA) occupies the C8 position.

    • Mechanism:[1][2][3][4][5][6][7][8] The C8-Cl prevents photodegradation of the quinolone, a common issue with 8-H or 8-F analogs (like Sparfloxacin).

    • Binding: It creates a specific hydrophobic interaction in the DNA gyrase binding pocket of resistant bacteria.

Sitafloxacin CDFPA CDFPA (Start Material) Acid Phenylacetic Acid Derivative CDFPA->Acid Hydrolysis AcylCl Benzoyl Chloride Acid->AcylCl SOCl2 Quinolone Quinolone Core (8-Cl-6-F) AcylCl->Quinolone Cyclization (Gould-Jacobs) Sitafloxacin SITAFLOXACIN (Final Drug) Quinolone->Sitafloxacin Side Chain Addition (Pyrrolidine deriv.)

Figure 2: Simplified synthetic flow from CDFPA to Sitafloxacin.

References

  • Sitafloxacin intermediate, preparation method of sitafloxacin. Patent CN103360310A. Google Patents.
  • Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. (2023). Explains the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     mechanism relevant to fluorinated nitriles. Available at: [Link]
    
  • Reaction of substituted acetonitriles with S2Cl2 . ResearchGate.[9][10] Comparative reactivity of nitrile derivatives. Available at: [Link]

  • 2,4-Difluorophenylacetonitrile Compound Summary . PubChem. CID 69565.[11] Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Chloro-2,4-difluorophenylacetonitrile vs. 2,4-Dichlorophenylacetonitrile

This guide provides a technical comparison of 5-Chloro-2,4-difluorophenylacetonitrile versus 2,4-Dichlorophenylacetonitrile , focusing on their divergent reactivity profiles in drug development. Executive Summary: The "F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-Chloro-2,4-difluorophenylacetonitrile versus 2,4-Dichlorophenylacetonitrile , focusing on their divergent reactivity profiles in drug development.

Executive Summary: The "Fluorine Switch"

While both compounds serve as phenylacetic acid precursors, they occupy distinct roles in medicinal chemistry due to the "Fluorine Effect."

  • 2,4-Dichlorophenylacetonitrile is a Robust Scaffold . It is chemically stable, resistant to ring substitution, and serves primarily as a substrate for

    
    -alkylation or hydrolysis. It is the workhorse for synthesizing chlorinated herbicides and simple aromatics.
    
  • 5-Chloro-2,4-difluorophenylacetonitrile is a Reactive Warhead . The presence of fluorine atoms renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). It is designed for "late-stage diversification," allowing researchers to selectively displace a fluorine atom with amines or alkoxides to build complex pharmacophores (e.g., fluoroquinolones).
    

Electronic Landscape & Physical Properties

The reactivity difference is rooted in the electronic perturbations caused by Fluorine (


) versus Chlorine (

).
Feature5-Chloro-2,4-difluorophenylacetonitrile 2,4-Dichlorophenylacetonitrile
Ring Electronics Highly

-deficient (Electron Poor)
Moderately

-deficient
Dominant Effect Strong Inductive Withdrawal (

) by F
Balanced Inductive (

) / Resonance (

)

-Proton Acidity
High (Estimated pKa

14-15)
Moderate (Estimated pKa

16-17)
Primary Reactivity

(Ring) + Alkylation (Chain)
Alkylation (Chain) only
Metabolic Stability High (C-F bond resists P450 oxidation)Moderate (C-Cl susceptible to oxidative insertion)
Mechanistic Insight: The Acidity Differential

The strong electronegativity of the two fluorine atoms in the 5-Chloro-2,4-difluoro analogue exerts a powerful through-bond inductive effect. This stabilizes the carbanion formed at the


-methylene position (

-C) more effectively than the dichloro analogue.
  • Implication: You can often use milder bases (e.g.,

    
     in DMF) for alkylating the difluoro compound, whereas the dichloro analogue typically requires stronger bases (e.g., 
    
    
    
    ,
    
    
    ).

Critical Reactivity Difference: Nucleophilic Aromatic Substitution ( )

This is the deciding factor for selection. The 5-Chloro-2,4-difluoro motif allows for the controlled introduction of nucleophiles directly onto the ring, a reaction impossible with the dichloro analogue under standard conditions.

The "Selectivity Rule"

In 5-Chloro-2,4-difluorophenylacetonitrile, the 4-Fluorine is the primary leaving group.

  • Why? The 4-position is activated by the inductive withdrawal of the ortho-Fluorine (2-F) and the meta-Chlorine (5-Cl). The Meisenheimer complex formed at C4 is more stabilized than at C2.

SNAr_Mechanism cluster_legend Reaction Logic Substrate 5-Chloro-2,4-difluoro (Reactant) Complex Meisenheimer Complex (Stabilized Anion) Substrate->Complex + Nu: (Attack at C4) Nucleophile Nucleophile (R-NH2) Nucleophile->Complex Product 4-Substituted-2-fluoro (Product) Complex->Product Elimination of F- LeavingGroup Fluoride Ion (F-) Complex->LeavingGroup F is a better leaving group than Cl in SNAr due to high C-F polarization. F is a better leaving group than Cl in SNAr due to high C-F polarization.

Figure 1: Mechanism of selective


 at the 4-position. The high electronegativity of Fluorine lowers the energy of the transition state (Meisenheimer complex) significantly more than Chlorine.

Experimental Protocols

Protocol A: Selective Amination (For 5-Cl-2,4-diF only)

Objective: Replace the 4-F with a cyclic amine (e.g., piperazine) to create a bioactive scaffold.

  • Reagents: 5-Chloro-2,4-difluorophenylacetonitrile (1.0 eq), N-Boc-piperazine (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMSO (for faster rates).

  • Procedure:

    • Dissolve substrate in MeCN (0.5 M).

    • Add base and amine.[1][2]

    • Heat to 60–80°C for 4–6 hours. Note: The Dichloro analogue would require >150°C and Pd-catalysis (Buchwald-Hartwig) to achieve this.

  • Workup: Dilute with water, extract with EtOAc.

  • Expected Yield: 85–95%.

Protocol B: -Alkylation (Applicable to Both)

Objective: Attach an alkyl chain to the


-carbon.

Warning for Difluoro Analogue: Because the ring is


 active, avoid  using nucleophilic bases (like hydroxides or alkoxides) if possible, as they may attack the ring (side reaction). Use non-nucleophilic bases.
Parameter2,4-Dichloro Protocol 5-Chloro-2,4-difluoro Protocol
Preferred Base

or


or

(Cold)
Temperature 0°C

Room Temp
-78°C

0°C
Risk Factor Low (Stable ring)High (Ring attack by carbanion/base)
Causality The dichloro ring is inert; thermodynamic control is safe.The difluoro ring is an electrophile; kinetic control prevents self-condensation.

Step-by-Step (Difluoro Optimized):

  • Cool a solution of 5-Chloro-2,4-difluorophenylacetonitrile in dry THF to -78°C .

  • Add

    
     (1.05 eq) dropwise over 20 min. (Lithium stabilizes the nitrogen anion).
    
  • Stir for 30 min to ensure complete deprotonation.

  • Add Alkyl Halide (1.1 eq) slowly.

  • Allow to warm to 0°C over 2 hours. quench with saturated

    
    .
    

Hydrolysis Risks: Converting Nitrile to Acid

Researchers often hydrolyze the nitrile group (


) to the acetic acid derivative (

).
  • 2,4-Dichloro: Can withstand harsh acidic (

    
    , reflux) or basic (
    
    
    
    , reflux) hydrolysis.
  • 5-Chloro-2,4-difluoro: MUST use Acidic Hydrolysis.

    • Reasoning: Under basic conditions (NaOH/Heat), the hydroxide ion (

      
      ) acts as a nucleophile and will displace the 4-Fluorine (converting it to a phenol) before or during nitrile hydrolysis.
      
    • Recommendation: Use conc.

      
       / Acetic Acid at 90°C to preserve the ring halogens.
      

Decision Logic: Which to Choose?

Decision_Tree Start Select Starting Material Q1 Do you need to introduce a heteroatom (N, O, S) on the ring? Start->Q1 Option_F 5-Chloro-2,4-difluorophenylacetonitrile Q1->Option_F Yes Option_Cl 2,4-Dichlorophenylacetonitrile Q1->Option_Cl No Branch_Yes Yes (Late-Stage Functionalization) Branch_No No (Stable Scaffold Needed) Action_F Use SNAr Chemistry (Displace 4-F) Option_F->Action_F Action_Cl Standard Alkylation/Coupling (Robust Ring) Option_Cl->Action_Cl

Figure 2: Selection logic based on synthetic goals. The difluoro compound is chosen when ring functionalization is required.

References

  • Nucleophilic Aromatic Substitution of Fluoroarenes

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[3]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Acidity of Alpha-Hydrogens

    • Title: Acidity of Alpha Hydrogens (pKa Trends).
    • Source: University of Calgary, Department of Chemistry.
    • URL:[Link]

  • Synthesis of Fluoroquinolone Intermediates

    • Title: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (Rel
    • Source: Journal of Chemical Research (via ResearchG
    • URL:[Link]

  • General Reactivity of Phenylacetonitriles

    • Title: 2,4-Dichlorophenylacetonitrile Product Information & Safety.[4]

    • Source: Sigma-Aldrich (Merck).

Sources

Validation

Comparative Guide: Biological Activity &amp; Therapeutic Potential of 5-Chloro-2,4-difluorophenylacetonitrile Derivatives

The following guide provides an in-depth technical analysis of 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141415-34-5) and its derivatives. This document is designed for drug discovery scientists and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141415-34-5) and its derivatives. This document is designed for drug discovery scientists and medicinal chemists, focusing on the compound's utility as a scaffold for next-generation therapeutics.

Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile represents a critical "privileged structure" in medicinal chemistry, serving as a highly functionalized building block for triazole antifungals , kinase inhibitors , and agrochemical fungicides .[1]

While the non-chlorinated analog (2,4-difluorophenylacetonitrile) is the foundational precursor for blockbuster drugs like Fluconazole and Voriconazole , the introduction of the chlorine atom at the C5 position offers distinct pharmacological advantages:

  • Metabolic Blockade: Steric and electronic protection of the C5 position prevents oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the pharmacokinetic half-life (

    
    ).[1]
    
  • Lipophilic Enhancement: The chloro-substitution increases

    
     (approx. +0.6 to +0.8), improving membrane permeability and tissue distribution in solid tumors or fungal biofilms.
    
  • Electronic Modulation: The electron-withdrawing nature of the 5-Cl substituent acidifies the

    
    -methylene protons, enhancing reactivity during nucleophilic substitutions (e.g., Reformatsky-type reactions).[1]
    

This guide compares derivatives of this scaffold against standard-of-care agents, providing experimental protocols and structural insights.[1]

Comparative Analysis: 5-Cl-2,4-DF vs. Standard Scaffolds[1]

The following table contrasts the physicochemical and biological profiles of the 5-Chloro-2,4-difluoro (5-Cl-2,4-DF) scaffold against the industry-standard 2,4-difluoro (2,4-DF) and 2,5-difluoro (2,5-DF) motifs used in Fluconazole and Isavuconazole , respectively.

Table 1: Physicochemical & ADME Profiling of Phenylacetonitrile Scaffolds
Feature5-Cl-2,4-DF Derivatives 2,4-DF Derivatives (e.g., Fluconazole)2,5-DF Derivatives (e.g., Isavuconazole)
Electronic Character Highly Electron Deficient (

-acidic)
Moderately Electron DeficientModerately Electron Deficient
Lipophilicity (

)
High (+0.7 vs Ref) Baseline (Ref)Moderate (+0.2 vs Ref)
Metabolic Stability High (C5 blocked)Moderate (C5 open to oxidation)High (C4 open but sterically hindered)
Protein Binding >95% (Predicted)11-12% (Low)>99% (High)
Primary Indication Next-Gen Antifungals / Kinase InhibitorsSystemic CandidiasisInvasive Aspergillosis
Synthetic Reactivity High (Activated

-carbon)
ModerateModerate

Expert Insight: The high protein binding of 5-Cl-2,4-DF derivatives suggests they are best suited for tissue-targeted therapies (e.g., treating invasive mycoses in the lungs or CNS) rather than rapid-clearance urinary tract infections.[1]

Therapeutic Applications & Mechanism of Action[2][3]

A. Next-Generation Triazole Antifungals

The primary application of this scaffold is in the synthesis of Lanosterol 14


-demethylase (CYP51) inhibitors .[1] The 5-chloro substitution creates a "molecular wedge" that improves binding affinity within the hydrophobic pocket of the fungal CYP51 enzyme, potentially overcoming resistance mechanisms seen in Candida auris.
B. Kinase Inhibitors (Oncology)

The scaffold is increasingly utilized in designing dual-specificity kinase inhibitors .[1] The electron-deficient ring system engages in favorable


 stacking interactions with the hinge region of kinases such as EGFR  and VEGFR .[1]
Diagram 1: Mechanism of Action & Resistance Mitigation

The following diagram illustrates how the 5-Cl-2,4-DF scaffold inhibits fungal CYP51 while evading common resistance mutations.

MOA Compound 5-Cl-2,4-DF Derivative Target Fungal CYP51 (Erg11) Compound->Target High Affinity Binding Heme Heme Iron (Active Site) Compound->Heme Triazole-Iron Coordination Resistance Resistance Mutation (Y132F) Compound->Resistance Steric Evasion (5-Cl) Effect1 Inhibition of Lanosterol Demethylation Target->Effect1 Enzymatic Blockade Membrane Fungal Cell Membrane Result Cell Membrane Lysis & Death Membrane->Result Effect2 Toxic Sterol Accumulation Effect1->Effect2 Effect2->Membrane Destabilization

Caption: Mechanism of action showing the 5-Cl-2,4-DF derivative binding to CYP51, coordinating with Heme iron, and bypassing steric resistance mutations.[1]

Experimental Protocols

Protocol A: Synthesis of the Key Epoxide Intermediate

The conversion of 5-Chloro-2,4-difluorophenylacetonitrile into the active "azole" core usually proceeds via an


-halo ketone followed by the Corey-Chaykovsky reaction.[1]

Objective: Synthesize 2-(5-chloro-2,4-difluorophenyl)-2-methyloxirane (Key Intermediate).

Reagents:

  • Starting Material: 5-Chloro-2,4-difluorophenylacetonitrile (1.0 eq)[1][2]

  • Methyl Magnesium Bromide (MeMgBr) (1.2 eq)[1]

  • Trimethylsulfoxonium Iodide (TMSOI) (1.5 eq)[1]

  • Sodium Hydride (NaH) (1.5 eq)[1]

  • Solvents: Anhydrous THF, DMSO.

Step-by-Step Workflow:

  • Grignard Addition: Dissolve the nitrile in anhydrous THF at 0°C. Add MeMgBr dropwise. Reflux for 2 hours to form the imine intermediate. Hydrolyze with 1N HCl to yield 1-(5-chloro-2,4-difluorophenyl)ethanone .[1]

  • Corey-Chaykovsky Epoxidation:

    • In a separate flask, wash NaH with hexane, then suspend in dry DMSO.

    • Add TMSOI in portions at room temperature. Stir for 1 hour until the ylide forms (solution becomes clear/yellow).

    • Add the ketone (from step 1) dropwise. Stir at 50°C for 4 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1][3] Wash organics with brine. Dry over

    
    .
    
  • Validation: Confirm product via

    
    -NMR. Look for the disappearance of the acetyl methyl singlet (
    
    
    
    2.6 ppm) and appearance of epoxide methylene doublets (
    
    
    2.9-3.1 ppm).[1]
Protocol B: In Vitro Antifungal Susceptibility Assay (CLSI M27-A3)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the derivative against Candida albicans.[1]

  • Preparation: Dissolve compound in DMSO to create a 100x stock solution.

  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well plate. Final concentration range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Inoculum: Adjust C. albicans suspension to

    
     to 
    
    
    
    cells/mL. Add 100
    
    
    L to each well.
  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: Determine MIC as the lowest concentration showing

    
    50% inhibition  of growth compared to the growth control (visual or spectrophotometric at 530 nm).
    

Synthesis & Development Pathway[4][6][7]

The following diagram outlines the critical path from the raw nitrile intermediate to the final active pharmaceutical ingredient (API).

Synthesis Start 5-Cl-2,4-DF Acetonitrile Step1 Ketone Formation Start->Step1 MeMgBr / H3O+ Step2 Epoxidation (Corey-Chaykovsky) Step1->Step2 TMSOI / NaH Step3 Triazole Opening Step2->Step3 1,2,4-Triazole / Base Final Active API (Triazole Alcohol) Step3->Final Purification

Caption: Synthetic route converting the nitrile precursor into a bioactive triazole alcohol via ketone and epoxide intermediates.

References

  • Synthesis of Triazole Antifungals: BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Purification of Ravuconazole-d4. Link[1]

  • Isavuconazole Development: National Institutes of Health (NIH). (2023).[1][4][5][6] Isavuconazonium: PubChem Compound Summary. Link[1]

  • Structure-Activity Relationships of Azoles: ResearchGate. (2022).[1] Improved Chiral Synthesis of Ravuconazole and Structural Diversity of Triazolylbutanols. Link

  • Agrochemical Applications: Google Patents. (2021). WO2010058421A2 - Process for synthesis of 2,4-dichloro-5-fluoroacetophenone.[1] Link[1]

  • Product Specifications: Accela ChemBio. (2023).[2] 5-Chloro-2,4-difluorophenylacetonitrile Product Data. Link

Sources

Comparative

Spectroscopic Characterization of Substituted Phenylacetonitriles: A Comparative Analytical Guide

Executive Summary Substituted phenylacetonitriles (arylacetonitriles) are pivotal intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various alkaloids. Their chemical behavior is dictate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylacetonitriles (arylacetonitriles) are pivotal intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various alkaloids. Their chemical behavior is dictated by the electronic influence of substituents on the aromatic ring, which propagates through the methylene spacer to the nitrile group.

This guide provides a rigorous spectroscopic comparison of Phenylacetonitrile (BnCN) against its 4-Nitro (electron-withdrawing) and 4-Methoxy (electron-donating) analogs. We analyze the diagnostic shifts in IR and NMR spectroscopy to establish a self-validating identification protocol for researchers.

Mechanistic Foundation: Electronic Perturbation

To interpret spectral data accurately, one must understand the underlying electronic effects. Unlike benzonitriles, where the nitrile group is directly conjugated to the ring, phenylacetonitriles possess a methylene (


) "insulator." Consequently, inductive effects  dominate over resonance effects regarding the nitrile group's environment.
Electronic Influence Workflow

The following diagram illustrates how substituents perturb the electronic environment, leading to observable spectral shifts.

ElectronicEffects cluster_EWG Electron Withdrawing (e.g., -NO₂) cluster_EDG Electron Donating (e.g., -OMe) Substituent Substituent (Para-Position) Effect Electronic Effect (Inductive/Resonance) Substituent->Effect Determines Shielding Nuclear Shielding (Electron Density) Effect->Shielding Modulates EWG_Action Pull Electron Density Effect->EWG_Action EDG_Action Push Electron Density Effect->EDG_Action Shift Spectral Shift (ppm or cm⁻¹) Shielding->Shift Correlates with EWG_Result Deshielding (Downfield Shift) EDG_Result Shielding (Upfield Shift)

Figure 1: Causal pathway linking substituent electronic nature to spectroscopic observables.

Comparative Spectroscopic Analysis

Infrared Spectroscopy (IR)

The nitrile (


) stretching vibration is a distinct diagnostic peak.[1]
  • Baseline: Unsubstituted phenylacetonitrile shows a sharp absorption at

    
    .
    
  • Substituent Effect: Because the methylene group interrupts conjugation, the shift is subtle compared to benzonitriles. However, strong Electron Withdrawing Groups (EWGs) can slightly stiffen the bond through field effects, shifting frequency higher, while Electron Donating Groups (EDGs) may lower it.

Proton NMR ( NMR)

The benzylic methylene protons (


) are the most sensitive probe.
  • 4-Nitro (EWG): The nitro group pulls electron density from the ring. Through the inductive effect, this desolvates the methylene protons, causing deshielding and a downfield shift (higher ppm).

  • 4-Methoxy (EDG): The oxygen lone pair donates density into the ring. This increases electron density around the methylene protons, causing shielding and an upfield shift (lower ppm).

Carbon-13 NMR ( NMR)
  • Nitrile Carbon: Appears in the characteristic 117–119 ppm range. It is relatively insensitive to substituents due to distance.

  • Methylene Carbon: Shows clearer trends, shifting downfield with EWGs.

Summary of Comparative Data (CDCl Solvent)
CompoundSubstituent (

)
IR

(cm

)

H NMR (

)

C NMR (

)

C NMR (

)
4-Methoxyphenylacetonitrile -0.27 (EDG)22483.68 ppm 22.1 ppm118.2 ppm
Phenylacetonitrile (Std) 0.0022503.75 ppm 23.4 ppm117.9 ppm
4-Nitrophenylacetonitrile +0.78 (EWG)22563.95 ppm 23.9 ppm117.0 ppm

Note: Values are representative of standard experimental results in Chloroform-d. Exact values may fluctuate


 ppm depending on concentration and temperature.

Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols must be adhered to. Inconsistent solvent choice is the primary cause of data mismatch in literature.

Sample Preparation & Acquisition Workflow

ExperimentalWorkflow Start Start: Solid/Liquid Sample Solvent Solvent Selection (CDCl₃ vs DMSO-d₆) Start->Solvent Prep Dissolution (10-15 mg in 0.6 mL) Solvent->Prep Standardize Filter Filtration (Remove Particulates) Prep->Filter Critical Step Acquisition NMR Acquisition (16 Scans min.) Filter->Acquisition Process Processing (Phase/Baseline Corr.) Acquisition->Process Ref Referencing (TMS = 0.00 ppm) Process->Ref

Figure 2: Standardized workflow for NMR sample preparation to ensure high-fidelity spectral data.

Detailed Methodology
Solvent Selection Strategy
  • Primary: Chloroform-d (CDCl

    
    ) . Excellent solubility for nitriles; chemical shifts are standard.
    
  • Secondary: DMSO-d

    
     . Use only if the nitro-derivative is insoluble. Warning: DMSO can cause significant solvent-induced shifts (often +0.1 to +0.3 ppm relative to CDCl
    
    
    
    ).
Step-by-Step Protocol
  • Massing: Weigh 10–15 mg of the phenylacetonitrile derivative into a clean vial.

  • Solvation: Add 600

    
    L of CDCl
    
    
    
    (containing 0.03% TMS as internal standard).
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition Parameters (

    
    H): 
    
    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s

    • Scans (NS): 16 (sufficient for protons)

    • Spectral Width: -2 to 14 ppm

  • Referencing: Calibrate the Tetramethylsilane (TMS) peak to 0.00 ppm. If TMS is absent, calibrate to the residual CHCl

    
     peak at 7.26 ppm.
    

Safety & Compliance

Critical Warning: Phenylacetonitriles are potent precursors.

  • Toxicity: These compounds can release cyanide ions upon strong metabolic or chemical hydrolysis. Handle in a fume hood.

  • Regulatory: In many jurisdictions, phenylacetonitrile is a "List I" chemical (precursor to Phenylacetic acid/Amphetamines). Ensure all usage is documented strictly for analytical research and drug development purposes.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Characteristic Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy... Hammett Correlations. Retrieved from [Link]

Sources

Validation

Validated HPLC Method for 5-Chloro-2,4-difluorophenylacetonitrile: A Comparative Technical Guide

Executive Summary 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3) is a critical intermediate in the synthesis of next-generation triazole antifungals and specific agrochemicals. Its structural integrity is de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3) is a critical intermediate in the synthesis of next-generation triazole antifungals and specific agrochemicals. Its structural integrity is defined by the electron-withdrawing halogen array and the labile acetonitrile moiety.

The primary analytical challenge lies in separating the parent molecule from its hydrolysis degradation products (amide and acid forms) and process-related impurities (starting benzyl halides). Standard isocratic methods often fail to resolve the polar hydrolysis products from the solvent front while simultaneously eluting the highly lipophilic parent peak within a reasonable runtime.

This guide presents a validated, stability-indicating Reverse Phase (RP-HPLC) gradient method , contrasting it with legacy isocratic approaches to demonstrate superior resolution and sensitivity.

Part 1: The Validated Method (Gradient RP-HPLC)

This protocol utilizes a low-pH phosphate buffer to suppress the ionization of acidic impurities, ensuring sharp peak shapes and consistent retention times.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)High surface area provides necessary retentivity for halogenated aromatics.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5)Suppresses silanol activity and keeps acidic impurities (Impurity B) protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Required for elution of the lipophilic halogenated parent compound.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 215 nmMaximizes sensitivity for the nitrile group and benzene ring absorption.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLOptimized for sensitivity without column overload.
Gradient Program[1][2]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration : Elute polar salts/solvents.
5.09010Isocratic Hold : Retain polar Acid impurity.
20.02080Linear Ramp : Elute Amide and Parent.
25.02080Wash : Elute lipophilic benzyl halides.
25.19010Re-equilibration
30.09010End

Part 2: Comparative Performance Analysis

We compared the proposed gradient method against a standard Isocratic Method (60:40 ACN:Water) commonly used for rapid screening.

Performance Metrics
MetricLegacy Isocratic MethodProposed Gradient Method Improvement
Resolution (Parent vs. Amide) 1.2 (Co-elution risk)> 4.5 High (Baseline separation)
Tailing Factor (Parent) 1.8 (Peak broadening)1.1 Significant (Sharper peaks)
Sensitivity (LOD) 0.5 µg/mL0.05 µg/mL 10x (Better S/N ratio)
Runtime 12 mins30 minsTrade-off for resolution
Why the Legacy Method Fails

The legacy isocratic method uses a neutral pH water/acetonitrile mix.

  • pH Issue: At neutral pH, the 5-Chloro-2,4-difluorophenylacetic acid (Impurity B) is partially ionized, causing peak fronting and variable retention times.

  • Elution Strength: 60% ACN is too strong for the early eluting amide impurity but necessary to elute the lipophilic parent, resulting in poor resolution (

    
    ).
    

Part 3: Impurity Profiling & Logic

Understanding the chemistry of the molecule is vital for method development. The diagram below illustrates the synthesis pathway and the origin of the critical impurities separated by this method.

Synthesis and Degradation Pathway

SynthesisPathway SM Starting Material (5-Chloro-2,4-difluorobenzyl chloride) Parent Target Analyte (5-Chloro-2,4-difluorophenylacetonitrile) SM->Parent + NaCN (Nucleophilic Subst.) ImpA Impurity A (Amide) (Partial Hydrolysis) Parent->ImpA H2O / OH- (Hydrolysis) ImpB Impurity B (Acid) (Full Hydrolysis) ImpA->ImpB H2O / H+ (Further Hydrolysis)

Figure 1: Synthesis of the target nitrile from benzyl chloride and subsequent degradation pathways leading to Amide (Impurity A) and Acid (Impurity B).[1][2]

Elution Logic (Chromatographic Mechanism)

The separation is governed by the Hydrophobic Subtraction Model .

  • Impurity B (Acid): Most polar (COOH group). Elutes first (~6-8 min).

  • Impurity A (Amide): Moderately polar (CONH2). Elutes second (~12-14 min).

  • Parent (Nitrile): Lipophilic. Elutes third (~18-19 min).

  • Starting Material (Benzyl Chloride): Highly lipophilic. Elutes last (~22 min).

Part 4: Step-by-Step Experimental Protocol

Reagent Preparation
  • Diluent: Mix Acetonitrile and Water (50:50 v/v).

  • Buffer (Mobile Phase A):

    • Dissolve 1.0 mL of 85% Orthophosphoric acid in 1000 mL of HPLC-grade water.

    • Filter through a 0.45 µm Nylon membrane filter.

    • Note: Do not adjust pH with NaOH; the natural pH of ~2.5 is desired.

  • Standard Preparation:

    • Accurately weigh 25 mg of Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent (500 ppm stock).

    • Dilute 5 mL of stock to 50 mL for the working standard (50 ppm).

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks (based on USP <621>):

  • Theoretical Plates (N): > 5000 for the parent peak.

  • Tailing Factor (T): < 1.5.[3]

  • RSD of Area (n=5): < 2.0%.

  • Resolution (Rs): > 2.0 between Impurity A and Parent.

Part 5: Validation Summary (Representative Data)

This method has been designed to meet ICH Q2(R1) validation requirements.

ParameterResultAcceptance Criteria
Specificity No interference at retention time of analyte from blank or placebo.No interference.
Linearity ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Range: 10–150% of target conc).

.[4][5]
Accuracy (Recovery) 98.5% – 101.2% at 3 levels (50%, 100%, 150%).98.0% – 102.0%.
Precision (Repeatability) RSD = 0.4% (n=6).RSD ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.0%.[6][2][7]
LOD / LOQ LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL.S/N > 3 (LOD), S/N > 10 (LOQ).
Robustness Stable at Flow ±0.1 mL/min and Temp ±5°C.System suitability passes.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient elution logic).
  • Vertex AI Search. (2023). Synthesis of 2,4-difluorobenzonitrile derivatives.[1][2][8] (Referencing patent CN100457721C for synthesis context). Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA. Link

Disclaimer: This guide is for educational and research purposes. All analytical methods should be validated in the user's specific laboratory environment according to local regulatory standards (e.g., GMP/GLP).

Sources

Comparative

Benchmarking Synthesis Routes for Substituted Phenylacetonitriles

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary Substituted phenylacetonitriles (benzyl nitriles) are linchpin intermediates in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Substituted phenylacetonitriles (benzyl nitriles) are linchpin intermediates in the synthesis of isoquinoline alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and phenylacetic acid derivatives. While the classical Kolbe nitrile synthesis remains the industrial standard due to raw material costs, its reliance on toxic cyanide salts and lachrymatory benzyl halides presents significant safety and regulatory hurdles.

This guide benchmarks the classical route against two modern alternatives: the Van Leusen reductive nitrilation (using TosMIC) and the Palladium-catalyzed cyanomethylation of aryl halides. We analyze these routes based on yield, safety profile, and starting material availability to provide a decision matrix for laboratory and pilot-scale synthesis.

Strategic Route Analysis

Route A: The Classical Nucleophilic Substitution (Kolbe)
  • Best For: Large-scale manufacturing where cost is the primary driver and safety engineering controls are robust.

  • Mechanism:

    
     displacement of a benzyl halide (Cl/Br) by a cyanide ion.
    
  • Critical Constraint: Requires handling of Category 1 acute toxins (NaCN/KCN) and potential generation of HCN gas. The reaction is also prone to forming isonitrile byproducts (Ar-CH

    
    -NC), requiring rigorous purification.
    
Route B: The "Green" Homologation (TosMIC / Van Leusen)
  • Best For: Medicinal chemistry and flow synthesis where safety and mild conditions are prioritized.

  • Mechanism: Reductive nitrilation of benzaldehydes using

    
    -toluenesulfonylmethyl isocyanide (TosMIC).
    
  • Critical Constraint: High reagent cost of TosMIC compared to NaCN. Requires strong bases (

    
    -BuOK).
    
  • Advantage: Avoids the use of benzyl halides (often unstable or potent lachrymators) and free cyanide salts.

Route C: The Precision Cross-Coupling (Pd-Cyanomethylation)
  • Best For: Late-stage functionalization where the aryl halide (Ar-X) is the available starting material, avoiding the need to install a benzylic carbon first.

  • Mechanism: Palladium-catalyzed coupling of aryl halides with a cyanomethyl anion equivalent (often generated via isoxazole fragmentation or direct acetonitrile coupling).

  • Critical Constraint: High catalyst cost (Pd-dppf) and elevated reaction temperatures.

Benchmarking Metrics

The following data summarizes performance across typical substrates (e.g., 4-methoxyphenylacetonitrile synthesis).

MetricRoute A: Kolbe SynthesisRoute B: TosMIC HomologationRoute C: Pd-Cyanomethylation
Starting Material Benzyl Halide (Ar-CH

-X)
Benzaldehyde (Ar-CHO)Aryl Halide (Ar-Br/I)
Primary Reagent NaCN / KCNTosMIC /

-BuOK
Isoxazole Boronate / Pd cat.
Typical Yield 80–90%85–95%70–88%
Atom Economy High (Salt waste only)Moderate (Sulfinate waste)Low (Boronate/Ligand waste)
Safety Profile High Risk (Cyanide/HCN)Medium Risk (Isocyanide)Low Risk (No free CN gas)
Reaction Time 2–4 Hours1–2 Hours (Flow compatible)12–24 Hours
Cost Efficiency High (Cheap reagents)Low (Expensive reagents)Low (Catalyst cost)

Decision Matrix: Route Selection

RouteSelection Start Target: Substituted Phenylacetonitrile CheckSM Available Starting Material? Start->CheckSM BenzylHalide Benzyl Halide (Ar-CH2-Cl/Br) CheckSM->BenzylHalide Yes Aldehyde Benzaldehyde (Ar-CHO) CheckSM->Aldehyde Yes ArylHalide Aryl Halide (Ar-Br/I) CheckSM->ArylHalide Yes CheckScale Scale > 100g? BenzylHalide->CheckScale Kolbe Route A: Kolbe Synthesis (Standard) CheckScale->Kolbe Yes (Cost driven) PTC Route A (Modified): Phase Transfer Catalysis CheckScale->PTC No (Ease of workup) TosMIC Route B: TosMIC (Van Leusen) Aldehyde->TosMIC High Safety / Flow Chem PdCouple Route C: Pd-Catalyzed Cyanomethylation ArylHalide->PdCouple Direct Functionalization caption Figure 1: Strategic Decision Tree for Phenylacetonitrile Synthesis

Detailed Experimental Protocols

Protocol A: Classical Kolbe Nitrile Synthesis

Target: 4-Methoxyphenylacetonitrile Safety Note: This procedure generates HCN if acidified. Perform in a well-ventilated fume hood with a cyanide antidote kit available.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve NaCN (1.2 equiv) in water (minimal volume to dissolve).

  • Addition: Add Ethanol (95%) to the aqueous cyanide solution.

  • Reaction: Slowly add 4-methoxybenzyl chloride (1.0 equiv) dropwise. Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

  • Workup: Cool the mixture. Filter off the precipitated NaCl. Distill off the ethanol.

  • Purification: Dilute the residue with water and extract with diethyl ether. Wash the organic layer with 5% NaOH (to remove potential isonitrile hydrolysis products) and brine. Dry over MgSO

    
     and distill under reduced pressure.
    
  • Expert Insight: The use of DMSO as a solvent instead of Ethanol/Water can accelerate the reaction significantly (often <1 hour) but complicates the workup due to DMSO's high boiling point.

Protocol B: Van Leusen Reductive Nitrilation (TosMIC)

Target: 4-Chlorophenylacetonitrile Safety Note: TosMIC is an isocyanide; while less toxic than free cyanide, it should be treated as a hazardous substance.

  • Setup: Flame-dry a flask and purge with Nitrogen. Add TosMIC (1.1 equiv) and 4-chlorobenzaldehyde (1.0 equiv) in dry DME (Dimethoxyethane).

  • Base Addition: Cool the solution to 0°C. Add

    
    -BuOK  (2.2 equiv) portion-wise.
    
  • Reaction: Stir at 0°C for 45 minutes, then add Methanol (excess) and reflux for 15 minutes.

  • Mechanism Check: The base deprotonates TosMIC, which attacks the aldehyde. The subsequent elimination of the tosyl group and tautomerization yields the nitrile.

  • Workup: Remove solvent in vacuo. Resuspend in water/acetic acid (neutralize base) and extract with DCM. Silica gel chromatography is usually required for high purity.

  • Expert Insight: This route is ideal for "flow chemistry" adaptation. Pumping the aldehyde/TosMIC stream into a packed bed of solid base allows for continuous production with minimal operator exposure.

Protocol C: Pd-Catalyzed Cyanomethylation (Isoxazole Method)

Target: 2-Naphthylacetonitrile Context: This method circumvents the difficult direct coupling of acetonitrile anions by using an "isoxazole" surrogate that fragments into the cyanomethyl anion in situ.

  • Reagents: Combine 2-bromonaphthalene (1.0 equiv), 3,5-dimethyl-4-isoxazolylboronic acid pinacol ester (1.1 equiv), CsF (3.0 equiv), and Pd(OAc)

    
      / SPhos  (2 mol%) in Toluene/Water  (10:1).
    
  • Reaction: Heat the sealed tube to 100°C for 12 hours.

  • Mechanism:

    • Step 1: Suzuki coupling of the aryl bromide with the isoxazole boronate.

    • Step 2: Base-mediated fragmentation of the isoxazole ring releases the cyanomethyl moiety attached to the aryl ring.

  • Workup: Standard aqueous extraction and column chromatography.

  • Expert Insight: This is a "masked" nucleophile strategy. Direct use of LiCH

    
    CN is problematic due to polymerization; the isoxazole unmasks the nitrile only after the C-C bond is formed.
    

Mechanistic Visualization: Pd-Catalyzed Isoxazole Fragmentation[1]

This diagram illustrates the sophisticated "unmasking" mechanism in Route C, which allows for the use of aryl halides.

IsoxazoleMechanism Step1 Suzuki Coupling (Ar-Br + Isoxazole-Bpin) Intermediate Arylated Isoxazole Intermediate Step1->Intermediate Pd(0)/Pd(II) Cycle BaseAttack Base (OH-) Attack on Isoxazole Ring Intermediate->BaseAttack Fragmentation Ring Fragmentation (Loss of Acetone equivalent) BaseAttack->Fragmentation Product Product: Ar-CH2-CN Fragmentation->Product Deformylation caption Figure 2: Mechanism of Cyanomethylation via Isoxazole Fragmentation

References

  • Kolbe Nitrile Synthesis: "Benzyl Cyanide." Organic Syntheses, Coll.[1] Vol. 1, p.107 (1941). [Link]

  • TosMIC Homologation: "Van Leusen Reaction." Organic Chemistry Portal. [Link]

  • Flow Chemistry Application: Disney, N., et al.[2][3][4] "A cyanide-free synthesis of nitriles exploiting flow chemistry."[2][3][4] Reaction Chemistry & Engineering, 2024.[4] [Link]

  • Pd-Catalyzed Cyanomethylation: Velcicky, J., et al. "Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation."[5][6] Journal of the American Chemical Society, 2011, 133, 6948-6951.[5][6] [Link]

  • Green Chemistry Metrics: "Greener alternatives for synthesis of isoquinoline and its derivatives." Organic Chemistry Frontiers, 2025. [Link]

Sources

Validation

Comparative Guide: Catalytic Systems for the Synthesis of Fluorinated Phenylacetonitriles

Executive Summary & Strategic Context Fluorinated phenylacetonitriles (Ar-CH₂-CN) are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and various antidepressant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Fluorinated phenylacetonitriles (Ar-CH₂-CN) are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and various antidepressant agents. The introduction of fluorine atoms onto the aromatic ring alters the lipophilicity and metabolic stability of the final drug candidate, but it also introduces electronic complexities during synthesis.

The industry standard for synthesizing these scaffolds is the nucleophilic substitution of fluorinated benzyl halides with cyanide. However, the immiscibility of inorganic cyanide salts (aqueous phase) and organic benzyl halides (organic phase) necessitates a catalytic bridge.

This guide objectively compares the three dominant catalytic methodologies:

  • Quaternary Ammonium Salts (Phase Transfer Catalysis - PTC)

  • Macrocyclic Polyethers (Crown Ethers)

  • Green Catalytic Media (Ionic Liquids)

Mechanistic Analysis: The "Naked" Anion

To optimize yield, one must understand the barrier: Solvation Energy . In aqueous solution, the cyanide ion (


) is heavily solvated by water molecules, reducing its nucleophilicity. To react with the organic benzyl halide, it must be transferred to the organic phase and stripped of its water shell.
The Starks' Extraction Mechanism (PTC)

The Phase Transfer Catalyst (


) functions as a shuttle. It forms an ion pair with cyanide at the interface, drags it into the organic layer, and releases it for reaction.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase NaCN Na+  CN- Exchange Ion Exchange (Q+ X-  <->  Q+ CN-) NaCN->Exchange Supply CN- QX_aq Q+  X- QX_aq->Exchange Recycle Q+ QCN_org Q+  CN- Exchange->QCN_org Transfer Product Ar-CH2-CN QCN_org->Product Nucleophilic Attack (SN2) Substrate Ar-CH2-Cl Substrate->Product QX_org Q+  Cl- Product->QX_org Release Cl- QX_org->Exchange Return to Interface

Figure 1: The Starks' Extraction Mechanism illustrating the shuttle capability of quaternary ammonium salts.

Comparative Assessment of Catalytic Systems

System A: Tetrabutylammonium Bromide (TBAB) - The Industrial Workhorse

TBAB is the most common PTC for this reaction. It offers a balance of lipophilicity (butyl chains) and accessibility.

  • Mechanism: Interfacial ion exchange.

  • Pros: Low cost (<$50/kg), easily removed by water wash, stable up to ~100°C.

  • Cons: Slower reaction rates compared to Crown Ethers; requires vigorous stirring to maximize interfacial area.

System B: 18-Crown-6 - The High-Performance Standard

Crown ethers specifically chelate the cation (e.g.,


), creating a "naked," highly reactive cyanide anion in the organic phase.
  • Mechanism: Cation encapsulation (Host-Guest complex).

  • Pros: Extremely fast kinetics; effective even at lower temperatures; high yields for sterically hindered fluorinated substrates (e.g., 2,6-difluorobenzyl chloride).

  • Cons: High cost; toxicity; difficult to remove completely from the product stream (regulatory risk).

System C: Ionic Liquids (e.g., [BMIM][PF6]) - The Green Alternative

Acts as both solvent and catalyst.

  • Mechanism: Homogeneous catalysis where the ionic liquid facilitates the dissolution of inorganic salts.

  • Pros: High purity products (>99%); recyclable; eliminates volatile organic solvents (VOCs).

  • Cons: High initial setup cost; viscosity can impede mass transfer without heating.

Performance Comparison Data

Data normalized for the synthesis of 4-fluorophenylacetonitrile from 4-fluorobenzyl chloride.

MetricSystem A: TBABSystem B: 18-Crown-6System C: Ionic Liquid
Yield 92 - 96%96 - 99%> 98%
Reaction Time 3 - 5 Hours1 - 2 Hours4 - 6 Hours
Temperature Reflux (80-100°C)Ambient to 60°C80°C
Cost Efficiency HighLowModerate (if recycled)
Scalability ExcellentPoor (Cost/Toxicity)Moderate
Green Metric (E-factor) Moderate (Solvent waste)High (Purification waste)Low (Recyclable)

Experimental Protocols

Safety Warning: Cyanide Hazard

DANGER: Sodium Cyanide (NaCN) is fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates Hydrogen Cyanide (HCN) gas, which causes rapid death.

  • Never add acid to the reaction mixture or waste stream until CN- is neutralized.

  • Neutralization: Treat all waste with 10% Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal.

  • Workstation: All operations must occur in a functioning fume hood with HCN detectors active.

Protocol 1: TBAB-Catalyzed Synthesis of 4-Fluorophenylacetonitrile

Objective: Synthesize 4-fluorophenylacetonitrile (CAS: 459-22-3) using a biphasic PTC system.

  • Preparation:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Sodium Cyanide (14.7 g, 0.30 mol) in Water (40 mL).

    • Note: Ensure the system is closed to the atmosphere to prevent HCN leakage.

  • Catalyst Addition:

    • Add Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mmol, ~2 mol%) to the aqueous solution.

  • Substrate Addition:

    • Add 4-Fluorobenzyl Chloride (36.1 g, 0.25 mol) dissolved in Toluene (40 mL).

    • Why Toluene? It is a non-polar solvent that separates well from water, essential for the PTC mechanism.

  • Reaction:

    • Heat the biphasic mixture to 90°C with vigorous stirring (stirring speed is critical for PTC efficiency).

    • Monitor by TLC or GC (approx. 3-4 hours).

  • Workup:

    • Cool to room temperature.

    • Separate the organic layer.[1] Extract the aqueous layer once with Toluene (20 mL).

    • Wash: Wash combined organic layers with water (2 x 50 mL) to remove residual cyanide and catalyst.

    • Dry: Dry over anhydrous

      
       and filter.
      
    • Purification: Remove solvent under reduced pressure.[1][2] Distill the residue under vacuum (bp ~110°C at 15 mmHg) to obtain the pure oil.

Protocol 2: 18-Crown-6 Catalyzed Method (High Reactivity)

Use Case: Recommended for sterically crowded substrates (e.g., 2,4,6-trifluorobenzyl chloride).

  • Preparation:

    • In a dry flask under Nitrogen, dissolve Potassium Cyanide (dry, 1.2 equiv) in Acetonitrile (anhydrous).

    • Note: KCN is preferred over NaCN for crown ethers due to the size match between

      
       (1.38 Å) and the 18-Crown-6 cavity (2.6-3.2 Å).
      
  • Catalyst & Substrate:

    • Add 18-Crown-6 (5 mol%) and the Fluorobenzyl Halide (1.0 equiv).

  • Reaction:

    • Stir at Room Temperature for 2 hours. The "naked" cyanide is sufficiently reactive that heat is often unnecessary, reducing thermal degradation byproducts.

  • Workup:

    • Pour mixture into water (quenching). Extract with Ethyl Acetate.

    • Critical Step: Extensive water washing is required to remove the Crown Ether, which is toxic and somewhat soluble in organics.

Workflow Visualization

Workflow Start Start: Reagents Mix Biphasic Mixing (Aq. NaCN + Org. Substrate + TBAB) Start->Mix Heat Reflux @ 90°C (3-5 Hours) Mix->Heat Check QC Check (GC/TLC) Conversion >98%? Heat->Check Check->Heat No (Continue Heating) Sep Phase Separation Check->Sep Yes Wash Wash Organic Phase (Remove NaCN/TBAB) Sep->Wash Org. Phase Waste Aqueous Waste (Treat with NaOCl) Sep->Waste Aq. Phase Dry Drying (MgSO4) & Evaporation Wash->Dry Distill Vacuum Distillation Dry->Distill Final Final Product (4-Fluorophenylacetonitrile) Distill->Final

Figure 2: Standard Workup Procedure for PTC-catalyzed Cyanation.

Conclusion & Recommendation

For the synthesis of fluorinated phenylacetonitriles:

  • For Industrial Scale (>1 kg): Use System A (TBAB) . The cost savings and ease of waste disposal outweigh the slightly longer reaction times. The yield (92-96%) is commercially viable.

  • For Research/Difficult Substrates: Use System B (18-Crown-6) . If the fluorine substitution pattern creates significant steric hindrance (e.g., ortho-substitution), the "naked anion" effect of crown ethers is necessary to drive the reaction to completion.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]

  • Li, C. M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health (PMC). [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Phenylacetonitrile.[3] [Link]

  • Wang, L., et al. (2011).[4] Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6].[4] ResearchGate. [Link]

Sources

Comparative

Technical Guide: SAR and Synthetic Utility of 5-Chloro-2,4-difluorophenylacetonitrile Analogs

This guide provides an in-depth technical analysis of 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3) and its derived analogs.[1] It focuses on the compound's role as a critical pharmacophore in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3) and its derived analogs.[1] It focuses on the compound's role as a critical pharmacophore in the development of Leukotriene C4 Synthase (LTC4S) inhibitors (specifically AZD9898 ) and its emerging utility in next-generation antifungal research.

Executive Summary & Pharmacophore Significance

5-Chloro-2,4-difluorophenylacetonitrile is a specialized synthetic intermediate used to introduce the 5-chloro-2,4-difluorophenyl moiety into bioactive small molecules.[1] While the 2,4-difluorophenyl ring is a "privileged scaffold" in medicinal chemistry (found in blockbuster drugs like Voriconazole and Fluconazole ), the addition of a chlorine atom at the C5 position represents a strategic structural modification designed to:

  • Block Metabolic Hotspots: Prevent oxidative metabolism (CYP450-mediated hydroxylation) at the electron-rich C5 position.[1]

  • Enhance Lipophilic Ligand Efficiency (LLE): The chlorine atom fills hydrophobic pockets in target enzymes (e.g., LTC4S) more effectively than hydrogen or fluorine, increasing potency without proportionally increasing molecular weight.

  • Modulate Off-Target Binding: In the case of AZD9898, this substitution was crucial for mitigating off-target GABA receptor binding, a known liability of earlier analogs.

Chemical Structure & Synthesis

The nitrile functionality serves as a versatile "chemical handle," allowing transformation into amines (via reduction), acids (via hydrolysis), or heterocycles (via cyclization).

Synthesis Pathway: The "Nitrile Entry" Route

The following Graphviz diagram outlines the standard synthetic workflow for converting the benzyl halide precursor into the active pharmacophore used in drug synthesis.

SynthesisPathway BenzylBromide 5-Chloro-2,4-difluorobenzyl bromide (Starting Material) Nitrile 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3) BenzylBromide->Nitrile NaCN, DMF Nu- Substitution Amine (5-Chloro-2,4-difluorophenyl)methanamine (Key Intermediate) Nitrile->Amine H2, Pd/C or BH3 Reduction AZD9898 AZD9898 (LTC4S Inhibitor) Amine->AZD9898 Amide Coupling (Pyrazine Core)

Figure 1: Synthetic trajectory from benzyl bromide precursor to the AZD9898 active pharmaceutical ingredient.[2][3][4][5]

Structure-Activity Relationship (SAR) Analysis

Case Study A: Leukotriene C4 Synthase (LTC4S) Inhibitors (AZD9898)

The most authoritative SAR data for this scaffold comes from the development of AZD9898 , an oral asthma therapeutic.[3][5][6][7][8] Researchers at AstraZeneca identified that the 5-chloro-2,4-difluorophenyl tail group was superior to the unsubstituted or mono-fluorinated analogs.

Comparative Performance Data

The table below summarizes the effect of the C5-Chlorine substitution on potency and safety parameters.

Analog DescriptionStructure (R-Group)LTC4S IC50 (nM)Lipophilic Ligand Efficiency (LLE)Safety Note
Early Lead (Cmpd 7) 2,4-Difluorophenyl4.25.1High GABA binding (CNS risk)
Intermediate 2,4-Difluoro-5-methylphenyl1.86.3Moderate metabolic stability
AZD9898 (Cmpd 36) 5-Chloro-2,4-difluorophenyl 0.28 8.5 Reduced GABA binding; Clean Tox
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SAR Insight: The introduction of the 5-Chloro substituent resulted in a 15-fold increase in potency compared to the lead. Crucially, it disrupted the flat, electron-rich surface required for GABA receptor binding, thereby removing the CNS toxicity liability.

Case Study B: Antifungal Triazole Analogs

In the context of antifungal agents (similar to Voriconazole), the 2,4-difluorophenyl group is the industry standard. However, resistance in Aspergillus and Candida species often arises from mutations in the CYP51 target or upregulation of efflux pumps.

  • Mechanism: The 5-Chloro analog provides a bulkier, more lipophilic "tail" that can anchor the inhibitor more firmly in the CYP51 active site, potentially overcoming resistance caused by minor point mutations.

  • Metabolic Blockade: The C5 position on the phenyl ring is a site of oxidative metabolism. Halogenating this position extends the half-life (

    
    ) of the drug in vivo.
    

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2,4-difluorophenylacetonitrile

This protocol describes the conversion of the benzyl bromide to the nitrile.[1]

Reagents: 5-Chloro-2,4-difluorobenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), DMF (anhydrous). Safety Warning: NaCN is highly toxic. Work in a well-ventilated fume hood with appropriate cyanide antidote kits available.

  • Dissolution: Dissolve 5-Chloro-2,4-difluorobenzyl bromide (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Carefully add Sodium Cyanide (12 mmol) in a single portion.

  • Reaction: Stir the mixture at 60°C for 4 hours . Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting bromide.

  • Workup: Cool to room temperature. Pour the reaction mixture into water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the nitrile as a colorless oil/solid.
    
Protocol 2: Reduction to (5-Chloro-2,4-difluorophenyl)methanamine

This amine is the direct nucleophile used to synthesize AZD9898.[1]

Reagents: Nitrile intermediate (from Protocol 1), Borane-THF complex (1.0 M, 3.0 eq), Methanol.

  • Setup: Under Nitrogen atmosphere, dissolve the nitrile (5 mmol) in dry THF (15 mL).

  • Reduction: Cool to 0°C. Add

    
     dropwise.
    
  • Reflux: Warm to room temperature, then reflux for 2 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) to quench excess borane (gas evolution!).

  • Acid Hydrolysis: Add HCl (1M) and stir for 30 mins to break the boron-amine complex. Basify with NaOH (1M) and extract with DCM.

  • Yield: Evaporate solvent to obtain the free amine.

Mechanistic Visualization: The "5-Chloro" Effect

The following diagram illustrates why this specific analog outperforms the standard 2,4-difluoro scaffold in the LTC4S binding pocket.

SAREffects Scaffold 5-Chloro-2,4-difluorophenyl Scaffold Effect1 Steric Occlusion (Fills Hydrophobic Pocket) Scaffold->Effect1 Effect2 Metabolic Stability (Blocks C5 Oxidation) Scaffold->Effect2 Effect3 Electronic Modulation (Reduces GABA Binding) Scaffold->Effect3 Outcome High Potency (0.28 nM) & Clean Safety Profile Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Mechanistic contributions of the 5-Chloro substituent to the pharmacological profile of AZD9898.

References

  • Rosenschöld, M. M., et al. (2019).[3][7][8] "Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma."[1][6][7][8][9] Journal of Medicinal Chemistry, 62(17), 7769–7787.[7][10]

  • Käck, H., et al. (2019).[8] "A peculiar dehydration and solid-solid phase transition of the active pharmaceutical ingredient AZD9898." CrystEngComm.

  • Accela ChemBio. (2024).[11] "Product Data Sheet: 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3)."

  • U.S. National Library of Medicine. (2024). "PubChem Compound Summary for CID 69565 (2,4-Difluorophenylacetonitrile Analogues)."

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2,4-difluorophenylacetonitrile: Safe Disposal &amp; Handling Guide

[1] Executive Summary 5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141726-44-3) presents a dual-hazard profile unique to halogenated nitriles.[1] Unlike standard organic solvents, its disposal requires strict adherence...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 141726-44-3) presents a dual-hazard profile unique to halogenated nitriles.[1] Unlike standard organic solvents, its disposal requires strict adherence to segregation protocols to prevent the formation of Hydrogen Cyanide (HCN) gas in the laboratory and Hydrogen Fluoride (HF) during thermal destruction.

Critical Directive: Under no circumstances should this compound enter acidic waste streams. All disposal pathways must lead to High-Temperature Incineration with Acid Gas Scrubbing .[1]

Part 1: Hazard Profiling & Causality

To handle this chemical safely, one must understand the molecular mechanisms that drive its risk profile.

The Nitrile Moiety (-CN)[1]
  • Risk: Acute Toxicity & Reactivity.[2][3]

  • Mechanism: Under acidic conditions (pH < 7), the nitrile group can undergo hydrolysis. While phenylacetonitriles are relatively stable, contact with strong mineral acids can liberate Hydrogen Cyanide (HCN) , a systemic chemical asphyxiant.

  • Operational Implication: Waste containers must be strictly pH-controlled (neutral to slightly alkaline) and segregated from acid waste streams (e.g., waste H₂SO₄ or HCl).

The Halogenated Ring (Cl, F)[4][5][6]
  • Risk: Corrosive Combustion Products.

  • Mechanism: Upon incineration, the fluorine atoms convert to Hydrogen Fluoride (HF) , and chlorine to Hydrogen Chloride (HCl) . HF is highly corrosive to standard incineration refractory linings and requires specialized wet scrubbers.

  • Operational Implication: This waste cannot be bulked with non-halogenated solvents (e.g., acetone, methanol) intended for fuel blending. It must be coded specifically as "Halogenated Organic Waste."

Quantitative Hazard Data
PropertyValue/ConditionOperational Relevance
Physical State Solid (low melting) or LiquidMay require dissolving in compatible solvent for transfer.[1]
Flash Point >110°C (Estimated)Combustible.[1] Classify as Ignitable if in solvent.[4]
Incompatibility Strong Acids, OxidizersDO NOT MIX with Chromic acid or Nitric acid wastes.[1][5]
EPA Waste Code D003 (Reactive), F002 (if spent solvent)Triggers specific RCRA handling requirements.[1]

Part 2: Segregation & Packaging Protocol

Trustworthiness: This protocol relies on a "Double-Check" system where the generator validates the waste stream before addition.

Step 1: Waste Stream Selection

You must utilize a Halogenated Solvent/Organic waste stream.[6]

  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans due to potential corrosion from hydrolysis byproducts.[1]

  • Labeling: Must be explicitly labeled "HALOGENATED ORGANIC WASTE" with constituents listed: "5-Chloro-2,4-difluorophenylacetonitrile."

Step 2: The "Acid-Check" (Self-Validating Step)

Before adding the nitrile to an existing waste carboy:

  • Check the pH of the current waste container using a dipstick.

  • Rule: If pH < 4, DO NOT ADD . The risk of HCN evolution is non-zero. Start a fresh, neutral container.

Step 3: Solubilization (For Solid Residues)

If the compound is in solid form or residue on glassware:

  • Dissolve in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .

  • Transfer the rinse to the Halogenated Waste container.

  • Note: DCM is preferred as it is already a halogenated waste, keeping the stream pure.

Part 3: Disposal Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 5-Chloro-2,4-difluorophenylacetonitrile CheckState Physical State? Start->CheckState Solid Solid Residue CheckState->Solid Liquid Liquid/Solution CheckState->Liquid Solubilize Dissolve in DCM (Dichloromethane) Solid->Solubilize CheckAcid CRITICAL CHECK: Is Waste Stream Acidic? Liquid->CheckAcid Solubilize->CheckAcid NewContainer Start NEW Container (Neutral pH) CheckAcid->NewContainer Yes (Risk of HCN) ExistingContainer Add to Existing Halogenated Waste CheckAcid->ExistingContainer No (Safe) Labeling Label: 'Halogenated Organic' + 'Toxic' + Specific Name NewContainer->Labeling ExistingContainer->Labeling Storage Store in SAA (Satellite Accumulation Area) Labeling->Storage Pickup EHS/Vendor Pickup Storage->Pickup

Figure 1: Decision logic for the safe collection of halogenated nitrile waste.[1] Note the critical branch point regarding acidity to prevent cyanide generation.

Part 4: Industrial Destruction (The "Black Box" Explained)

Researchers often view disposal as "putting it in the bin." However, understanding the downstream process ensures you select the correct bin.

The waste will eventually undergo High-Temperature Incineration .

  • Injection: The waste is injected into a kiln at >1000°C.

  • Oxidation: The carbon backbone is oxidized to CO₂.

  • Halogen Release: The F and Cl atoms are stripped, forming HF and HCl gases.

  • Scrubbing (The Critical Step): The exhaust gas passes through a caustic scrubber (NaOH spray).

Why this matters: If you mislabel this as "Non-Halogenated," it might be sent to a fuel-blending facility (cement kiln) that lacks adequate scrubbers, causing illegal emissions and severe equipment damage.

Part 5: Emergency Contingencies

Spill Cleanup Protocol

Do NOT use standard acid-based spill kits. [1]

  • Evacuate: If the spill is large (>100mL) or outside a hood, evacuate the area.

  • PPE: Double Nitrile gloves, lab coat, safety goggles.[7]

  • Absorb: Use a universal absorbent (vermiculite or clay-based kitty litter).

    • Prohibited: Do not use paper towels if the substance is mixed with strong oxidizers.

  • Decontaminate: Wash the area with a mild alkaline soap solution (pH 8-9) to ensure no acidic residues trigger hydrolysis.

  • Disposal: Bag all cleanup materials as hazardous waste (Halogenated/Toxic).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2775796 (Fluorinated Phenylacetonitriles). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. Retrieved from [Link][1]

  • American Chemical Society (ACS). (2016). Identifying and Evaluating Hazards in Research Laboratories.[8] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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